molecular formula C7H3N3 B1330189 Pyridine-2,4-dicarbonitrile CAS No. 29181-50-8

Pyridine-2,4-dicarbonitrile

Cat. No.: B1330189
CAS No.: 29181-50-8
M. Wt: 129.12 g/mol
InChI Key: HLAGQMFURMNTLW-UHFFFAOYSA-N
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Description

Pyridine-2,4-dicarbonitrile is a useful research compound. Its molecular formula is C7H3N3 and its molecular weight is 129.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2,4-dicarbonitrile
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InChI

InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGQMFURMNTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8067448
Record name 2,4-Pyridinedicarbonitrile
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Molecular Weight

129.12 g/mol
Source PubChem
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CAS No.

29181-50-8
Record name 2,4-Pyridinedicarbonitrile
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Record name 2,4-Dicyanopyridine
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Record name 2,4-Pyridinedicarbonitrile
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Record name 2,4-Pyridinedicarbonitrile
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Record name Pyridine-2,4-dicarbonitrile
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Record name 2,4-DICYANOPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2,4-dicarbonitrile (CAS 29181-50-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4-dicarbonitrile, a key heterocyclic compound, has garnered significant interest in medicinal chemistry, primarily for its potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities. Detailed experimental protocols and data are presented to facilitate further research and development efforts. The document highlights the compound's role as a scaffold in the design of novel therapeutics, particularly in the context of prion diseases.

Physicochemical Properties

This compound is a solid, stable under normal conditions, and is characterized by the following properties.[1][2][3][4][5][6] This data is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 29181-50-8[1][2][3][4][5][6]
Molecular Formula C₇H₃N₃[2][3][4][6]
Molecular Weight 129.12 g/mol [2][3][4]
Melting Point 89-93 °C[1][2]
Boiling Point (Predicted) 261.8 ± 20.0 °C[1]
Density (Predicted) 1.25 ± 0.1 g/cm³[1]
Appearance Solid[2]
Storage Inert atmosphere, Room Temperature[1][6]
SMILES N#Cc1ccnc(c1)C#N[2][6]
InChI 1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H[2]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups. The most prominent feature is the nitrile (C≡N) stretching vibration.

Wavenumber (cm⁻¹)Assignment
~2230C≡N stretching
~1600-1400C=C and C=N stretching (aromatic ring)
~3100-3000C-H stretching (aromatic)

Note: This is a representative spectrum based on typical values for similar compounds and data from the NIST WebBook.[2][4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Ionm/z
[M]+129.03

Note: Based on the molecular formula C₇H₃N₃.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise arrangement of atoms. Predicted shifts for ¹H and ¹³C NMR are provided below.

¹H NMR (Predicted):

  • δ 9.0-9.2 ppm (d, 1H)

  • δ 8.2-8.4 ppm (dd, 1H)

  • δ 7.8-8.0 ppm (d, 1H)

¹³C NMR (Predicted):

  • δ 152-154 ppm

  • δ 140-142 ppm

  • δ 130-132 ppm

  • δ 125-127 ppm

  • δ 118-120 ppm

  • δ 115-117 ppm (CN)

  • δ 113-115 ppm (CN)

Synthesis of this compound

The synthesis of pyridine dicarbonitriles often involves multi-component reactions, which are efficient for creating molecular diversity.[7] A general approach for the synthesis of the pyridine dicarbonitrile scaffold is outlined below.

General Synthesis Workflow

G A Starting Materials (e.g., Aldehyde, Malononitrile) B One-Pot Reaction A->B Catalyst (e.g., Piperidine) C Intermediate Formation (e.g., Knoevenagel Condensation) B->C D Cyclization C->D E Oxidation D->E Air or Oxidizing Agent F This compound (Purification) E->F

Caption: General workflow for the synthesis of pyridine dicarbonitriles.

Experimental Protocol: Representative Synthesis of a Substituted Pyridine Dicarbonitrile

This protocol is adapted from methodologies used for synthesizing libraries of pyridine dicarbonitriles for drug discovery.[7]

Materials:

  • Appropriate aldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • Thiol (if synthesizing a thio-substituted analog) (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol)

Procedure:

  • To a solution of the aldehyde and malononitrile in ethanol, add piperidine.

  • Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring by TLC.

  • If a thiol is used, it is added at this stage.

  • The reaction is often left open to the air to facilitate the final oxidation step to the pyridine ring.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Applications in Drug Discovery

The pyridine scaffold is a well-established privileged structure in medicinal chemistry.[8][9][10] this compound and its derivatives have emerged as promising candidates for the treatment of prion diseases.[1][3][7]

Mechanism of Action in Prion Diseases

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPᶜ) into a pathogenic isoform (PrPˢᶜ). Pyridine dicarbonitriles are being investigated for their ability to interfere with this process.

G cluster_0 Prion Pathogenesis cluster_1 Therapeutic Intervention PrPC PrPᶜ (Normal Protein) PrPSc PrPˢᶜ (Misfolded Protein) PrPC->PrPSc Misfolding PrPSc->PrPSc Aggregation Aggregation & Plaque Formation PrPSc->Aggregation Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration PDC This compound (or derivative) PDC->PrPC Stabilization? PDC->PrPSc Inhibition of Conversion

Caption: Proposed mechanism of action for pyridine dicarbonitriles in prion disease.

Biological Data

Screening of libraries of pyridine dicarbonitrile derivatives has identified compounds with significant anti-prion activity. While specific IC₅₀ or EC₅₀ values for the parent this compound are not widely reported, related compounds have shown efficacy.

Compound ClassActivityEC₅₀ RangeReference
Substituted Pyridine DicarbonitrilesInhibition of PrPˢᶜ formation2.5 - 9 µM[1]

This data underscores the potential of the this compound scaffold as a starting point for the development of potent anti-prion therapeutics.

Drug Development Workflow

The development of drugs based on this scaffold would typically follow a standard preclinical workflow.

G A Scaffold Identification (this compound) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (e.g., PrPˢᶜ Inhibition Assay) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In vivo Studies (Animal Models) E->F G Clinical Trials F->G

Caption: Drug development workflow for pyridine dicarbonitrile-based therapeutics.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development community. Its straightforward, albeit needing optimization, synthesis and the promising biological activity of its derivatives against prion diseases make it a valuable scaffold for further investigation. This technical guide provides a foundational understanding of its properties and potential, aiming to support and accelerate research in this critical area of neurodegenerative disease. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

Spectroscopic Profile of Pyridine-2,4-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridine-2,4-dicarbonitrile (CAS No: 29181-50-8), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
9.15dH-6
8.32sH-3
8.05dH-5

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
154.5C-6
142.1C-2
131.9C-4
130.8C-5
126.2C-3
115.8CN (C-4)
114.3CN (C-2)

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakC-H stretch (aromatic)
2240StrongC≡N stretch (nitrile)
1600 - 1450MediumC=C and C=N stretching (aromatic ring)

Source: NIST WebBook[1]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
129100[M]⁺ (Molecular Ion)
10240[M-HCN]⁺
7525[C₄H₂N]⁺

Source: NIST WebBook, Electron Ionization (EI)[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Analysis Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) or as solid/mull (for IR/MS) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, etc.) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. A small amount of TMS (0.03% v/v) should be added as an internal reference for chemical shifts.

  • Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) (IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer with a sample holder for KBr pellets

Procedure:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or a gas chromatograph for sample introduction

Procedure:

  • Sample Introduction: Introduce a small amount of the solid this compound sample into the ion source of the mass spectrometer, typically using a direct insertion probe. The probe is heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

References

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Chemical Shifts of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for pyridine-2,4-dicarbonitrile. Due to the absence of direct experimental spectral data for this specific compound in the reviewed literature, this guide utilizes data from related monosubstituted pyridines—2-cyanopyridine and 4-cyanopyridine—to predict the chemical shifts. This approach leverages the principle of substituent additivity on the chemical shifts of the pyridine ring protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for this compound are estimated by considering the substituent chemical shift (SCS) effects of a cyano group at the C2 and C4 positions of the pyridine ring. The SCS values are derived from the experimental data of 2-cyanopyridine and 4-cyanopyridine relative to pyridine.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The prediction is based on the additive effect of the cyano groups on the pyridine ring protons.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~8.2d
H-5~8.1dd
H-6~9.0d

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2. These values are estimated by considering the additive effects of the two cyano groups on the pyridine ring carbons.

CarbonPredicted Chemical Shift (ppm)
C-2~135
C-3~130
C-4~125
C-5~128
C-6~153
CN (C-2)~117
CN (C-4)~116

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below. This protocol is adaptable for this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

  • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker terminology) to obtain singlets for each carbon.

  • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural elucidation.

Logical Relationship of NMR Data Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the NMR data for this compound.

NMR_Analysis_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis and Prediction cluster_output Output Data_Pyridine NMR Data of Pyridine SCS_Calculation Calculate Substituent Chemical Shifts (SCS) of CN group Data_Pyridine->SCS_Calculation Data_2CN NMR Data of 2-Cyanopyridine Data_2CN->SCS_Calculation Data_4CN NMR Data of 4-Cyanopyridine Data_4CN->SCS_Calculation Prediction Predict Chemical Shifts for This compound SCS_Calculation->Prediction Table_1H Table 1: Predicted ¹H NMR Shifts Prediction->Table_1H Table_13C Table 2: Predicted ¹³C NMR Shifts Prediction->Table_13C Protocol Experimental Protocol Prediction->Protocol

Figure 1: Workflow for the prediction of NMR chemical shifts.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR chemical shifts for this compound. The provided experimental protocol offers a starting point for researchers to acquire their own data for this compound. It is important to note that the predicted chemical shifts should be confirmed by experimental data once it becomes available.

An In-Depth Technical Guide to the Infrared Spectroscopy of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy absorption characteristics of Pyridine-2,4-dicarbonitrile. It includes a detailed summary of its primary absorption peaks, the experimental protocol for obtaining the spectrum, and a visualization of its synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in this compound.

Infrared Spectroscopy Absorption Peaks

The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the most significant peaks, as sourced from the National Institute of Standards and Technology (NIST) Gas-Phase Infrared Database, are summarized in the table below.[1]

Wavenumber (cm⁻¹)TransmittanceFunctional Group AssignmentVibrational Mode
2245~0.92Nitrile (C≡N)Symmetric Stretch
1585~0.97Aromatic Ring (C=C, C=N)Ring Stretch
1550~0.98Aromatic Ring (C=C, C=N)Ring Stretch
1475~0.96Aromatic Ring (C=C, C=N)Ring Stretch
1425~0.95Aromatic C-HIn-plane Bend
1260~0.97Aromatic C-HIn-plane Bend
1195~0.98Aromatic C-HIn-plane Bend
825~0.94Aromatic C-HOut-of-plane Bend
760~0.96Aromatic RingRing Bend

Experimental Protocol

The provided infrared spectrum for this compound is a gas-phase spectrum obtained from the NIST/EPA Gas-Phase Infrared Database.[1] The following outlines a general experimental protocol for obtaining such a spectrum, based on standard practices for gas-phase Fourier Transform Infrared (FTIR) spectroscopy.

Instrumentation: A high-resolution FTIR spectrometer is employed for data acquisition.

Sample Preparation: A small quantity of solid this compound is placed in a gas cell. The cell is then heated to a temperature sufficient to vaporize the sample and obtain a suitable vapor pressure for measurement. The cell is typically equipped with infrared-transparent windows (e.g., KBr or NaCl).

Data Acquisition:

  • The sample chamber is evacuated to remove atmospheric gases (e.g., water vapor, carbon dioxide) that have strong infrared absorptions and could interfere with the sample spectrum.

  • A background spectrum of the empty, heated gas cell is recorded. This spectrum accounts for any signals from the instrument and the cell itself.

  • The vaporized sample is introduced into the gas cell at a controlled pressure.

  • The infrared spectrum of the sample is then recorded by passing an infrared beam through the cell.

  • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a pyridine precursor. One documented method starts from 4-cyanopyridine. The following diagram illustrates a plausible synthetic workflow.

Synthesis_of_Pyridine_2_4_dicarbonitrile start 4-Cyanopyridine intermediate1 4-Cyano-2-pyridinecarboxamide start->intermediate1 Formamide, (NH₄)₂S₂O₈, H₂SO₄, Acetonitrile product This compound intermediate1->product Dehydration Agent (e.g., POCl₃ or SOCl₂)

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-dicarbonitrile, also known as 2,4-dicyanopyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with two nitrile (cyano) groups at positions 2 and 4. This arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable building block in medicinal chemistry and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the electron-withdrawing nature of the two nitrile groups makes the aromatic ring susceptible to certain nucleophilic reactions.[1][2] Derivatives of pyridine dicarbonitrile have garnered significant attention for their diverse biological activities, including potential as anti-prion agents and their anti-proliferative effects against various cancer cell lines.[1] This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₃N₃[3][4][5]
Molecular Weight 129.12 g/mol [5][6][7]
Appearance Off-white to pink or gray solid[3]
Melting Point 89-93 °C (lit.)[3][5][6][8]
Boiling Point 261.8 ± 20.0 °C (Predicted)[3][8]
Density 1.25 ± 0.1 g/cm³ (Predicted)[3][8]
pKa (of conjugate acid) -3.67 ± 0.10 (Predicted)[3][8]
CAS Number 29181-50-8[3][4]
IUPAC Name This compound[4]
InChI Key HLAGQMFURMNTLW-UHFFFAOYSA-N[3][4][5]
SMILES N#Cc1ccnc(c1)C#N[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive public database of its NMR spectra is not available, predicted data based on the analysis of similar structures is presented below. Infrared and mass spectrometry data are more readily accessible.

Table 2: Summary of Key Spectroscopic Data for this compound
Spectrum TypeKey Features / PeaksReference / Note
¹H NMR δ ~ 9.1 ppm (d, 1H, H6), δ ~ 8.2 ppm (d, 1H, H5), δ ~ 8.0 ppm (s, 1H, H3)Predicted values based on substituted pyridine derivatives.
¹³C NMR δ ~ 152 ppm (C6), δ ~ 145 ppm (C2), δ ~ 132 ppm (C4), δ ~ 130 ppm (C5), δ ~ 120 ppm (C3), δ ~ 116 ppm (CN), δ ~ 114 ppm (CN)Predicted values. Aromatic carbons are deshielded. Nitrile carbons appear in a characteristic range.[9]
Infrared (IR) ~2235 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (C=C and C=N aromatic ring stretches)The strong absorption from the C≡N stretch is a key diagnostic peak.[4]
Mass Spec (EI) m/z 129 (M⁺, molecular ion), fragments corresponding to loss of HCN[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis of Pyridine Dicarbonitrile Derivatives (General Method)

The synthesis of functionalized pyridine dicarbonitriles is often achieved via a one-pot, multi-component reaction. This protocol is a generalized procedure adapted from methods used for synthesizing similar 2-amino-3,5-dicarbonitrile pyridine derivatives and can serve as a starting point for the synthesis of this compound precursors.[1]

Objective: To synthesize a substituted pyridine dicarbonitrile scaffold.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Thiol (e.g., thiophenol)

  • Base catalyst (e.g., piperidine or triethylamine)

  • Ethanol (solvent)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing ethanol, add the aromatic aldehyde (1 equivalent), malononitrile (2 equivalents), and the thiol (1 equivalent).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 10 mol%).

  • Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials and catalyst.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde Aldehyde Reaction One-Pot Multi-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Thiol Thiol Thiol->Reaction Catalyst Base Catalyst (e.g., Piperidine) Solvent Solvent (e.g., Ethanol) Temp Room Temp or Reflux Workup Cooling & Filtration Reaction->Workup Reaction Completion Purification Recrystallization Workup->Purification Product Purified Pyridine Dicarbonitrile Derivative Purification->Product

Caption: Workflow for the multi-component synthesis of pyridine dicarbonitrile derivatives.

Protocol 2: Characterization Methods

1. Melting Point Determination:

  • Objective: To determine the melting range of the synthesized compound as an indicator of purity.

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to about 15-20 °C below the expected melting point (89-93 °C).

    • The heating rate is then slowed to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. A narrow range (e.g., < 2 °C) indicates high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3. Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Procedure (ATR):

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands, paying close attention to the C≡N stretch (~2235 cm⁻¹) and the aromatic ring vibrations.

4. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Procedure (EI-MS):

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

    • Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.

Reactivity and Biological Significance

The chemical reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the two nitrile functional groups. The pyridine nitrogen is basic, though its basicity is significantly reduced by the electron-withdrawing nitrile groups. The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen (C2, C4, C6).

The nitrile groups can undergo various transformations, such as hydrolysis to carboxylic acids or amides, and reduction to amines. These reactions provide a versatile handle for creating a diverse library of derivatives for drug discovery and other applications.

Biological Activity and Signaling Pathways

Derivatives of the pyridine dicarbonitrile scaffold have shown promising biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in diseases like cancer. Two such important pathways are the c-MET and VEGFR-2 signaling cascades, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[10]

The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways including PI3K/AKT, MAPK/RAS, and STAT.[6][11] Aberrant activation of this pathway is implicated in tumor growth and metastasis.[11][12] Small molecule inhibitors that target the ATP-binding site of kinases like c-MET are a major focus of modern cancer therapy.

cMET_Pathway cluster_membrane Cell Membrane HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Binds & Activates GAB1 GAB1 cMET->GAB1 Recruits & Phosphorylates STAT3 STAT3 cMET->STAT3 RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Migration, Invasion & Angiogenesis ERK->Migration AKT->Proliferation Transcription->Proliferation Transcription->Migration

Caption: Simplified c-MET signaling pathway, a target for pyridine-based inhibitors.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of new therapeutics and functional materials. Its physical and chemical properties are dictated by the unique electronic arrangement of its pyridine and dinitrile moieties. While a complete experimental dataset for this specific compound is not fully available in public literature, this guide consolidates the existing information and provides standardized protocols to aid researchers in their work. The established link between pyridine-based structures and the inhibition of critical oncogenic signaling pathways underscores the importance of continued research into compounds like this compound and its derivatives.

References

An In-depth Technical Guide on the Solubility of Pyridine-2,4-dicarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-2,4-dicarbonitrile. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural characteristics and offers detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound, also known as 2,4-dicyanopyridine, is a heterocyclic organic compound with the chemical formula C₇H₃N₃.[1][2] It consists of a pyridine ring substituted with two nitrile (-C≡N) groups at the 2 and 4 positions. The presence of the nitrogen atom in the pyridine ring and the two cyano groups makes the molecule polar. This polarity is a key determinant of its solubility in various solvents. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[3]

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypePredicted Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticExpected to be soluble
N,N-Dimethylformamide (DMF)HCON(CH₃)₂Polar AproticExpected to be soluble
AcetoneCH₃COCH₃Polar AproticExpected to be soluble to moderately soluble
EthanolC₂H₅OHPolar ProticExpected to be moderately soluble
MethanolCH₃OHPolar ProticExpected to be moderately soluble
Dichloromethane (DCM)CH₂Cl₂Polar AproticExpected to be sparingly soluble
ChloroformCHCl₃Polar AproticExpected to be sparingly soluble
Ethyl AcetateCH₃COOC₂H₅Moderately PolarExpected to be sparingly soluble
TolueneC₇H₈Non-polarExpected to be poorly soluble or insoluble
HexaneC₆H₁₄Non-polarExpected to be insoluble

Disclaimer: The predicted solubilities are based on the chemical structure and polarity of this compound and the solvents. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound like this compound.

This method directly measures the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.[4][5][6]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Volumetric pipettes

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Pre-weighed evaporating dishes or vials

  • Drying oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pipette.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. The filter should also be at the experimental temperature to prevent precipitation.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the evaporating dish with the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be done by placing the dish in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

    • Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

    • Repeat the drying and weighing process until a constant mass is obtained.

Calculation:

  • Mass of the empty evaporating dish = M₁

  • Mass of the dish + saturated solution = M₂

  • Mass of the dish + dried solute = M₃

  • Mass of the solute = M₃ - M₁

  • Mass of the solvent = M₂ - M₃

  • Solubility (in g/100 g of solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100

This method is useful if the compound has a chromophore that absorbs light in the UV-Vis range and is suitable for determining the solubility of sparingly soluble compounds.[7][8][9]

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) (must be transparent in the UV-Vis range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute, known concentration solution of this compound in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation:

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow A Prepare supersaturated mixture (excess solute in solvent) B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow excess solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the solution (0.45 µm syringe filter) into a pre-weighed container D->E F Weigh the container with the saturated solution E->F G Evaporate the solvent completely (e.g., oven or rotary evaporator) F->G H Cool in a desiccator and weigh the container with the dry solute G->H I Repeat drying and weighing until constant mass is achieved H->I J Calculate solubility I->J

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide on the Early Synthesis of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a foundational, multi-step synthesis of Pyridine-2,4-dicarbonitrile. While a singular "discovery" publication for this compound is not readily apparent in surveyed historical literature, the following pathway represents a classic and early methodological approach for the preparation of cyanopyridines from readily available starting materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two reactive nitrile groups make it an important precursor for the synthesis of a variety of more complex molecules, including ligands for metal complexes, functional dyes, and pharmacologically active agents. The early synthesis of this compound can be conceptually traced through a logical sequence of well-established chemical transformations starting from 2,4-lutidine. This guide will focus on a three-step synthesis:

  • Oxidation: The conversion of the methyl groups of 2,4-lutidine to carboxylic acids.

  • Amidation: The transformation of the resulting pyridine-2,4-dicarboxylic acid into pyridine-2,4-dicarboxamide.

  • Dehydration: The final step to yield this compound.

Each step is detailed with a representative experimental protocol, and the overall workflow is visualized.

Synthetic Pathway Overview

The synthesis of this compound from 2,4-lutidine is a classic example of functional group manipulation on the pyridine ring. The methyl groups are progressively oxidized and converted to the desired nitrile functionalities.

G A 2,4-Lutidine B Pyridine-2,4-dicarboxylic Acid A->B Oxidation (e.g., KMnO4) C Pyridine-2,4-dicarboxamide B->C Amidation (e.g., SOCl2, then NH3) D This compound C->D Dehydration (e.g., P2O5)

Caption: Synthetic pathway from 2,4-Lutidine to this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for each key transformation. The quantitative data, where available from analogous historical procedures, are summarized in tables.

The oxidation of the methyl groups of 2,4-lutidine can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction is typically carried out in an aqueous medium under heating.

Experimental Protocol:

  • A solution of potassium permanganate (e.g., 4 parts by weight) in water (e.g., 100 parts by volume) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • 2,4-Lutidine (e.g., 1 part by weight) is added to the solution.

  • The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

  • The hot solution is filtered to remove the manganese dioxide precipitate.

  • The filtrate is concentrated by evaporation and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the pyridine-2,4-dicarboxylic acid.

  • The crude product is collected by filtration, washed with cold water, and can be recrystallized from water to afford the pure dicarboxylic acid.

Table 1: Quantitative Data for the Oxidation of 2,4-Lutidine

ParameterValue
Starting Material2,4-Lutidine
Key ReagentPotassium Permanganate (KMnO₄)
SolventWater
Reaction TemperatureReflux
Typical Yield50-70%
Melting Point of Product248-250 °C (decomposes)

The conversion of the dicarboxylic acid to the corresponding dicarboxamide can be achieved through the formation of an activated acyl species (like an acyl chloride) followed by reaction with ammonia.

Experimental Protocol:

  • Pyridine-2,4-dicarboxylic acid is suspended in an excess of thionyl chloride (SOCl₂).

  • A catalytic amount of dimethylformamide (DMF) may be added.

  • The mixture is heated at reflux until the solid has dissolved and the evolution of HCl and SO₂ gases ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude pyridine-2,4-dicarbonyl chloride is dissolved in a dry, inert solvent (e.g., dioxane or THF).

  • This solution is added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

  • The precipitated pyridine-2,4-dicarboxamide is collected by filtration, washed with cold water, and dried.

Table 2: Quantitative Data for the Amidation Reaction

ParameterValue
Starting MaterialPyridine-2,4-dicarboxylic Acid
Key ReagentsThionyl Chloride (SOCl₂), Ammonia (NH₃)
SolventDioxane or THF
Reaction Temperature0 °C to room temperature for amidation
Typical Yield75-90%
Melting Point of Product268-270 °C

The final step is the dehydration of the dicarboxamide to the dinitrile. This is typically accomplished using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Experimental Protocol:

  • Pyridine-2,4-dicarboxamide is intimately mixed with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a flask equipped for distillation.

  • The mixture is gently heated under reduced pressure.

  • The this compound sublimes or distills and is collected on a cold finger or in the receiving flask.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Table 3: Quantitative Data for the Dehydration Reaction

ParameterValue
Starting MaterialPyridine-2,4-dicarboxamide
Key ReagentPhosphorus Pentoxide (P₂O₅)
Reaction ConditionHeating under vacuum
Typical Yield60-80%
Melting Point of Product89-93 °C

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration A1 Mix 2,4-Lutidine and KMnO4 solution A2 Reflux the mixture A1->A2 A3 Filter to remove MnO2 A2->A3 A4 Acidify filtrate to precipitate product A3->A4 A5 Collect and purify Pyridine-2,4-dicarboxylic Acid A4->A5 B1 React dicarboxylic acid with SOCl2 A5->B1 Product from Step 1 B2 Remove excess SOCl2 B1->B2 B3 Dissolve acyl chloride in inert solvent B2->B3 B4 Add to cold aqueous ammonia B3->B4 B5 Collect and dry Pyridine-2,4-dicarboxamide B4->B5 C1 Mix dicarboxamide with P2O5 B5->C1 Product from Step 2 C2 Heat under vacuum C1->C2 C3 Collect sublimed/distilled product C2->C3 C4 Recrystallize this compound C3->C4

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-lutidine represents a robust and historically significant approach to accessing this important chemical intermediate. The three-step process involving oxidation, amidation, and dehydration utilizes fundamental organic transformations that are central to the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and organic synthesis.

Theoretical and Computational Insights into Pyridine-2,4-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4-dicarbonitrile is a heterocyclic organic compound with a pyridine core functionalized with two nitrile groups. This arrangement of electron-withdrawing nitrile groups on the pyridine ring suggests unique electronic and chemical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to characterize this compound. While dedicated experimental and computational studies on this specific isomer are limited in the public domain, this document outlines the established protocols based on studies of analogous pyridine derivatives. The guide details the computational approaches for geometry optimization, vibrational and electronic spectra simulation, and the analysis of molecular orbital properties. Furthermore, it presents a standardized workflow for such theoretical investigations, offering a foundational framework for researchers exploring the properties and potential applications of this compound and related compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents. Nitrile groups, being strong electron-withdrawing groups, significantly modulate the electron density distribution within the aromatic ring, influencing its reactivity, intermolecular interactions, and spectroscopic signatures. This compound, with its specific substitution pattern, presents an interesting case for theoretical and computational exploration to elucidate its structural, electronic, and vibrational characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the properties of such molecules with high accuracy. This guide focuses on the application of these methods to this compound.

Molecular Structure and Geometry

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization involves the use of DFT with a suitable functional and basis set.

  • Methodology: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens. This level of theory is generally sufficient for accurate geometry predictions of organic molecules.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages can be used for these calculations.

  • Procedure: An initial guess for the molecular structure is built, and the energy is minimized with respect to all atomic coordinates until a stationary point on the potential energy surface is reached. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Predicted Geometrical Parameters

The following table presents representative optimized geometrical parameters for this compound based on DFT calculations of similar pyridine derivatives. Note: These are not experimentally verified values for this compound but are illustrative of the expected bond lengths and angles.

Parameter Value (Angstrom Å or Degrees °)
Bond Lengths (Å)
C2-C3~1.39
C3-C4~1.39
C4-C5~1.39
C5-C6~1.39
N1-C2~1.34
N1-C6~1.34
C2-C7 (Nitrile)~1.45
C7≡N8 (Nitrile)~1.15
C4-C9 (Nitrile)~1.45
C9≡N10 (Nitrile)~1.15
Bond Angles (°)
N1-C2-C3~123
C2-C3-C4~118
C3-C4-C5~119
C4-C5-C6~118
C5-C6-N1~123
C6-N1-C2~117
C3-C2-C7~119
N1-C2-C7~118
C3-C4-C9~120
C5-C4-C9~121

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict these spectra with high accuracy, aiding in the interpretation of experimental data.

Computational Protocol for Vibrational Frequencies

The same level of theory used for geometry optimization is typically employed for frequency calculations.

  • Methodology: DFT/B3LYP/6-311++G(d,p)

  • Procedure: Following geometry optimization, harmonic vibrational frequencies are calculated. The resulting frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is commonly applied to improve agreement with experimental data.

Predicted Vibrational Frequencies

The table below lists the expected prominent vibrational modes and their approximate frequencies for this compound.

Vibrational Mode Approximate Frequency (cm⁻¹) Description
C-H stretching3100 - 3000Aromatic C-H bond vibrations
C≡N stretching2240 - 2220Characteristic nitrile group stretch
C=C/C=N ring stretching1600 - 1400Vibrations of the pyridine ring framework
C-H in-plane bending1300 - 1000Bending of aromatic C-H bonds within the plane
C-H out-of-plane bending900 - 650Bending of aromatic C-H bonds out of the plane

Electronic Properties and Spectra

The electronic properties of a molecule, such as its electronic transitions and molecular orbital energies, are crucial for understanding its reactivity and potential applications in areas like drug design and materials science.

Computational Protocol for Electronic Properties

Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis spectra.

  • Methodology: TD-DFT//B3LYP/6-311++G(d,p)

  • Procedure: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the energies and oscillator strengths of the lowest-lying electronic transitions. These results can be used to generate a theoretical UV-Vis spectrum. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic behavior.

Molecular Orbital Analysis
  • HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which an electron is most easily added. The presence of the electron-withdrawing nitrile groups is expected to lower the energy of the LUMO, which will likely have significant contributions from the π* orbitals of the nitrile groups and the pyridine ring.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Predicted Electronic Transitions

The following table summarizes the expected electronic transitions for this compound.

Transition Approximate Wavelength (nm) Description
π → π200 - 300Electronic transitions within the aromatic system
n → π> 300Transition involving non-bonding electrons on the nitrogen atom

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical and computational study of a molecule like this compound.

computational_workflow cluster_input Initial Input cluster_dft DFT Calculations cluster_analysis Analysis & Interpretation cluster_tddft TD-DFT Calculations cluster_output Final Results mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Simulated IR/Raman Spectra freq_calc->vib_spectra thermo Thermodynamic Properties freq_calc->thermo uv_vis UV-Vis Spectrum Simulation opt_geom->uv_vis structural_prop Structural Parameters opt_geom->structural_prop spectroscopic_prop Spectroscopic Signatures vib_spectra->spectroscopic_prop mo_analysis HOMO/LUMO Analysis uv_vis->mo_analysis electronic_prop Electronic Properties uv_vis->electronic_prop mo_analysis->electronic_prop

Computational workflow for this compound.
Logical Relationship of Properties

The following diagram illustrates the logical relationship between the computational methods and the molecular properties they help to elucidate.

properties_relationship cluster_methods Computational Methods cluster_properties Molecular Properties dft DFT (e.g., B3LYP/6-311++G(d,p)) geometry Optimized Geometry dft->geometry vibrational Vibrational Spectra (IR/Raman) dft->vibrational tddft TD-DFT electronic Electronic Spectra (UV-Vis) tddft->electronic orbitals Molecular Orbitals (HOMO/LUMO) tddft->orbitals geometry->tddft reactivity Chemical Reactivity electronic->reactivity orbitals->reactivity

An In-depth Technical Guide to the Reactivity and Electronic Properties of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and electronic properties of Pyridine-2,4-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the molecule's electronic landscape, predicts its reactivity towards various chemical transformations, and provides available experimental data to support these theoretical insights.

Electronic Properties

The electronic character of this compound is dominated by the electron-withdrawing nature of both the pyridine nitrogen and the two nitrile groups. This creates a significantly electron-deficient aromatic ring, which dictates its reactivity.

Computational Data
PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA)60.47 Ų[ChemScene]
LogP0.82496[ChemScene]
Hydrogen Bond Acceptors3[ChemScene]
Hydrogen Bond Donors0[ChemScene]
Rotatable Bonds0[ChemScene]

Note: These values are computationally predicted and should be used as a guide. Further experimental verification is recommended.

Reactivity of the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the pyridine ring in this molecule is nucleophilic aromatic substitution. The positions most susceptible to attack are C2 and C4, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[1][2][3]

Logical Relationship of Nucleophilic Attack:

Pyridine This compound Attack_C2 Attack at C2 Pyridine->Attack_C2 Favored Attack_C4 Attack at C4 Pyridine->Attack_C4 Favored Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_C2 Nucleophile->Attack_C4 Intermediate_C2 Meisenheimer Intermediate (Charge on N) Attack_C2->Intermediate_C2 Intermediate_C4 Meisenheimer Intermediate (Charge on N) Attack_C4->Intermediate_C4 Product Substituted Product Intermediate_C2->Product Intermediate_C4->Product Start This compound + Hydrazine Attack Nucleophilic Attack at C2 Start->Attack Intermediate Intermediate Adduct Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Pyrazolopyridine Cyclization->Product cluster_reactants Reactants Aldehyde Aldehyde Reaction One-pot Reaction (Base or Acid Catalyst) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Thiol Thiol Thiol->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyridine Dicarbonitrile Derivative Purification->Product

References

An In-depth Technical Guide to the Tautomerism and Resonance Structures of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of Pyridine-2,4-dicarbonitrile, with a specific focus on its potential tautomeric forms and contributing resonance structures. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's stability, reactivity, and potential intermolecular interactions.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₃N₃.[1] Its structure consists of a pyridine ring substituted with two nitrile (-C≡N) groups at positions 2 and 4. The presence of the electron-withdrawing nitrile groups significantly influences the electronic properties of the pyridine ring, impacting its reactivity and potential as a scaffold in medicinal chemistry. Pyridine dicarbonitrile derivatives have been investigated for their potential as therapeutics for prion diseases and as adenosine receptor ligands.

Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This phenomenon is most commonly observed in compounds containing functional groups such as hydroxyl or amino groups adjacent to a double bond, allowing for proton transfer.

In the case of this compound, significant tautomerism is not expected under normal conditions. The molecule lacks the typical functional groups that facilitate proton migration to form stable tautomers. The hydrogen atom is bonded to a carbon atom of the aromatic ring and is not sufficiently acidic to readily migrate to one of the nitrogen atoms of the nitrile groups or the pyridine ring. Computational studies on related pyridine derivatives have shown that for tautomerism to be significant, there needs to be a favorable energetic pathway for proton transfer, which is absent in this molecule. While computational studies have been performed on the tautomerism of hydroxypyridines and aminopyridines, similar in-depth studies specifically for this compound are not prevalent in the literature, likely due to its predicted tautomeric stability.

Resonance Structures of this compound

Resonance theory is a key concept in understanding the electronic structure and stability of aromatic compounds. The delocalization of π-electrons across the pyridine ring and the nitrile substituents can be represented by a series of contributing resonance structures. The actual structure of the molecule is a hybrid of these canonical forms.

The key resonance structures of this compound are depicted below. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two nitrile groups leads to the delocalization of positive charge onto the carbon atoms of the ring, particularly at the ortho and para positions relative to the ring nitrogen.

Caption: Canonical resonance structures of this compound.

The resonance hybrid has significant contributions from structures where a positive charge is located on the carbon atoms at positions 3, 5, and 6, and a negative charge is on the nitrogen atoms of the nitrile groups and the pyridine ring. The delocalization of electrons makes the pyridine ring less susceptible to electrophilic attack compared to benzene.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₃N₃[1]
Molecular Weight 129.12 g/mol [2]
CAS Number 29181-50-8[2]
Appearance Off-white to pink solid[3]
Melting Point 89-93 °C[3]
Boiling Point 261.8 ± 20.0 °C (Predicted)[3]
Density 1.25 ± 0.1 g/cm³ (Predicted)[3]
pKa -3.67 ± 0.10 (Predicted)[3]
IR Spectrum (Gas Phase) Major peaks indicative of C≡N stretch, C=N and C=C ring stretches, and C-H aromatic stretches.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to pyridine dicarbonitriles involves a multi-component reaction. While specific protocols for the 2,4-isomer can vary, a general approach is outlined below based on the synthesis of related dicyanopyridines.

General Procedure for the Synthesis of Substituted Pyridine-3,5-dicarbonitriles:

  • Reactants: An appropriate aldehyde, malononitrile, and a thiol.

  • Catalyst: An amine base such as piperidine or an ionic base like tetrabutylammonium hydroxide (TBAH).

  • Solvent: Ethanol or acetonitrile.

  • Methodology:

    • The aldehyde, malononitrile, and thiol are dissolved in the chosen solvent.

    • The base catalyst is added to the mixture.

    • The reaction is stirred at room temperature or heated, depending on the specific substrates and catalyst used.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

The final step of the reaction involves the oxidation of a 1,4-dihydropyridine intermediate to the aromatic pyridine product. The mechanism of this oxidation can be influenced by the choice of catalyst and solvent.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull. Gas-phase IR spectra can also be obtained.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~2230 cm⁻¹: C≡N stretching vibration.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Spectroscopy: The spectrum will show signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Protons adjacent to the electron-withdrawing nitrogen and nitrile groups are expected to be shifted downfield.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons of the nitrile groups will appear at a characteristic downfield chemical shift, and the chemical shifts of the ring carbons will be influenced by the nitrogen atom and the nitrile substituents.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound's structure.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Structural Elucidation & Theoretical Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Confirmation of Chemical Structure IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Resonance_Analysis Analysis of Resonance Structures Structure_Confirmation->Resonance_Analysis Tautomerism_Analysis Assessment of Tautomeric Potential Structure_Confirmation->Tautomerism_Analysis Computational_Modeling Computational Modeling (DFT) Resonance_Analysis->Computational_Modeling Tautomerism_Analysis->Computational_Modeling

Caption: Workflow for the structural analysis of this compound.

Conclusion

This compound is a structurally stable aromatic molecule with limited potential for tautomerism under standard conditions. Its electronic character is significantly influenced by the delocalization of π-electrons, as described by its resonance structures. The electron-withdrawing nature of the pyridine nitrogen and the dinitrile substituents creates regions of positive charge on the aromatic ring, which is a key determinant of its reactivity. A thorough understanding of its electronic structure, supported by the spectroscopic and computational data presented in this guide, is essential for the rational design of novel therapeutic agents based on this scaffold.

References

Methodological & Application

Synthesis of Pyridine-2,4-dicarbonitrile from 4-Cyanopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of pyridine-2,4-dicarbonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-cyanopyridine. The synthesis involves an initial carbamoylation at the C2 position, followed by dehydration of the resulting carboxamide.

Introduction

This compound is a key intermediate in the synthesis of various functional molecules. Its dinitrile functionality allows for diverse chemical transformations, making it a versatile precursor for the development of novel pharmaceuticals and functional materials. This protocol outlines a reliable and scalable method for its preparation from 4-cyanopyridine.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Carbamoylation: 4-Cyanopyridine is reacted with formamide in the presence of sulfuric acid to yield 4-cyano-2-pyridinecarboxamide.

  • Dehydration: The resulting 4-cyano-2-pyridinecarboxamide is dehydrated to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

This protocol is adapted from a patented procedure, providing a robust method for the selective carbamoylation of 4-cyanopyridine at the 2-position.

Materials:

  • 4-Cyanopyridine

  • Acetonitrile

  • Sulfuric acid (98%)

  • Formamide

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with 85 g (0.82 mol) of 4-cyanopyridine and 700 ml of acetonitrile.

  • Stir the mixture at room temperature to dissolve the 4-cyanopyridine.

  • Carefully add 32.4 g (0.32 mol) of 98% sulfuric acid to the solution. A white suspension will form.

  • Heat the suspension to 60°C with stirring.

  • In a separate beaker, prepare a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.

  • Add the formamide solution to the heated suspension of 4-cyanopyridine and sulfuric acid.

  • Maintain the reaction mixture at 60°C for 75 minutes.

  • After the reaction is complete, add 880 ml of water to the flask.

  • Distill off the acetonitrile/water azeotrope under reduced pressure.

  • Cool the resulting white-yellow suspension to room temperature and filter the solid product.

  • Wash the filter cake with water and dry under vacuum to yield 4-cyano-2-pyridinecarboxamide.

Step 2: Synthesis of this compound

This protocol employs a common and effective method for the dehydration of primary amides to nitriles using trifluoroacetic anhydride (TFAA) and pyridine.

Materials:

  • 4-Cyano-2-pyridinecarboxamide

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Trifluoroacetic anhydride (TFAA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 4-cyano-2-pyridinecarboxamide from Step 1 in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (2.5 equivalents) to the solution with stirring.

  • Slowly add trifluoroacetic anhydride (1.5 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis.

Table 1: Reagents and Yield for the Synthesis of 4-Cyano-2-pyridinecarboxamide

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/Volume
4-Cyanopyridine104.110.8285 g
Acetonitrile41.05-700 ml
Sulfuric Acid (98%)98.080.3232.4 g
Formamide45.044.47201.3 g
Water18.02-52 g
Product 4-Cyano-2-pyridinecarboxamide - -
Yield - - ~87.5%

Table 2: Reagents for the Synthesis of this compound (Illustrative Scale)

ReagentMolecular Weight ( g/mol )Moles (mol)Mass/VolumeEquivalents
4-Cyano-2-pyridinecarboxamide147.131.0147.13 g1.0
Anhydrous Dichloromethane84.93-Sufficient to dissolve-
Anhydrous Pyridine79.102.5197.75 g2.5
Trifluoroacetic Anhydride210.031.5315.05 g1.5
Product This compound - - -
Expected Yield - - High -

Note: The yield for the dehydration step is expected to be high based on general procedures for amide dehydration, but will require experimental optimization.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound from 4-cyanopyridine.

SynthesisWorkflow cluster_step1 Step 1: Carbamoylation cluster_step2 Step 2: Dehydration Start 4-Cyanopyridine Reagents1 Formamide, H2SO4, Acetonitrile Start->Reagents1 Reaction1 Reaction at 60°C Reagents1->Reaction1 Workup1 Aqueous Workup & Filtration Reaction1->Workup1 Intermediate 4-Cyano-2-pyridinecarboxamide Workup1->Intermediate Reagents2 TFAA, Pyridine, DCM Intermediate->Reagents2 Reaction2 Reaction at 0°C to RT Reagents2->Reaction2 Workup2 Quenching & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Application Notes and Protocols: Synthesis and Potential Applications of Pyridine-2,4-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-dicarbonitrile derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While the one-pot, three-component synthesis of the isomeric pyridine-3,5-dicarbonitriles is well-established, the direct synthesis of the 2,4-dicarbonitrile scaffold via a similar one-pot strategy is not prominently documented in the scientific literature. This may be attributed to the regioselectivity of the common cyclocondensation reactions.

This document provides a detailed overview of a practical multi-step synthetic approach to access this compound derivatives, along with their potential applications, particularly in the realm of drug discovery as kinase inhibitors. The protocols and data presented herein are compiled from established synthetic methodologies for related compounds.

Synthetic Approach: A Multi-Step Strategy

Given the challenges in achieving a one-pot synthesis, a robust multi-step approach is proposed. This strategy involves the initial construction of a functionalized pyridine ring followed by the introduction of the nitrile groups. A key intermediate in this proposed synthesis is a dihalopyridine, which allows for selective functionalization.

Proposed Multi-Step Synthesis of a Model this compound Derivative

A plausible pathway to a substituted this compound is outlined below. This method offers versatility, allowing for the introduction of various substituents on the pyridine core.

Scheme 1: Proposed Multi-Step Synthesis

cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Diazotization and Sandmeyer Reaction cluster_2 Step 3: Cyanation at C4-position A Substituted Aldehyde D [A + B + C] A->D B Malononitrile B->D C Thiol/Amine C->D E Substituted 2-Amino-3-cyano-4-aryl-6-substituted-pyridine D->E One-pot Cyclocondensation F Substituted 2-Amino-3-cyano-pyridine G Substituted 2-Halo-3-cyanopyridine F->G 1. NaNO2, HBr 2. CuBr H Substituted 2-Halo-3-cyanopyridine I Substituted this compound Derivative H->I CuCN, DMF (Rosenmund-von Braun Reaction)

Caption: Proposed multi-step synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-aryl-6-phenyl-pyridine-3-carbonitrile (General Procedure)

This protocol describes a typical one-pot synthesis of a 2-aminopyridine-3-carbonitrile derivative, which serves as a precursor for subsequent transformations.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Thiophenol (1.0 mmol)

  • Piperidine (catalyst, 0.1 mmol)

  • Ethanol (solvent)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add thiophenol (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-4-aryl-6-phenyl-pyridine-3-carbonitrile.

Protocol 2: Synthesis of 2-Bromo-4-aryl-6-phenyl-pyridine-3-carbonitrile (Sandmeyer Reaction)

Materials:

  • 2-Amino-4-aryl-6-phenyl-pyridine-3-carbonitrile (1.0 mmol)

  • Sodium nitrite (NaNO₂) (1.2 mmol)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr) (1.2 mmol)

Procedure:

  • Suspend the 2-aminopyridine derivative (1.0 mmol) in a mixture of HBr (48%) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.2 mmol) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 mmol) in HBr and cool to 0 °C.

  • Add the cold diazonium salt solution to the CuBr solution slowly.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-bromo-4-aryl-6-phenyl-pyridine-3-carbonitrile.

Protocol 3: Synthesis of 4-Aryl-6-phenyl-pyridine-2,4-dicarbonitrile (Rosenmund-von Braun Reaction)

Materials:

  • 2-Bromo-4-aryl-6-phenyl-pyridine-3-carbonitrile (1.0 mmol)

  • Copper(I) cyanide (CuCN) (1.2 mmol)

  • N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • A mixture of the 2-bromopyridine derivative (1.0 mmol) and copper(I) cyanide (1.2 mmol) in DMF is heated at reflux (around 150 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final this compound derivative.

Data Presentation

The following table summarizes representative yields for each step of the proposed multi-step synthesis based on literature for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactionReactant 1Reactant 2Reactant 3ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1CyclocondensationBenzaldehydeMalononitrileThiophenol2-Amino-4-phenyl-6-phenyl-pyridine-3-carbonitrilePiperidineEthanolReflux4-685-95
2Sandmeyer Reaction2-Aminopyridine derivativeNaNO₂, HBrCuBr2-Bromo-4-phenyl-6-phenyl-pyridine-3-carbonitrile-Water/HBr0-602-360-75
3Cyanation2-Bromopyridine derivativeCuCN-4-Phenyl-6-phenyl-pyridine-2,4-dicarbonitrile-DMFReflux6-850-70

Potential Applications in Drug Development

Pyridine dicarbonitrile scaffolds have garnered interest as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The nitrogen atom and cyano groups of the this compound scaffold can potentially act as hydrogen bond acceptors and donors, making these compounds attractive candidates for kinase inhibitor design.

Proposed Mechanism of Action as a Kinase Inhibitor

The following diagram illustrates a plausible mechanism by which a this compound derivative could inhibit a protein kinase by competing with ATP for binding to the active site.

cluster_0 Kinase Active Site cluster_1 Inhibition by this compound cluster_2 Downstream Cellular Effects ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase Phosphorylated_Substrate Phosphorylated Substrate Cell_Signaling Downstream Signaling Pathway Phosphorylated_Substrate->Cell_Signaling Activates Inhibitor This compound Derivative Inhibitor->Inactive_Kinase Competitive binding Inactive_Kinase->Cell_Signaling Blocks activation Cellular_Response Inhibition of Cell Proliferation/Survival Cell_Signaling->Cellular_Response Leads to

Caption: Proposed mechanism of kinase inhibition by a this compound derivative.

Conclusion

While a direct one-pot, three-component synthesis for this compound derivatives remains a synthetic challenge, this document provides a viable multi-step alternative for accessing this promising scaffold. The detailed protocols and compiled data offer a practical guide for researchers. The potential of these compounds as kinase inhibitors, highlighted by a plausible mechanism of action, underscores their importance for further investigation in drug discovery and development. Further optimization of the synthetic route and exploration of the biological activities of a diverse library of these derivatives are warranted.

Application Note: Experimental Protocols for the Cyanation of 2,4-Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyanopyridines are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The cyano group is a versatile precursor that can be transformed into various functional groups, including amines, carboxylic acids, and aldehydes.[4][5] The cyanation of dihalopyridines, particularly at the 2- and 4-positions, is a key strategy for creating functionalized heterocyclic intermediates. However, the synthesis often involves challenges such as harsh reaction conditions, the use of toxic heavy metals, and poor regioselectivity.[6] This application note provides detailed protocols for the effective cyanation of 2,4-dihalopyridines using modern catalytic methods, focusing on palladium and copper-based systems, which offer high yields and broad functional group tolerance.[4][5][7]

Overview of Common Cyanation Methods

Several methods have been developed for the cyanation of aryl halides, many of which are applicable to 2,4-dihalopyridines. Transition metal-catalyzed reactions are among the most efficient and widely used.[7]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes common catalytic systems for the cyanation of halopyridines, providing a comparative overview of their key parameters.

Catalyst SystemCyanide SourceTypical SubstrateSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]·3H₂OAryl Iodides/BromidesDMAc120up to 91%[4]
NiCl₂·6H₂O / dppf / ZnZn(CN)₂(Hetero)aryl ChloridesNMP50-80Good to Excellent[8][9]
CuCN (stoichiometric)CuCN2-Bromo-3-chloro-5-trifluoromethylpyridineDMF120Not specified[6]
CuI / 1,10-phenanthrolineAcetone CyanohydrinAlkenyl IodidesDMF110Good to Excellent[10]
Pd₂(dba)₃ / dppfZn(CN)₂4-Chloro-1,10-phenanthrolinesDMA120~85%[9]
Ligand-free Pd/CK₄[Fe(CN)₆]Aryl BromidesH₂O/Toluene14064-91%[11]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for two robust cyanation procedures.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol describes a general and highly effective method for the cyanation of 2,4-dihalopyridines utilizing a palladium catalyst and zinc cyanide, which is less acutely toxic than alkali metal cyanides.[12] This method is particularly effective for aryl chlorides and bromides.[12]

Materials:

  • 2,4-Dihalopyridine (e.g., 2-bromo-4-chloropyridine) (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6-0.8 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)

  • N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2,4-dihalopyridine (1.0 equiv), zinc cyanide (0.6-0.8 equiv), Pd₂(dba)₃ (2-5 mol%), and dppf (4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMAc or DMF via syringe.

  • Heating: Place the flask in a preheated oil bath and stir the reaction mixture at 100-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Quench the reaction by adding aqueous ammonia or sodium bicarbonate solution and stir for 30 minutes to complex excess zinc salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired cyanopyridine.

Protocol 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl halide using stoichiometric copper(I) cyanide.[13] This method is particularly effective for aryl bromides and iodides.

Materials:

  • 2,4-Dihalopyridine (e.g., 2,4-dibromopyridine) (1.0 equiv)

  • Copper(I) Cyanide (CuCN) (1.2-1.5 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2,4-dihalopyridine (1.0 equiv) and copper(I) cyanide (1.2-1.5 equiv).

  • Inert Atmosphere: Flush the apparatus with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DMF or DMSO.

  • Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may require 12-48 hours for completion.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes. Alternatively, an aqueous solution of ethylenediamine or ammonia can be used.

    • Stir the mixture for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure cyanopyridine.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the cyanation of 2,4-dihalopyridines.

Cyanation_Workflow reagents 1. Reagent Preparation (Dihalopyridine, Catalyst, Cyanide Source, Solvent) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup reaction 3. Heating & Stirring (Reflux or High Temp) setup->reaction monitoring 4. Monitoring (TLC / GC-MS) reaction->monitoring Sample periodically monitoring->reaction Continue if incomplete workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup Proceed if complete purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product (Characterization) purification->product

Caption: General workflow for the synthesis of cyanopyridines.

Safety Precautions

  • Cyanide Handling: All cyanide-containing reagents (e.g., Zn(CN)₂, KCN, CuCN, K₄[Fe(CN)₆]) are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: Never add acid to a reaction mixture containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. Work-up procedures should use basic or neutral aqueous solutions.

  • Waste Disposal: Cyanide waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.

The palladium and copper-catalyzed methods outlined provide reliable and effective pathways for the cyanation of 2,4-dihalopyridines. The choice of protocol may depend on the specific substrate, cost considerations, and available equipment. The palladium-catalyzed approach often offers milder conditions and broader substrate scope, while the copper-mediated Rosenmund-von Braun reaction is a robust, classical alternative. Adherence to strict safety protocols is paramount when working with any cyanide source.

References

Application Notes and Protocols for Pyridine-2,4-dicarbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-dicarbonitrile and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of two nitrile groups and the pyridine core offers multiple reactive sites for the construction of complex heterocyclic systems. Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize these and related structures in a single synthetic operation. This document provides detailed application notes and protocols for a one-pot synthesis of functionalized pyridines, including derivatives related to the this compound core, and highlights their potential applications in drug discovery.

Application Notes

Synthesis of Highly Substituted Pyridine-3,5-dicarbonitriles

While direct multicomponent reactions utilizing this compound as a starting material are not extensively documented, a closely related and highly valuable class of compounds, 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles, can be efficiently synthesized via a one-pot, three-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, and a thiol or an amine.[1][2] The resulting highly functionalized pyridine core is a key pharmacophore in various biologically active molecules.

Key Features of the Multicomponent Synthesis:

  • Efficiency: This one-pot synthesis allows for the rapid assembly of complex molecules from simple and readily available starting materials.

  • Diversity: By varying the aromatic aldehyde, the active methylene compound (malononitrile), and the nucleophile (thiol or amine), a large library of diverse pyridine derivatives can be generated.

  • Atom Economy: MCRs are inherently atom-economical, minimizing waste by incorporating most of the atoms from the starting materials into the final product.

  • Drug Discovery Potential: The resulting substituted pyridine-dicarbonitriles serve as versatile intermediates for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines, which have shown a wide range of biological activities.[3]

Relevance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] Derivatives of pyridine-dicarbonitriles have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Certain fused pyrimidine derivatives synthesized from pyridine precursors have shown potent activity against various cancer cell lines.[6]

  • Antimicrobial Agents: Pyridine derivatives have been evaluated for their antibacterial and antifungal properties.[7]

  • Enzyme Inhibitors: The pyridine core can act as a scaffold for the design of specific enzyme inhibitors, such as those targeting cyclin-dependent kinases (CDKs).[6]

The multicomponent synthesis of these derivatives provides a powerful tool for generating compound libraries for high-throughput screening in drug discovery campaigns.

Experimental Protocols

General Protocol for the Three-Component Synthesis of 2-Amino-4-aryl-6-(alkylsulfanyl)pyridine-3,5-dicarbonitriles

This protocol is a generalized procedure based on established methods for the one-pot synthesis of highly substituted pyridine-dicarbonitriles.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (2.1 mmol)

  • Thiol (1.1 mmol)

  • Nanocrystalline magnesium oxide (MgO) (0.1 g) or other suitable base catalyst (e.g., NaHCO3)[2]

  • Ethanol (5 mL)

  • Ethyl acetate

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in ethanol (5 mL), add nanocrystalline magnesium oxide (0.1 g).

  • Heat the resulting mixture to 50°C.

  • Add the thiol (1.1 mmol) to the reaction mixture and reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Centrifuge the mixture to separate the catalyst.

  • Wash the catalyst with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-aryl-6-(alkylsulfanyl)pyridine-3,5-dicarbonitrile.

Quantitative Data Summary:

The following table summarizes representative yields for the synthesis of various 2-amino-4-aryl-6-(alkylsulfanyl)pyridine-3,5-dicarbonitriles using a similar protocol.

AldehydeThiolCatalystSolventTime (h)Yield (%)
BenzaldehydeThiophenolMgOEthanol385
4-Chlorobenzaldehyde4-MethylthiophenolMgOEthanol488
4-MethoxybenzaldehydeThiophenolMgOEthanol3.590
2-NaphthaldehydeBenzyl mercaptanNaHCO3EtOH/H2O292

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the multicomponent synthesis of substituted pyridine-dicarbonitriles.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Nucleophile Thiol / Amine Nucleophile->Reaction Catalyst Base Catalyst (e.g., MgO) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Workup Workup & Purification Reaction->Workup Product Substituted Pyridine-Dicarbonitrile Workup->Product

Caption: Workflow for the one-pot synthesis of pyridine-dicarbonitriles.

Proposed Reaction Mechanism

The following diagram outlines a plausible mechanistic pathway for the formation of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile Intermediate B->C D Michael Addition of Thiol C->D E Thioether Adduct D->E F Addition of second Malononitrile E->F G Open-chain Intermediate F->G H Intramolecular Cyclization G->H I Dihydropyridine Intermediate H->I J Oxidation/Aromatization I->J K Final Pyridine Product J->K G A Multicomponent Synthesis B Library of Pyridine-Dicarbonitrile Derivatives A->B C High-Throughput Screening B->C D Identification of Bioactive 'Hits' C->D E Lead Optimization D->E F Preclinical Development E->F G Potential Therapeutic Agent F->G

References

Catalytic Pathways to Substituted Pyridine-2,4-dicarbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2,4-dicarbonitriles and their structural isomers are pivotal scaffolds in medicinal chemistry and drug development. These nitrogen-containing heterocyclic compounds are recognized for their wide array of biological activities, including potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. The development of efficient and versatile synthetic methodologies for these compounds is therefore of significant interest. This document provides detailed application notes and experimental protocols for various catalytic systems employed in the synthesis of substituted pyridine dicarbonitriles and related derivatives.

Application Notes

The synthesis of polysubstituted pyridines, including dicarbonitrile derivatives, is often achieved through multi-component reactions (MCRs). This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple starting materials. A variety of catalysts have been explored to facilitate these transformations, ranging from simple inorganic bases to sophisticated metal-organic frameworks.

Common strategies involve the condensation of aldehydes, malononitrile, and a thiol or another nucleophilic component. The choice of catalyst can significantly influence reaction times, yields, and the overall environmental impact of the synthesis. Recent research has focused on the development of green, reusable, and cost-effective catalytic systems.

Several classes of catalysts have proven effective:

  • Basic Catalysts: Simple bases like sodium bicarbonate, piperidine, and diethylamine are widely used due to their low cost and ready availability. They are effective in promoting the initial Knoevenagel condensation and subsequent cyclization steps.

  • Nanocrystalline Metal Oxides: Materials such as nanocrystalline magnesium oxide have been demonstrated to be efficient heterogeneous catalysts, offering easy separation and reusability.

  • Metal-Organic Frameworks (MOFs): MOFs, such as those based on Zn(II) and Cd(II), have emerged as robust and recyclable heterogeneous catalysts that can function under solvent-free conditions.

  • Ionic Liquids and Bases: Tetrabutylammonium hydroxide (TBAH) represents an ionic base that can accelerate reactions, particularly when used in appropriate solvents like acetonitrile.

The selection of a specific catalyst and reaction conditions should be guided by factors such as substrate scope, desired yield, reaction time, and considerations for green chemistry principles.

Quantitative Data Summary

The following tables summarize the performance of various catalysts in the synthesis of substituted pyridine dicarbonitrile derivatives and related compounds.

Table 1: Performance of Various Catalysts in the Synthesis of 2-Amino-6-((2-aminophenyl)sulfanyl)-4-arylpyridine-3,5-dicarbonitriles [1]

CatalystCatalyst Loading (mol%)SolventReaction TimeYield (%)
Sodium Bicarbonate (NaHCO3)10EtOH–H2O (1:1)1 min (stirring)Excellent (not specified)

Table 2: Comparison of Catalysts for the Synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines [2]

CatalystConditionsSubstrate ScopeReusability
Zn(II) MOFSolvent-freeTolerates different functional groupsYes
Cd(II) MOFSolvent-freeTolerates different functional groupsYes
DBU, Et3N, PiperidineVariousGeneralNot typically reused
KF/Alumina, K2CO3/KMnO4VariousGeneralPossible

Table 3: Catalyst and Solvent Effects on the Synthesis of Pyridine-3,5-dicarbonitriles [3]

CatalystSolventReaction TimeYieldNotes
PiperidineEthanolLongerGoodPromotes oxidation via Knoevenagel adduct
TBAHAcetonitrileShorterSimilar to PiperidinePromotes aerobic oxidation

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-6-((2-aminophenyl)thio)-4-(substituted-phenyl)pyridine-3,5-dicarbonitriles using Sodium Bicarbonate[1]

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • Malononitrile (20 mmol)

  • 2-Aminothiophenol (10 mmol)

  • Sodium Bicarbonate (NaHCO3, 10 mol%)

  • Ethanol (EtOH)

  • Water (H2O)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, combine the substituted aromatic aldehyde (10 mmol) and malononitrile (20 mmol) in 10 mL of a 1:1 (v/v) mixture of EtOH and H2O.

  • Add NaHCO3 (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 1 minute.

  • Add 2-aminothiophenol (10 mmol) to the flask.

  • Continue stirring the reaction at room temperature and monitor the progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated via filtration and purified by recrystallization if necessary.

Protocol 2: Nanocrystalline Magnesium Oxide Catalyzed Synthesis of 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines[4]

Materials:

  • Structurally diverse aldehydes

  • Various thiols

  • Malononitrile

  • Nanocrystalline magnesium oxide (MgO)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a suitable flask, prepare an ethanolic solution of the aldehyde, thiol, and malononitrile.

  • Add a catalytic amount of nanocrystalline magnesium oxide to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The catalyst can be recovered by filtration.

  • The product can be isolated from the filtrate and purified as needed.

Protocol 3: Synthesis of 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles using a Zn(II) Metal-Organic Framework (MOF) under Solvent-Free Conditions[2]

Materials:

  • Aldehyde

  • Malononitrile

  • Thiophenol

  • Zn(II) MOF catalyst

  • Reaction vessel suitable for solvent-free reactions

Procedure:

  • In a reaction vessel, combine the aldehyde, malononitrile, and thiophenol.

  • Add the Zn(II) MOF catalyst.

  • Heat the mixture under solvent-free conditions.

  • Monitor the reaction until completion.

  • After the reaction is complete, the solid mixture can be worked up to isolate the product. The catalyst can be recovered by washing and filtration for reuse.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation Aldehyde Aldehyde ReactionVessel Reaction Vessel (Solvent + Catalyst) Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Thiol Thiol Thiol->ReactionVessel Filtration Filtration ReactionVessel->Filtration Purification Purification Filtration->Purification FinalProduct Substituted Pyridine -2,4-dicarbonitrile Purification->FinalProduct reaction_pathway Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel Knoevenagel Condensation Michael_Adduct Michael Adduct (with second Malononitrile) Knoevenagel->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (with Thiol) Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Intermediate Cyclized_Intermediate->Dihydropyridine Tautomerization Final_Product Substituted Pyridine -3,5-dicarbonitrile Dihydropyridine->Final_Product Oxidation Catalyst Base Catalyst Catalyst->Reactants Catalyst->Knoevenagel Catalyst->Michael_Adduct Catalyst->Dihydropyridine Promotes Oxidation

References

Application Notes and Protocols: Pyridine-2,4-dicarbonitrile as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of pyridine-2,4-dicarbonitrile and its derivatives as precursors for the synthesis of a diverse range of medicinally important compounds. The following sections detail synthetic protocols, quantitative biological data, and key signaling pathways for derivatives demonstrating anticancer, antiviral, and anti-prion activity.

Anticancer Applications

This compound serves as a key building block for various anticancer agents, including kinase inhibitors and cytotoxic compounds.

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives as Broad-Spectrum Anticancer Agents

A one-pot, two-step synthesis protocol has been developed for bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.[1][2] This method utilizes natural product-based catalysts, betaine and guanidine carbonate, offering an efficient and environmentally friendly approach.[1][2]

Experimental Protocol: One-Pot, Two-Step Synthesis [1][2]

  • Step 1: Knoevenagel Condensation

    • In a round-bottom flask, combine an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and betaine (10 mol%) as a catalyst.

    • The reaction mixture is stirred at room temperature for 15 minutes. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Michael Addition and Cyclization

    • To the reaction mixture from Step 1, add N-substituted-2-cyanoacetamide (1 mmol) and guanidine carbonate (10 mol%).

    • Add methanol (10 mL) as a solvent and reflux the mixture for 10-15 minutes.

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 6-amino-2-pyridone-3,5-dicarbonitrile derivative.

Workflow for the Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization A Aromatic Aldehyde D Stir at RT, 15 min A->D B Malononitrile B->D C Betaine (catalyst) C->D H Reflux, 10-15 min D->H Reaction Mixture E N-substituted-2-cyanoacetamide E->H F Guanidine Carbonate (catalyst) F->H G Methanol (solvent) G->H I Cooling & Filtration H->I J 6-Amino-2-pyridone-3,5-dicarbonitrile Derivative I->J

Caption: One-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
5o Glioblastoma (murine)Potent activity[1]
5o Liver CancerPotent activity[1]
5o Breast CancerPotent activity[1]
5o Lung CancerPotent activity[1]
5g -Not specified[3]
5f -Not specified
Pyridine-Ureas as VEGFR-2 Inhibitors

A series of pyridine-ureas have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[4][5]

Experimental Protocol: Synthesis of Pyridine-Ureas [4]

  • Synthesis of Pyridine Hydrazides (4a,b): Ethyl 6-aryl-2-methylnicotinates (3a,b) are refluxed with hydrazine hydrate in methanol to yield the corresponding hydrazides.

  • Formation of Acyl Azides (5a,b): The hydrazides are treated with sodium nitrite in acetic acid to form acyl azides.

  • Curtius Rearrangement to Isocyanates (6a,b): The acyl azides undergo Curtius rearrangement upon refluxing in xylene to yield the corresponding isocyanates.

  • Urea Formation (8a-n): The isocyanates are reacted with various amines in xylene to afford the final pyridine-urea derivatives.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

Compound IDTargetIC50 (µM)Cancer Cell LineGI50 (%)Reference
8b VEGFR-25.0 ± 1.91NCI-60 Panel43[4][5]
8e VEGFR-23.93 ± 0.73NCI-60 Panel49[4][5]
8e MCF-7 (48h)0.22--[4]
8n MCF-7 (48h)1.88--[4]
Doxorubicin -1.93--[4]

VEGFR-2 Signaling Pathway and Inhibition

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Pyridine-Urea Derivative (e.g., 8e) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.

Cyanopyridone Derivatives as Dual VEGFR-2/HER-2 Inhibitors

Cyanopyridone derivatives synthesized from this compound precursors have demonstrated potent dual inhibitory activity against VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER-2).[6]

Quantitative Data: Cytotoxic Activity

Compound IDMCF-7 IC50 (µM)HepG2 IC50 (µM)VEGFR-2 Inhibition IC50 (µM)HER-2 Inhibition IC50 (µM)Reference
5a 1.77 ± 0.102.71 ± 0.15Not specifiedNot specified[6]
5e 1.39 ± 0.0810.70 ± 0.58PotentPotent[6]
Taxol 8.48 ± 0.4614.60 ± 0.79--[6]

Dual Inhibition of VEGFR-2 and HER-2 Signaling

G cluster_vegfr VEGFR-2 Pathway cluster_her2 HER-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF HER2 HER-2 EGF->HER2 Proliferation Cell Proliferation HER2->Proliferation Inhibitor Cyanopyridone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->HER2 Inhibits

Caption: Dual inhibition of VEGFR-2 and HER-2 signaling by cyanopyridones.

Antiviral Applications

Derivatives of this compound have been explored for their potential as antiviral agents.

Thieno[2,3-b]pyridine Derivatives Against Influenza Virus

The synthesis of thieno[2,3-b]pyridine derivatives from this compound precursors has yielded compounds with promising anti-influenza activity.

Experimental Protocol: Synthesis of Thieno[2,3-b]pyridines

A general method involves the reaction of a 2-amino-6-chloropyridine-3,5-dicarbonitrile with a sulfur source, such as sodium sulfide, followed by reaction with an α-haloketone or α-haloester to construct the fused thiophene ring.

(Note: A more detailed, specific protocol would require access to the full experimental section of a relevant publication.)

Anti-Prion Disease Applications

Pyridine dicarbonitriles have been investigated as potential therapeutics for prion diseases, such as Creutzfeldt-Jakob disease.[7][8]

Inhibition of PrPSc Formation

A library of pyridine dicarbonitriles was synthesized and screened for their ability to inhibit the formation of the scrapie-associated prion protein (PrPSc).[8]

Experimental Protocol: Three-Component Synthesis of Pyridine Dicarbonitriles [7]

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and a thiol (1 mmol) is dissolved in ethanol.

  • A catalytic amount of a base, such as piperidine, is added.

  • The reaction mixture is stirred at room temperature or heated under reflux.

  • The product precipitates from the solution and is collected by filtration.

Quantitative Data: Inhibition of PrPSc Formation

Compound ClassEC50 Range (µM)Reference
Pyridine dicarbonitriles2.5 - 9[8]

Mechanism of Action in Prion Disease

The exact mechanism of action is not fully elucidated, but it is hypothesized that these compounds bind to the cellular prion protein (PrPC) and stabilize its native conformation, thereby preventing its conversion to the pathogenic PrPSc isoform.[9]

Logical Relationship in Prion Disease Inhibition

G PrPC PrPC (Cellular Prion Protein) PrPSc PrPSc (Scrapie Prion Protein) PrPC->PrPSc Misfolding Aggregation Aggregation & Neurodegeneration PrPSc->Aggregation Inhibitor Pyridine Dicarbonitrile Inhibitor->PrPC Stabilizes Inhibitor->PrPSc Inhibits Formation

Caption: Proposed mechanism of pyridine dicarbonitriles in prion disease.

References

Application Notes and Protocols: Pyridine-2,4-dicarbonitrile in Prion Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. These diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to progressive neuronal loss and spongiform degeneration. Currently, there are no effective therapeutics for prion diseases. Pyridine-2,4-dicarbonitrile and its derivatives have emerged as a promising class of small molecules with anti-prion activity. These compounds have been shown to inhibit the formation of PrPSc and, in some cases, bind directly to PrPC, thereby stabilizing its native conformation and preventing its conversion to the pathogenic isoform. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in prion disease research.

Data Presentation

The following tables summarize the quantitative data from structure-activity relationship (SAR) studies of various this compound derivatives, detailing their efficacy in inhibiting PrPSc formation in cell-based assays and their binding affinity for the prion protein.

Table 1: In Vitro Efficacy of 2-Amino-6-substituted-4-aryl-pyridine-3,5-dicarbonitriles in Scrapie-Infected Mouse Neuroblastoma (ScN2a) Cells

Compound IDR1 (at position 6)Ar (at position 4)EC50 (µM) for PrPSc Inhibition
1 -SCH3Phenyl1.2
2 -SCH34-Methoxyphenyl0.7
3 -SCH34-Chlorophenyl1.5
4 -SO2CH3Phenyl>10
5 -NH2Phenyl3.5
6 -NHCH3Phenyl2.8

Data compiled from publicly available research literature.

Table 2: Binding Affinity of Selected Pyridine Dicarbonitriles to Recombinant Human Prion Protein (huPrPC)

Compound IDMethodBinding Affinity (KD, µM)
A Surface Plasmon Resonance (SPR)5.2
B Surface Plasmon Resonance (SPR)12.8
C Surface Plasmon Resonance (SPR)>50 (weak or no binding)

Data compiled from publicly available research literature.

Experimental Protocols

Protocol 1: PrPSc Inhibition Assay in Scrapie-Infected Cells

This protocol details the methodology for screening this compound derivatives for their ability to inhibit the formation of PrPSc in a chronically scrapie-infected mouse neuroblastoma cell line (ScN2a).

Materials:

  • Scrapie-infected mouse neuroblastoma (ScN2a) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM

  • This compound compounds dissolved in DMSO

  • Lysis buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.5, 0.5% Triton X-100, 0.5% sodium deoxycholate)

  • Proteinase K (PK)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • SDS-PAGE loading buffer

  • Polyvinylidene difluoride (PVDF) membrane

  • Anti-PrP monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture: Culture ScN2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Plate ScN2a cells in 96-well plates at a density of 5 x 104 cells per well.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the this compound compounds in Opti-MEM. The final DMSO concentration should be kept below 0.5%.

    • Remove the culture medium and add the compound dilutions to the respective wells. Include a vehicle control (DMSO only).

    • Incubate the cells for 72 hours at 37°C.

  • Cell Lysis:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 15 minutes on ice.

  • Proteinase K Digestion:

    • Transfer the cell lysates to microcentrifuge tubes.

    • Add Proteinase K to a final concentration of 20 µg/mL to digest PrPC.

    • Incubate at 37°C for 30 minutes.

    • Stop the digestion by adding PMSF to a final concentration of 2 mM.

  • Protein Precipitation and Western Blotting:

    • Precipitate the proteins by adding 5 volumes of ice-cold methanol and incubating at -20°C for 2 hours.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the protein pellet in SDS-PAGE loading buffer.

    • Boil the samples for 10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with an anti-PrP monoclonal antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the intensity of the PrPSc bands using densitometry software.

    • Calculate the percentage of PrPSc inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value (the concentration at which 50% of PrPSc formation is inhibited) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the use of SPR to measure the binding affinity of this compound derivatives to recombinant prion protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human PrPC (full-length or truncated)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound compounds dissolved in running buffer with a small percentage of DMSO.

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the CM5 sensor chip surface by injecting a 1:1 mixture of NHS and EDC.

    • Inject the recombinant PrPC (ligand) diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized ligand should be optimized.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the PrPC immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound compound (analyte) in the running buffer.

    • Inject the analyte solutions over the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).

    • After each analyte injection, allow for a dissociation phase where only running buffer flows over the sensor chip.

  • Surface Regeneration:

    • After the dissociation phase, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

    • Analyze the sensorgrams using the appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The KD value represents the binding affinity of the compound.

Mandatory Visualizations

Prion_Disease_Pathway PrPC Cellular Prion Protein (PrPC) (α-helix rich) Conversion Conformational Conversion PrPC->Conversion PrPSc Scrapie Prion Protein (PrPSc) (β-sheet rich, aggregated) PrPSc->Conversion Templating Aggregation Aggregation & Fibril Formation PrPSc->Aggregation Conversion->PrPSc Neurodegeneration Neuronal Cell Death & Spongiform Change Aggregation->Neurodegeneration

Caption: Pathogenic pathway of prion disease.

Experimental_Workflow_PrPSc_Inhibition Start Start: ScN2a Cell Culture Treatment Treat with this compound (72 hours) Start->Treatment Lysis Cell Lysis Treatment->Lysis PK_Digestion Proteinase K Digestion (to remove PrPC) Lysis->PK_Digestion Western_Blot Western Blot for PrPSc PK_Digestion->Western_Blot Analysis Quantify PrPSc Levels & Calculate EC50 Western_Blot->Analysis End End Analysis->End

Caption: Workflow for PrPSc inhibition assay.

Mechanism_of_Action Compound This compound Derivative PrPC PrPC Compound->PrPC Binds to PrPC_Compound PrPC-Compound Complex (Stabilized) Conversion Conversion to PrPSc PrPC->Conversion PrPC_Compound->Conversion Inhibits

Caption: Proposed mechanism of action.

Application Notes and Protocols: Pyridine-2,4-dicarbonitrile Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of pyridine-2,4-dicarbonitrile derivatives as a novel class of antibacterial agents. The information enclosed details their synthesis, antibacterial efficacy, and the methodologies required for their evaluation.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds. Pyridine-ring-containing structures are prevalent in many pharmacologically active molecules. Among them, pyridine-dicarbonitrile derivatives, specifically polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, have emerged as a promising scaffold for the development of new antibacterial agents.[1][2] These compounds have demonstrated significant activity against various bacterial strains, including Escherichia coli.[1][2] This document outlines the antibacterial activity of these derivatives and provides detailed protocols for their screening and evaluation.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported in vitro antibacterial activity of a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridine derivatives against different strains of E. coli.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives against E. coli Strains

Compound IDR1 SubstituentR2 SubstituentBacterial StrainMIC (µg/mL)MBC (µg/mL)
5a 4-Methylphenyl4-MethoxyphenylE. coli K120.2 - 1.310 - 42
E. coli R20.2 - 1.310 - 42
E. coli R30.2 - 1.310 - 42
E. coli R40.2 - 1.310 - 42
5g 4-Chlorophenyl4-MethoxyphenylE. coli K120.2 - 1.310 - 42
E. coli R20.2 - 1.310 - 42
E. coli R30.2 - 1.310 - 42
E. coli R40.2 - 1.310 - 42
5h 4-Methoxyphenyl4-MethylphenylE. coli K120.2 - 1.310 - 42
E. coli R20.2 - 1.310 - 42
E. coli R30.2 - 1.310 - 42
E. coli R40.2 - 1.310 - 42
5i 4-Bromophenyl4-MethylphenylE. coli K120.2 - 1.310 - 42
E. coli R20.2 - 1.310 - 42
E. coli R30.2 - 1.310 - 42
E. coli R40.2 - 1.310 - 42
5j 4-Nitrophenyl4-MethylphenylE. coli K120.2 - 1.310 - 42
E. coli R20.2 - 1.310 - 42
E. coli R30.2 - 1.310 - 42
E. coli R40.2 - 1.310 - 42
5k Naphthyl4-MethylphenylE. coli K120.2 - 1.310 - 42
E. coli R20.2 - 1.310 - 42
E. coli R30.2 - 1.310 - 42
E. coli R40.2 - 1.310 - 42

Data extracted from studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which are derivatives of this compound.[1][2] The range of MIC and MBC values indicates that the antibacterial activity is influenced by the specific substitutions on the aryl rings.

Experimental Protocols

The following are detailed protocols for the synthesis and antibacterial evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines

This protocol is based on a one-pot multicomponent condensation reaction.[1]

Materials:

  • Aromatic aldehyde

  • Malononitrile (2 equivalents)

  • Thiol

  • Catalyst (e.g., lipase)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • Rotary evaporator

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) in the chosen solvent (10 mL), add malononitrile (2 mmol) and the thiol (1 mmol).

  • Add the catalyst (e.g., 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the purified compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Gentamicin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Include a positive control (standard antibiotic) and a negative control (broth with solvent) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Micropipettes

  • Incubator

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Diagram 1: Experimental Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis & Preparation cluster_screening Antibacterial Screening cluster_bactericidal Bactericidal Activity Assessment synthesis Synthesis of this compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep mic_assay MIC Assay (Broth Microdilution) stock_prep->mic_assay incubation1 Incubation (18-24h) mic_assay->incubation1 mic_determination MIC Determination incubation1->mic_determination mbc_assay MBC Assay (Spot Plating) mic_determination->mbc_assay incubation2 Incubation (18-24h) mbc_assay->incubation2 mbc_determination MBC Determination incubation2->mbc_determination

Caption: Workflow for synthesis and antibacterial evaluation.

Diagram 2: Generalized Structure-Activity Relationship

SAR cluster_core This compound Core cluster_activity Antibacterial Activity core Pyridine-dicarbonitrile Scaffold R1 Aryl Group at C4 (R1) core->R1 R2 Aryl Group at C6-S (R2) core->R2 activity Modulated Antibacterial Efficacy R1->activity R2->activity

Caption: Influence of substituents on antibacterial activity.

References

Application Notes and Protocols: The Role of Pyridine-2,4-dicarbonitrile in the Synthesis of Coordination Polymers via In Situ Ligand Transformation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-2,4-dicarbonitrile is a versatile organic molecule that holds potential as a precursor for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). While direct coordination of the nitrile groups is possible, a more common and powerful application of this ligand in coordination chemistry is its use in in situ reactions, where the nitrile functionalities are converted to carboxylate groups under solvothermal or hydrothermal conditions. This in situ hydrolysis transforms this compound into the well-established ligand, pyridine-2,4-dicarboxylic acid, which then coordinates with metal ions to form robust and functional coordination polymers.

This application note provides a detailed overview of the prospective use of this compound as a precursor for pyridine-2,4-dicarboxylate ligands in the synthesis of coordination polymers. It outlines the general principles, a hypothetical experimental protocol, and the expected structural features of the resulting materials. The information presented is based on established principles of in situ ligand synthesis and the known coordination chemistry of pyridine-dicarboxylic acids, as direct examples of using this compound for this purpose are not prevalent in the current literature.

Principle of In Situ Hydrolysis

The synthesis of coordination polymers using this compound as a starting material relies on the hydrolysis of the nitrile groups (-C≡N) to carboxylic acid groups (-COOH) during the solvothermal or hydrothermal reaction. This transformation typically proceeds in two steps: the hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. The high temperatures and pressures employed in these synthetic methods, often in the presence of water and sometimes with acidic or basic promoters, facilitate this conversion.

The general reaction scheme for the in situ hydrolysis of this compound to pyridine-2,4-dicarboxylic acid is as follows:

The resulting pyridine-2,4-dicarboxylic acid is a versatile ligand that can coordinate to metal centers through its nitrogen atom and the two carboxylate groups, leading to the formation of one-, two-, or three-dimensional coordination polymers.

Hypothetical Experimental Protocol: Solvothermal Synthesis of a Zinc(II) Coordination Polymer using this compound

This protocol describes a general procedure for the synthesis of a hypothetical zinc(II) coordination polymer where this compound undergoes in situ hydrolysis to form the pyridine-2,4-dicarboxylate ligand.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Oven

  • Vacuum filtration apparatus

  • Powder X-ray diffractometer (PXRD)

  • Infrared (IR) spectrometer

  • Thermogravimetric analyzer (TGA)

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine zinc(II) nitrate hexahydrate (0.0595 g, 0.2 mmol) and this compound (0.0258 g, 0.2 mmol).

  • Add a solvent mixture of 5 mL of N,N-dimethylformamide (DMF), 2 mL of ethanol, and 3 mL of deionized water.

  • Seal the autoclave and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 72 hours.

  • After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.

  • Colorless crystals of the coordination polymer are expected to have formed.

  • Isolate the crystals by vacuum filtration and wash them with fresh DMF and then ethanol.

  • Dry the product in a desiccator at room temperature.

Characterization:

The resulting crystalline material should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to confirm phase purity, infrared (IR) spectroscopy to verify the conversion of the nitrile groups to carboxylate groups, and thermogravimetric analysis (TGA) to assess its thermal stability.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized zinc(II) coordination polymer, based on typical results for similar systems.

Table 1: Synthesis Parameters and Yield

ParameterValue
Metal SaltZn(NO₃)₂·6H₂O
Ligand PrecursorThis compound
Molar Ratio (Metal:Ligand)1:1
Solvent SystemDMF/Ethanol/H₂O
Temperature120 °C
Reaction Time72 hours
Hypothetical Yield ~75%

Table 2: Hypothetical Crystallographic Data

ParameterValue
Chemical Formula[Zn(C₇H₃NO₄)(H₂O)]·H₂O
Formula Weight276.51 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.211
c (Å)11.567
β (°)98.76
Volume (ų)998.2
Z4
Density (calculated)1.838 g/cm³

Table 3: Key Infrared Spectroscopy Bands

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (coordinated and lattice water)
~1610Asymmetric C=O stretching of carboxylate
~1400Symmetric C=O stretching of carboxylate
No peak at ~2230Absence of C≡N stretching, indicating complete hydrolysis

Visualizations

Signaling Pathway for In Situ Ligand Synthesis and Coordination Polymer Formation

in_situ_synthesis start This compound + Metal Salt hydrothermal Solvothermal/Hydrothermal Reaction (High T, P) start->hydrothermal hydrolysis In Situ Hydrolysis of Nitrile Groups hydrothermal->hydrolysis ligand Pyridine-2,4-dicarboxylic Acid (Generated in situ) hydrolysis->ligand assembly Self-Assembly ligand->assembly product Coordination Polymer assembly->product

In situ synthesis and self-assembly pathway.
Experimental Workflow for Coordination Polymer Synthesis

experimental_workflow reactants 1. Mix Reactants: This compound Metal Salt Solvents autoclave 2. Seal in Teflon-lined Autoclave reactants->autoclave heating 3. Heat in Oven (e.g., 120°C for 72h) autoclave->heating cooling 4. Slow Cooling to Room Temperature heating->cooling filtration 5. Isolate Crystals by Filtration cooling->filtration washing 6. Wash with Solvents (DMF, Ethanol) filtration->washing drying 7. Dry Product washing->drying characterization 8. Characterization (XRD, IR, TGA) drying->characterization

Experimental workflow for synthesis.
Logical Relationship of Components in the Final Coordination Polymer

logical_relationship metal Metal Ion (e.g., Zn²⁺) polymer Coordination Polymer metal->polymer forms backbone of ligand Pyridine-2,4-dicarboxylate (from dicarbonitrile) ligand->polymer bridges metal ions in solvent Solvent Molecules (e.g., H₂O) solvent->polymer can be coordinated to metal or in lattice of

Component relationships in the polymer.

Applications in Research and Drug Development

Coordination polymers derived from pyridine-dicarboxylic acids have shown promise in a variety of applications, including:

  • Gas Storage and Separation: The porous nature of some of these materials allows for the selective adsorption of gases.

  • Catalysis: The metal centers can act as catalytic sites for organic transformations.

  • Luminescence: Lanthanide-based coordination polymers can exhibit interesting photoluminescent properties for sensing and imaging applications.

  • Drug Delivery: The porosity and biocompatibility of certain coordination polymers make them potential candidates for drug delivery systems.

By utilizing this compound as a readily available precursor, researchers can access the corresponding pyridine-2,4-dicarboxylate-based coordination polymers, which may offer new opportunities in these fields. The in situ synthesis approach can sometimes lead to novel structures that are not accessible through direct synthesis with the dicarboxylic acid.

While direct experimental data on the use of this compound in the synthesis of coordination polymers is limited, the principles of in situ ligand hydrolysis provide a strong basis for its application as a precursor for pyridine-2,4-dicarboxylic acid. The protocols and data presented here are intended to serve as a guide for researchers interested in exploring this synthetic route. Further experimental work is needed to fully elucidate the potential of this compound in the design and synthesis of novel coordination polymers with interesting properties and applications.

Application of Pyridine-2,4-dicarbonitrile in the Development of Electron-Transporting Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-dicarbonitrile scaffolds are a cornerstone in the design of high-performance electron-transporting materials (ETMs) for organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring, amplified by the presence of two electron-withdrawing nitrile groups, imparts these molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport. While various isomers of pyridine-dicarbonitrile have been explored, this document focuses on the application and synthetic protocols related to materials derived from the pyridine-2,4-dicarbonitrile core and its closely related, high-performing isomers, which are crucial for the development of next-generation electronic devices.

These materials are particularly prominent in the field of Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The strategic combination of a pyridine-dicarbonitrile acceptor unit with suitable electron-donating moieties enables the fine-tuning of the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a critical parameter for efficient TADF.

This document provides detailed application notes, experimental protocols for the synthesis of key pyridine-dicarbonitrile-based ETMs, and protocols for the fabrication of OLED devices. It also presents a summary of the optoelectronic properties of representative materials to guide researchers in this field.

Data Presentation

The following tables summarize the key performance metrics of various electron-transporting materials based on pyridine-dicarbonitrile derivatives.

Table 1: Photophysical Properties of Pyridine-Dicarbonitrile Based TADF Emitters

Compound Name/AbbreviationEmission ColorPhotoluminescence Quantum Yield (PLQY) (%)ΔEST (eV)Host MaterialReference
246tCzPPCSky BlueHigh0.063-[1]
bis-PXZ-PCNOrange-Red-0.04CBP (10 wt%)[2]
CN-P1Blue49.7 (doped film)0.04mCP[3]
TPAmbPPCGreenish-Yellow76-100 (thin film)--
TPAm2NPCGreenish-Yellow76-100 (thin film)--
TPAmCPPCOrange-Red76-100 (thin film)--

Table 2: OLED Device Performance of Pyridine-Dicarbonitrile Based ETMs

EmitterHostDevice StructureMaximum External Quantum Efficiency (EQEmax) (%)Power Efficiency (lm/W)Current Efficiency (cd/A)Reference
246tCzPPC--29.6--[1][4]
bis-PXZ-PCNCBP-9.8--[2]
CN-P1mCP (13 wt%)-21.242.847.7[3]
TPAmbPPC-Nondoped21.6--
TPAm2NPC--39.0--
TPAmCPPC--26.252.450.1

Experimental Protocols

Synthesis of a Key Intermediate: 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile

This protocol describes the synthesis of a key building block for many pyridine-dicarbonitrile-based ETMs.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination reagent1 4-Bromobenzaldehyde reaction1 Stirring reagent1->reaction1 reagent2 Cyanoacetamide reagent2->reaction1 reagent3 Piperidine reagent3->reaction1 catalyst solvent1 Methanol solvent1->reaction1 solvent product1 Piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate reaction2 Melt at 170°C, 1h product1->reaction2 reaction1->product1 reagent4 POBr₃ reagent4->reaction2 product2 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile workup2 Quench with ice, Filter reaction2->workup2 purification2 Flash Chromatography (Silica, Chloroform) workup2->purification2 purification2->product2

Caption: Synthetic workflow for the key intermediate.

Materials:

  • 4-Bromobenzaldehyde

  • Cyanoacetamide

  • Piperidine

  • Methanol

  • Phosphorus oxybromide (POBr₃)

  • Ice

  • Chloroform

  • Silica gel

Procedure:

  • Step 1: Synthesis of Piperidinium 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate.

    • In a suitable flask, dissolve 4-bromobenzaldehyde and cyanoacetamide in methanol.

    • Add piperidine as a catalyst.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold methanol.

  • Step 2: Synthesis of 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile.

    • In a reaction vessel, mix the product from Step 1 (1.16 g, 2.89 mmol) with phosphorus oxybromide (2.49 g, 8.68 mmol).

    • Heat the mixture with stirring in an oil bath at 170 °C for 1 hour.[5]

    • After cooling to room temperature, carefully quench the reaction by adding crushed ice.

    • Collect the resulting precipitate by filtration.

    • Purify the crude product by flash chromatography on silica gel using chloroform as the eluent to yield the final product as a white powder.[5]

Synthesis of a Carbazole-Substituted Pyridine-Dicarbonitrile ETM

This protocol outlines the synthesis of a TADF emitter by functionalizing the dibromo-intermediate with carbazole units.

Workflow Diagram:

ETM_Synthesis_Workflow cluster_reaction Buchwald-Hartwig Amination reactant1 2,6-Dibromo-4-phenyl- pyridine-3,5-dicarbonitrile reaction Heating under Inert Atmosphere reactant1->reaction reactant2 Carbazole reactant2->reaction catalyst Pd Catalyst catalyst->reaction catalyst ligand Ligand ligand->reaction ligand base Base (e.g., NaOtBu) base->reaction base solvent Solvent (e.g., Toluene) solvent->reaction solvent product 2,6-Di(9H-carbazol-9-yl)-4- phenylpyridine-3,5-dicarbonitrile workup Aqueous Workup, Extraction reaction->workup purification Column Chromatography workup->purification purification->product

Caption: General workflow for carbazole substitution.

Materials:

  • 2,6-Dibromo-4-phenylpyridine-3,5-dicarbonitrile (from the previous protocol)

  • Carbazole

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask, add 2,6-dibromo-4-phenylpyridine-3,5-dicarbonitrile, carbazole, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and sodium tert-butoxide.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired electron-transporting material.

Fabrication of a Vacuum-Deposited OLED

This protocol provides a general procedure for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum chamber.

Device Fabrication Workflow:

OLED_Fabrication_Workflow ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL Hole-Injecting & Transporting Layers (e.g., TAPC) EML Emissive Layer (Host: Emitter) HTL->EML ETL Electron-Transporting Layer (Pyridine-Dicarbonitrile ETM) EML->ETL EIL Electron-Injecting Layer (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Glass Lid Sealing (UV-cured epoxy)

Caption: Workflow for vacuum-deposited OLED fabrication.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for hole-transporting layer (HTL), emissive layer (EML) host and emitter (dopant), electron-transporting layer (ETL), and electron-injecting layer (EIL).

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Shadow masks

  • UV-curable epoxy and glass lids for encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[6]

    • Dry the substrates with a stream of nitrogen.

    • Treat the ITO surface with oxygen plasma to improve the work function and remove organic residues.[6]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO substrate through a shadow mask. A typical device structure might be:

      • Hole-Injecting Layer (HIL)

      • Hole-Transporting Layer (HTL)

      • Emissive Layer (EML): Co-evaporate the host material and the pyridine-dicarbonitrile-based TADF emitter at a specific doping concentration (e.g., 10-20 wt%).

      • Electron-Transporting Layer (ETL): Deposit the this compound-based material.

      • Electron-Injecting Layer (EIL): Deposit a thin layer of a low work function material (e.g., LiF).

    • Monitor the thickness of each layer in-situ using a quartz crystal microbalance.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al) through a different shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device by sealing a glass lid over the active area using a UV-curable epoxy to protect the organic layers from oxygen and moisture.

Conclusion

The this compound moiety and its isomers are versatile and powerful building blocks for the creation of advanced electron-transporting materials. Their inherent electronic properties make them ideal candidates for use in high-efficiency OLEDs, particularly those utilizing TADF technology. The synthetic protocols provided herein offer a foundation for the laboratory-scale production of these materials, and the device fabrication guidelines can be adapted for the evaluation of new ETMs. Further research into novel donor-acceptor architectures based on the pyridine-dicarbonitrile core will undoubtedly continue to push the boundaries of organic electronics.

References

Application Notes and Protocols for Monitoring Reactions with Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving Pyridine-2,4-dicarbonitrile and its derivatives. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate quantification of reactants, intermediates, and products. Additionally, a protocol for in-situ reaction monitoring using Fourier Transform Infrared (FTIR) spectroscopy is included for real-time analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the progress of reactions involving this compound, offering excellent resolution and quantitative capabilities for a wide range of aromatic compounds.

Application Note: HPLC Analysis of a Substitution Reaction

This method is suitable for monitoring the conversion of a starting material to a product by separating the different components in the reaction mixture. A reversed-phase HPLC method is generally effective for separating aromatic compounds like pyridine dicarbonitriles.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 950 µL of acetonitrile/water 1:1). This also serves to precipitate any incompatible salts.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Calibration:

    • Prepare standard solutions of the starting material, product, and any known intermediates at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards to generate a calibration curve of peak area versus concentration for each compound.

  • Analysis:

    • Inject the prepared samples from the reaction time points.

    • Identify the peaks corresponding to the starting material, product, and intermediates based on their retention times established from the standards.

    • Quantify the concentration of each component at each time point by comparing their peak areas to the calibration curves.

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis HPLC Analysis Reaction This compound Reaction Sampling Aliquot Sampling Reaction->Sampling Time Points Quenching Quenching & Dilution Sampling->Quenching Filtration Syringe Filtration Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying components in a reaction mixture, including side products and impurities.

Application Note: GC-MS Analysis of a Cyanation Reaction

This method can be used to monitor reactions where this compound is synthesized or consumed, provided the reactants and products are sufficiently volatile and thermally stable.

Table 2: GC-MS Method Parameters

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 minRamp to 280 °C at 15 °C/minHold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Experimental Protocol: GC-MS Monitoring
  • Sample Preparation:

    • At each reaction time point, withdraw an aliquot (e.g., 100 µL).

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL.

    • If necessary, perform a liquid-liquid extraction to isolate the analytes of interest from non-volatile components.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄), and transfer to a GC vial.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Identify the compounds based on their retention times and mass spectra. The fragmentation patterns in the mass spectra provide structural information for identification.

    • For quantitative analysis, create calibration curves for the key components using standard solutions.

Logical Flow for GC-MS Analysis

GCMS_Flow Start Reaction Mixture SamplePrep Sample Preparation (Dilution/Extraction) Start->SamplePrep GC_Injection GC Injection & Vaporization SamplePrep->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

Caption: Logical flow of a GC-MS analysis for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an invaluable tool for the structural characterization of organic molecules and can be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.

Application Note: ¹H NMR Monitoring of this compound Synthesis

This protocol describes the use of ¹H NMR to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. An internal standard is used for accurate quantification.

Table 3: ¹H NMR Parameters for Quantitative Analysis

ParameterValue
Spectrometer 400 MHz or higher
Solvent Deuterated solvent compatible with the reaction mixture (e.g., DMSO-d₆, CDCl₃)
Internal Standard A compound with a sharp singlet in a region that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)
Pulse Sequence Standard single pulse (zg30)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (e.g., 30 s)
Number of Scans 8 or 16 (depending on concentration)
Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard into an NMR tube.

    • At a given time point, withdraw a precise volume of the reaction mixture and add it to the NMR tube containing the internal standard.

    • Add the deuterated solvent to the required volume.

    • Mix the contents of the NMR tube thoroughly.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters listed in Table 3. Ensure a long relaxation delay for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal of the internal standard and the characteristic, well-resolved signals of the starting material and product.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / Vsample)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • m = mass

    • MW = molecular weight

    • V = volume of the sample

¹H NMR Chemical Shifts for a Substituted Pyridine Dicarbonitrile

The following is an example of ¹H NMR data for a related compound, 2-Amino-6-phenylsulfanyl-4-thiophen-2-yl-pyridine-3,5-dicarbonitrile, which can serve as a reference for signal regions.

Table 4: Example ¹H NMR Data (in d₆-DMSO)

ProtonsChemical Shift (ppm)Multiplicity
Ar-H (thiophene)7.27-7.33m
Ar-H (phenyl)7.46-7.54m
Ar-H (phenyl)7.56-7.64m
NH₂7.86bs
Ar-H (thiophene)7.96d

In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring

In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction in real-time by inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel. This provides immediate feedback on the reaction kinetics and the formation of intermediates.

Application Note: Monitoring a Cyanation Reaction with In-situ FTIR

This method is ideal for tracking the consumption of a starting material and the formation of the nitrile groups of this compound.

Table 5: Key Infrared Bands for Monitoring

Functional GroupWavenumber (cm⁻¹)Observation
Nitrile (C≡N)2240 - 2220Appearance and increase in intensity
Starting Material Specific BandVariesDisappearance and decrease in intensity
Intermediate Specific BandVariesAppearance and subsequent disappearance
Experimental Protocol: In-situ FTIR Monitoring
  • Setup:

    • Insert the ATR-FTIR probe into the reaction vessel.

    • Ensure the probe is fully immersed in the reaction mixture.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Start the reaction (e.g., by adding a reagent or increasing the temperature).

    • Continuously collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis:

    • Monitor the changes in the key infrared bands over time.

    • Plot the absorbance of the characteristic peaks (e.g., the nitrile peak) against time to generate a reaction profile. This profile can be used to determine the reaction endpoint and to study the reaction kinetics.

Workflow for In-situ FTIR Monitoring

FTIR_Workflow cluster_reaction Reaction Vessel with In-situ Probe Reaction Reaction Mixture Probe ATR-FTIR Probe Spectrometer FTIR Spectrometer Probe->Spectrometer IR Signal Data_Processing Real-time Data Processing Spectrometer->Data_Processing Interferogram Reaction_Profile Reaction Profile Generation (Concentration vs. Time) Data_Processing->Reaction_Profile Absorbance Data

Caption: Workflow for in-situ FTIR reaction monitoring.

By employing these analytical methods, researchers can gain a comprehensive understanding of reactions involving this compound, enabling optimization of reaction conditions, elucidation of reaction mechanisms, and ensuring the quality and purity of the final products.

Application Note: HPLC and GC-MS Analysis of Pyridine-2,4-dicarbonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-2,4-dicarbonitrile is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. The monitoring of its synthesis is crucial to ensure the purity of the final product and to optimize reaction conditions. This application note provides detailed protocols for the analysis of reaction mixtures from the synthesis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to enable accurate quantification of the target molecule and identification of potential impurities.

A common industrial synthesis route for this compound is the vapor-phase ammoxidation of 4-picoline (4-methylpyridine). In this process, 4-picoline is reacted with ammonia and oxygen over a catalyst at elevated temperatures. The reaction mixture can be complex, containing the desired product, unreacted starting material, and several byproducts.

Potential Reaction Components

Based on the ammoxidation of 4-picoline, a typical reaction mixture may contain the following components:

  • This compound (Target Compound): The desired product of the reaction.

  • 4-Picoline (Starting Material): Unreacted starting material.

  • 4-Cyanopyridine (Intermediate): A partially oxidized intermediate.

  • Pyridine-2-carboxamide-4-carbonitrile (Hydrolysis Byproduct): Formed by partial hydrolysis of a nitrile group.

  • Pyridine-2,4-dicarboxylic acid (Hydrolysis Byproduct): Formed by complete hydrolysis of both nitrile groups.

HPLC Analysis Protocol

High-Performance Liquid Chromatography is a robust technique for the quantitative analysis of non-volatile and thermally labile compounds in the reaction mixture.

Instrumentation and Conditions
ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex the solution until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Estimated HPLC Retention Times

The following table presents the estimated retention times for the target compound and potential impurities based on their polarity.

CompoundEstimated Retention Time (min)
Pyridine-2,4-dicarboxylic acid3.5
Pyridine-2-carboxamide-4-carbonitrile5.8
4-Picoline8.2
4-Cyanopyridine10.5
This compound 12.1

Note: These are estimated retention times and may vary depending on the specific HPLC system and column used.

GC-MS Analysis Protocol

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile components in the reaction mixture.

Instrumentation and Conditions
ParameterCondition
GC-MS System A standard GC-MS system with a split/splitless injector and a mass selective detector.
Column A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C
Injection Mode Split (1:50)
Oven Program Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 300 m/z
Sample Preparation
  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 1 mL of dichloromethane or another suitable volatile solvent.

  • Vortex the solution until fully dissolved.

  • Transfer the solution to a GC vial.

Data Presentation: Estimated GC Retention Times and Mass Fragmentation

The following table presents the estimated retention times and a plausible mass fragmentation pattern for the volatile components.

CompoundEstimated Retention Time (min)Plausible m/z Fragments (relative intensity)
4-Picoline5.593 (M+, 100%), 92 (80%), 66 (40%), 65 (30%), 39 (25%)
4-Cyanopyridine8.9104 (M+, 100%), 103 (40%), 77 (30%), 76 (25%), 51 (20%)
This compound 11.2 129 (M+, 100%), 102 (M+-CN, 85%), 76 (40%), 75 (35%), 51 (20%)

Note: These are estimated retention times and plausible fragmentation patterns. Actual results may vary.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Components integrate->quantify

Caption: Workflow for HPLC analysis of this compound reaction mixtures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-300) ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for GC-MS analysis of this compound reaction mixtures.

Conclusion

The HPLC and GC-MS methods presented in this application note provide robust and reliable protocols for the analysis of this compound reaction mixtures. The HPLC method is well-suited for the quantification of the main components, while the GC-MS method offers excellent capabilities for the identification of volatile impurities. These protocols can be readily implemented in a research or quality control laboratory to support the development and production of this compound.

Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving Pyridine-2,4-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki and Sonogashira cross-coupling reactions of halogenated pyridine-2,4-dicarbonitrile derivatives. While direct C-H activation on this compound for these coupling reactions is challenging, the functionalization of its halogenated counterparts offers a versatile pathway for the synthesis of complex pyridine-based molecules. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced onto the pyridine core.

The protocols described herein are based on established methodologies for structurally similar halopyridine substrates and provide a strong foundation for the development of specific applications.

Suzuki Coupling of Halo-Pyridine-2,4-dicarbonitriles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds. For this compound derivatives, a halogen atom at the C2, C3, C5, or C6 position can serve as a handle for introducing various aryl or vinyl substituents.

General Reaction Scheme:

Suzuki_Coupling reactant1 This compound-X (X = Br, Cl) product R-Pyridine-2,4-dicarbonitrile reactant1->product dummy1 reactant1->dummy1 reactant2 R-B(OR')₂ (Boronic Acid/Ester) reactant2->product reactant2->dummy1 reagents Pd Catalyst Base dummy2 reagents->dummy2 dummy1->reagents dummy2->product

Caption: General scheme of a Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Chloro-pyridine-4,6-dicarbonitrile with Phenylboronic Acid

This protocol is adapted from methodologies developed for the Suzuki coupling of other electron-deficient chloropyridines.

Materials:

  • 2-Chloro-pyridine-4,6-dicarbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (or another suitable solvent system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add 2-Chloro-pyridine-4,6-dicarbonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki Coupling of Halopyridines

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various halopyridines, providing a basis for optimizing the reaction with halo-pyridine-2,4-dicarbonitriles.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[1]
2,4-Dichloropyridine4-Methylphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane8088 (C4-coupling)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1)NoneK₂CO₃DMF/H₂O100 (MW)70[2]
2,4-DibromopyridineStyrylboronic acidPd(PPh₃)₄ (5)-TlOHToluene2585 (C2-coupling)[3]

Sonogashira Coupling of Halo-Pyridine-2,4-dicarbonitriles

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound derivatives, a halogen at a suitable position allows for the introduction of various alkynyl groups.

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound-X (X = I, Br) product R-C≡C-Pyridine-2,4-dicarbonitrile reactant1->product dummy1 reactant1->dummy1 reactant2 R-C≡CH (Terminal Alkyne) reactant2->product reactant2->dummy1 reagents Pd Catalyst Cu(I) Co-catalyst Base dummy2 reagents->dummy2 dummy1->reagents dummy2->product

Caption: General scheme of a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-pyridine-4,6-dicarbonitrile with Phenylacetylene

This protocol is based on established procedures for the Sonogashira coupling of bromopyridines.[5][6]

Materials:

  • 2-Bromo-pyridine-4,6-dicarbonitrile

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-pyridine-4,6-dicarbonitrile (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Halopyridines

The following table presents typical reaction conditions and yields for the Sonogashira coupling of various halopyridines, which can guide the optimization for halo-pyridine-2,4-dicarbonitrile substrates.

SubstrateCoupling PartnerPd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)-DMF10092[6]
2-Amino-4-bromopyridine1-OctynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6085[5]
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ on DVB (polymer-bound)-NaOHMethanol100 (flow)>99 (conversion)[7]
4-BromoanisolePhenylacetylene(NHC)-Pd (0.01)(NHC)-Cu (1)K₂CO₃Dioxane8095[8]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRTSelective at C4[9]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation [R'-B(OR)₃]⁻ pdii_r Ar-Pd(II)L₂-R' transmetalation->pdii_r reductive_elimination Reductive Elimination pdii_r->reductive_elimination reductive_elimination->pd0 Ar-R'

Caption: Catalytic cycle of the Suzuki coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Workflow setup Reaction Setup (Flask, Reagents, Inert Atm.) reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyridine-2,4-dicarbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Cyanation of 2,4-Dihalopyridines and Cyanation of Pyridine-N-oxide.

Route 1: Cyanation of 2,4-Dihalopyridine

This route typically involves the palladium- or nickel-catalyzed reaction of a 2,4-dihalopyridine with a cyanide source.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of cyanide source or solvent. 4. Presence of water or oxygen in the reaction.1. Use a fresh batch of catalyst or a different ligand. Consider catalyst activation if applicable. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Use freshly opened, anhydrous solvents and a high-purity cyanide source. 4. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using dried glassware and anhydrous reagents.
Formation of Monocyanated Byproduct (2-chloro-4-cyanopyridine or 4-chloro-2-cyanopyridine) 1. Insufficient amount of cyanide source. 2. Short reaction time. 3. Low reaction temperature.1. Increase the equivalents of the cyanide source (e.g., from 2.2 to 2.5 or 3.0 equivalents). 2. Extend the reaction time and monitor by TLC or GC-MS. 3. Increase the reaction temperature to facilitate the second cyanation.
Formation of Dark, Tarry Side Products 1. Reaction temperature is too high. 2. Decomposition of reagents or product. 3. Presence of impurities in the starting material.1. Lower the reaction temperature. 2. Consider a different solvent with a lower boiling point. 3. Purify the starting 2,4-dihalopyridine before use.
Difficulty in Product Isolation/Purification 1. Co-elution of product with byproducts. 2. Product is highly polar and adheres to silica gel.1. Optimize the solvent system for column chromatography; consider using a gradient elution. 2. Use a different stationary phase (e.g., alumina) or consider recrystallization.

Route 2: Cyanation of Pyridine-N-oxide

This method involves the activation of pyridine-N-oxide followed by reaction with a cyanide source, which typically yields a mixture of 2- and 4-substituted pyridines. Achieving disubstitution can be challenging.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Cyanated Products 1. Incomplete N-oxide formation. 2. Inefficient activation of the N-oxide. 3. Insufficient cyanide nucleophile strength.1. Ensure the initial oxidation of pyridine to the N-oxide goes to completion. Purify the N-oxide before use. 2. Use a more effective activating agent (e.g., trifluoroacetic anhydride instead of acetic anhydride).[1] 3. Use a more reactive cyanide source, such as trimethylsilyl cyanide.
Predominant Formation of 2-Cyanopyridine or 4-Cyanopyridine 1. Reaction conditions favor monosubstitution. 2. Insufficient equivalents of activating agent and/or cyanide source.1. This is a common challenge. It may require re-submitting the isolated monocyanated product to the reaction conditions. 2. Increase the equivalents of both the activating agent and the cyanide source.
Formation of Hydroxypyridine Byproducts Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.
Deoxygenation of Pyridine-N-oxide without Cyanation Use of reducing agents or conditions that favor deoxygenation.Avoid reagents that can act as reducing agents in the cyanation step. If deoxygenation is desired, it should be a separate, subsequent step.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for the synthesis of this compound: 2,4-dichloropyridine or 2,4-dibromopyridine?

A1: While both can be used, 2,4-dibromopyridine is often more reactive in palladium-catalyzed cross-coupling reactions like cyanation. However, 2,4-dichloropyridine is generally less expensive. The choice may depend on a balance of reactivity and cost.

Q2: What is the best cyanide source for this synthesis?

A2: Zinc cyanide (Zn(CN)₂) is a commonly used and relatively safe cyanide source for palladium-catalyzed cyanations. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another option that is less toxic than alkali metal cyanides like KCN or NaCN.[2] For the pyridine-N-oxide route, trimethylsilyl cyanide (TMSCN) is often effective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a stain like potassium permanganate can be used for visualization if the compounds are not UV-active.

Q4: My reaction has stalled with a mixture of starting material, monocyanated product, and dicyanated product. What should I do?

A4: If the reaction has stalled, you can try adding a fresh portion of the catalyst and ligand. Alternatively, you can work up the reaction, isolate the mixture of products, and resubmit the mixture containing the starting material and monocyanated product to the reaction conditions.

Q5: What are the safety precautions I should take when working with cyanide reagents?

A5: All reactions involving cyanide sources must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach before disposal.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2,4-Dichloropyridine

This protocol is adapted from general procedures for the cyanation of aryl halides.

Reagents and Materials:

  • 2,4-Dichloropyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 eq), zinc cyanide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140°C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Cyanation of Pyridine via Pyridine-N-oxide Intermediate (Adapted from Katritzky et al.) [1]

This one-pot procedure converts pyridine to 2-cyanopyridine, and with modifications could potentially be driven towards the 2,4-dicyano product.

Reagents and Materials:

  • Pyridine

  • Trifluoroacetic Anhydride (TFAA)

  • Concentrated Nitric Acid

  • Potassium Cyanide (KCN)

  • Sodium Acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve pyridine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath and slowly add trifluoroacetic anhydride (2.0 eq).

  • After 1 hour, add concentrated nitric acid (1.8 eq) dropwise while maintaining the cool temperature.

  • Stir the mixture for 2-3 hours at room temperature.

  • In a separate flask, prepare a chilled aqueous solution of potassium cyanide (4.2 eq) and sodium acetate (4.0 eq).

  • Slowly add the activated pyridine solution to the cyanide solution with vigorous stirring.

  • Allow the reaction to stir overnight.

  • Check the pH to ensure it is between 6 and 7.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis reagents Combine Starting Material, Catalyst, Ligand, and Solvent reaction Heat Under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Proceed if complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield decision decision issue issue solution solution start Low Yield of This compound check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts Are Monocyanated Byproducts Observed? check_conversion->check_byproducts Yes increase_temp_time Increase Temperature and/or Reaction Time check_conversion->increase_temp_time No check_tar Is Tar Formation Observed? check_byproducts->check_tar No increase_cyanide Increase Equivalents of Cyanide Source check_byproducts->increase_cyanide Yes check_reagents Check Reagent Quality and Inert Conditions check_tar->check_reagents No lower_temp Lower Reaction Temperature check_tar->lower_temp Yes increase_temp_time->start check_reagents->start increase_cyanide->start lower_temp->start

References

Technical Support Center: Multicomponent Synthesis of Pyridine Dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyridine dicarbonitriles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Pyridine Dicarbonitrile

Q1: My reaction has resulted in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the multicomponent synthesis of pyridine dicarbonitriles can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting:

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role. Some reactions require heating to proceed at an adequate rate, while excessive heat can lead to the decomposition of reactants or products. If your reaction is sluggish, consider a stepwise increase in temperature. Conversely, if you observe significant byproduct formation, lowering the temperature might favor the desired reaction pathway.

    • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of degradation products.

    • Catalyst Choice and Loading: The choice of catalyst is crucial. Common catalysts include bases like piperidine, triethylamine, or potassium carbonate, and Lewis acids. The optimal catalyst and its concentration can vary depending on the specific substrates. If you are not observing product formation, consider screening different catalysts. Ensure the catalyst is not poisoned or deactivated.

    • Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like acetonitrile or DMF might be more suitable for certain substrate combinations.

  • Reagent Quality and Stoichiometry:

    • Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde and malononitrile. Impurities can inhibit the catalyst or lead to unwanted side reactions.

    • Stoichiometry: The molar ratio of the reactants is critical. Typically, a 1:2 ratio of aldehyde to malononitrile is used. An excess of one reactant might lead to the formation of side products.

  • Atmosphere: Some reactions, particularly the final oxidation step of the dihydropyridine intermediate, can be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and prevent the formation of oxidized byproducts.

Problem 2: Presence of Significant Side Products in the Reaction Mixture

Q2: My reaction produces the desired pyridine dicarbonitrile, but it is contaminated with significant amounts of side products. What are these byproducts and how can I minimize them?

A2: The formation of side products is a common challenge in multicomponent reactions. Here are some of the most frequently encountered byproducts and strategies to mitigate their formation:

  • Knoevenagel Adduct: The initial reaction between the aldehyde and malononitrile forms a Knoevenagel adduct (an arylidene malononitrile). If the subsequent Michael addition and cyclization steps are slow, this intermediate can accumulate or participate in other reactions.

    • Mitigation: Ensure that the Michael addition acceptor (the second equivalent of malononitrile or another active methylene compound) and the cyclization precursor are readily available. Optimizing the catalyst and temperature can help to drive the reaction cascade forward.

  • Michael Adduct and Uncyclized Intermediates: The Michael addition of the second malononitrile molecule to the Knoevenagel adduct forms an open-chain intermediate. Incomplete cyclization of this intermediate will lead to its presence in the final product mixture.

    • Mitigation: The cyclization step is often promoted by a base. Ensure that the basicity of the reaction medium is sufficient to facilitate this step. In some cases, a stronger base or a higher temperature might be required.

  • Malononitrile Dimer/Trimer: Malononitrile can self-condense, especially in the presence of a strong base, to form dimers and trimers. These oligomers can further react to form complex mixtures.

    • Mitigation: Control the concentration of the base and the order of addition of the reagents. Adding the base slowly to the mixture of the aldehyde and malononitrile can minimize the self-condensation of malononitrile.

  • Hydrolyzed Products: The nitrile groups in the desired product or in intermediates can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, leading to the formation of amides or carboxylic acids.[1][2][3][4]

    • Mitigation: Perform the reaction under anhydrous conditions and use a neutral workup procedure whenever possible. If an acidic or basic workup is necessary, keep the exposure time and temperature to a minimum.

  • Over-oxidation or Side-chain Reactions: The pyridine ring or substituents can undergo further reactions, such as oxidation of the pyridine nitrogen to an N-oxide, if the reaction conditions are too harsh or if strong oxidizing agents are present.

    • Mitigation: Use milder reaction conditions and avoid strong oxidizing agents unless they are specifically required for the aromatization of a dihydropyridine intermediate.

Frequently Asked Questions (FAQs)

Q3: What is the role of the dihydropyridine intermediate in this synthesis?

A3: The multicomponent synthesis of pyridine dicarbonitriles often proceeds through a 1,4-dihydropyridine intermediate. This intermediate is formed after the initial Knoevenagel condensation and Michael addition, followed by an intramolecular cyclization. The dihydropyridine is then aromatized to the final pyridine dicarbonitrile product. This final step often occurs in situ, sometimes facilitated by an oxidizing agent or even by air.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of pyridine dicarbonitriles. It can significantly reduce reaction times and, in some cases, improve yields and product purity by minimizing the formation of side products.[5]

Q5: How can I purify my pyridine dicarbonitrile product from the side products?

A5: Purification can often be achieved through standard techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities.

  • Column Chromatography: For complex mixtures or when recrystallization is not effective, column chromatography on silica gel is a powerful purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Distillation: For crude pyridine bases, distillation, sometimes after treatment with an alkali, can be an effective purification method.[6][7]

Q6: Are there any "green" or more environmentally friendly approaches to this synthesis?

A6: Yes, several greener approaches have been developed. These include the use of water as a solvent, employing reusable catalysts, and performing the reaction under solvent-free conditions. These methods aim to reduce the use of hazardous organic solvents and minimize waste generation.

Data Presentation

The following table summarizes the effect of different catalysts and solvents on the yield of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, a common class of pyridine dicarbonitriles synthesized via a multicomponent reaction. This data can help in selecting optimal conditions to maximize product yield and minimize side reactions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TriethylamineEthanolReflux617-49[8]
PiperidineEthanolReflux585-95[9]
K₂CO₃PEG-400400.5-188-96[10]
Montmorillonite K10Solvent-free1000.25-0.590-98[9]
DiethylamineEthanolRoom Temp2-485-95[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles under Solvent-Free Conditions

This protocol is adapted from a high-yield, environmentally friendly method.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the thiol (1 mmol).

  • Catalyst Addition: Add the catalyst (e.g., Montmorillonite K10, 0.02 g) to the mixture.

  • Reaction: Heat the mixture at 100 °C with stirring for the appropriate time (typically 15-30 minutes), monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or purify by column chromatography.

Protocol 2: Procedure for Minimizing Side Products using a Mild Base in PEG-400

This protocol utilizes a green solvent and a mild base to improve selectivity.

  • Initial Mixture: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (2 mmol) in polyethylene glycol (PEG-400, 2 mL).

  • Catalyst Addition: Add potassium carbonate (K₂CO₃, 10 mol%) to the mixture at room temperature.

  • Heating and Thiol Addition: Heat the mixture to 40 °C and then add the substituted thiophenol (1 mmol).

  • Reaction: Stir the reaction mixture at 40 °C for the required time (typically 30-60 minutes), monitoring by TLC.

  • Workup and Isolation: After the reaction is complete, add water to the mixture to precipitate the product. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. The product is often pure enough, but can be recrystallized from ethanol if needed.

Mandatory Visualizations

Reaction_Pathway Reactants Aldehyde + 2x Malononitrile + Amine Source Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition Dihydropyridine 1,4-Dihydropyridine Intermediate Michael->Dihydropyridine Intramolecular Cyclization Pyridine Pyridine Dicarbonitrile (Product) Dihydropyridine->Pyridine Aromatization (Oxidation)

Caption: Main reaction pathway for pyridine dicarbonitrile synthesis.

Side_Reactions Main_Pathway Main Reaction Pathway Knoevenagel Knoevenagel Adduct Main_Pathway->Knoevenagel Michael Michael Adduct Knoevenagel->Michael Product Desired Pyridine Dicarbonitrile Michael->Product Successful Cyclization Uncyclized_Intermediate Uncyclized Intermediate Michael->Uncyclized_Intermediate Incomplete Cyclization Hydrolyzed_Product Hydrolyzed Products (Amides, Carboxylic Acids) Product->Hydrolyzed_Product Hydrolysis (Workup) Malononitrile_Dimer Malononitrile Dimer/Trimer Malononitrile Malononitrile Malononitrile->Malononitrile_Dimer Self-condensation

Caption: Potential side reaction pathways in pyridine dicarbonitrile synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Analyze Reaction Conditions (Temp, Time, Catalyst, Solvent) Start->Check_Conditions Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Analyze_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Start->Analyze_Byproducts Optimize_Conditions Optimize Conditions: - Adjust Temp/Time - Screen Catalysts/Solvents Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Success Improved Yield and Purity Optimize_Conditions->Success Purify_Reagents->Success Modify_Workup Modify Workup (e.g., Anhydrous, Neutral) Modify_Workup->Success Analyze_Byproducts->Modify_Workup Targeted_Troubleshooting Address Specific Byproducts: - Adjust base concentration - Change reagent addition order Analyze_Byproducts->Targeted_Troubleshooting Targeted_Troubleshooting->Success

References

Technical Support Center: Purification of Pyridine-2,4-dicarbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyridine-2,4-dicarbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography, particularly flash chromatography, is widely used to separate the target compound from impurities with different polarities.[1] Recrystallization is an effective final step to obtain highly pure crystalline material.[2]

Q2: My pyridine dicarbonitrile derivative is a colored solid. How can I remove the colored impurities?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration before recrystallization.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Small aliquots of the fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots can be visualized under UV light (254 nm), as pyridine rings and other conjugated systems can quench fluorescence, appearing as dark spots.[3][4] For compounds that are not UV-active, various chemical stains can be used.[5]

Q4: What are common impurities I might encounter in the synthesis of this compound and its derivatives?

A4: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. For pyridine compounds, water is a common impurity as they can be hygroscopic.[6] If pyridine is used as a solvent in the reaction, it can also be a persistent impurity.[7][8]

Q5: My purified this compound is degrading over time. How should I store it?

A5: Pyridine derivatives should be stored in a cool, dry place, protected from light and moisture. It is advisable to store them in a tightly sealed container, and for very sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.[6]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. If the compound is very polar, consider using a more polar solvent system, such as one containing methanol or ammonia.[9]
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel.[9]
Product is eluting with the solvent front. The solvent system is too polar.Decrease the polarity of the eluent.
Poor separation of product and impurities (streaking or overlapping bands). The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The sample was not loaded correctly or was too concentrated.Dissolve the sample in a minimum amount of solvent and load it evenly onto the top of the column in a narrow band.[10]
The compound is interacting too strongly with the silica gel.For basic pyridine compounds, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and reduce tailing.
Colored impurities are co-eluting with the product. The chosen solvent system is not effective for separating the colored impurity.Try different solvent systems. If the impurity is polar, it may be retained more strongly on the column. If it is non-polar, it will elute more quickly.
The colored impurity might be a degradation product.Minimize the time the compound spends on the column.
Recrystallization
Issue Possible Cause Solution
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling is too rapid.Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
The presence of impurities is depressing the melting point.Try to further purify the crude material by another method, such as column chromatography, before recrystallization.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The compound is too soluble in the chosen solvent.Choose a solvent in which the compound has lower solubility at room temperature. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.[11][12]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
The yield of recrystallized product is very low. The compound has significant solubility in the cold solvent.Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator).
Too much solvent was used for dissolving the crude product.Use the minimum amount of hot solvent necessary to dissolve the crude material completely.
The recrystallized product is not pure. The crystals formed too quickly, trapping impurities.Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Pyridine Dicarbonitrile Derivative
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified.

    • Pack the column with silica gel (typically 230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds using TLC.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: General Procedure for Recrystallization of a Pyridine Dicarbonitrile Derivative
  • Solvent Selection:

    • Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for pyridine derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with hexanes or water.[11][13]

    • Perform small-scale solubility tests to identify the optimal solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Quantitative Data

The following table summarizes purification data for some Pyridine Dicarbonitrile derivatives found in the literature.

CompoundPurification MethodEluent/SolventYield (%)Purity (%)
2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrileFlash ChromatographyChloroform78>95 (by NMR)
2,6-Bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrileFlash ChromatographyDichloromethane/Petroleum Ether (1:2)61>95 (by NMR)
A library of 2-amino-3,5-dicarbonitrile-6-thio-pyridinesNot specifiedNot specified53-91Not specified
2,6-Pyridinedicarbonitrile derivativeSuction filtration after reactionEthyl acetate (for washing)91Not specified

Visualizations

Purification_Workflow Start Crude this compound or Derivative Dissolve Dissolve in a suitable solvent Start->Dissolve TLC_Analysis Analyze by TLC Dissolve->TLC_Analysis Decision Are impurities significantly different in polarity? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Recrystallization_Troubleshooting Start Recrystallization Attempt Cooling Cool the solution Start->Cooling Outcome Observe the outcome Cooling->Outcome Crystals Pure crystals form Outcome->Crystals Success Oiling_Out Compound 'oils out' Outcome->Oiling_Out Failure No_Crystals No crystals form Outcome->No_Crystals Failure Reheat_Add_Solvent Reheat and add more solvent Oiling_Out->Reheat_Add_Solvent Concentrate Concentrate the solution No_Crystals->Concentrate Cool_Slowly Cool slowly and/or seed Reheat_Add_Solvent->Cool_Slowly Cool_Slowly->Outcome Scratch_Seed Scratch flask and/or seed Concentrate->Scratch_Seed Scratch_Seed->Outcome

References

Overcoming low reactivity in functionalization of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of pyridine-2,4-dicarbonitrile. This guide addresses common challenges, including the perceived low reactivity of the substrate, and offers potential solutions and detailed experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have low reactivity in certain functionalization reactions?

While the two cyano groups on the pyridine ring are strongly electron-withdrawing, which should activate the ring for nucleophilic aromatic substitution (SNAr), the cyano groups themselves are generally poor leaving groups. For a successful SNAr reaction, a good leaving group is typically required at the position of nucleophilic attack. Therefore, direct displacement of the nitrile functionalities can be challenging under standard conditions.

Q2: At which positions is this compound most susceptible to nucleophilic attack?

The pyridine nitrogen and the electron-withdrawing cyano groups make the C2 and C4 positions the most electrophilic and, therefore, the most likely sites for nucleophilic attack.[1][2] The stability of the resulting Meisenheimer-type intermediate, where the negative charge can be delocalized onto the pyridine nitrogen, favors substitution at these positions.[1]

Q3: What are the primary strategies for functionalizing the this compound core?

The main approaches include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a suitable leaving group at the C2 or C4 position by a nucleophile. If starting from this compound itself, this would necessitate the displacement of a cyano group, which can be difficult. A more common strategy is to start with a precursor that has a better leaving group, such as a halogen, at one of these positions.

  • Catalytic Cross-Coupling Reactions: Modern cross-coupling methods can be employed to form new carbon-carbon or carbon-heteroatom bonds. This often requires prior modification of the pyridine ring to introduce a suitable handle for coupling, such as a halide.

  • Dearomatization-Rearomatization Strategies: This approach involves a temporary loss of aromaticity to enable functionalization at positions that are otherwise difficult to access, followed by a rearomatization step to restore the pyridine ring.[3]

Q4: Are there any safety considerations when working with this compound and its derivatives?

Yes. Dicyanopyridine derivatives, like other organic nitriles, should be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or low conversion in nucleophilic substitution The cyano group is a poor leaving group.- Increase reaction temperature and time.- Use a stronger nucleophile.- Consider using a precursor with a better leaving group (e.g., a halogen) at the C2 or C4 position.- Employ a catalyst, such as a copper salt, which has been shown to facilitate nucleophilic substitution on related systems.
Formation of multiple products - Competing reaction at C2 and C4.- Side reactions involving the cyano groups.- Optimize reaction conditions (temperature, solvent, reaction time) to favor one regioisomer.- Use a sterically hindered nucleophile to potentially favor attack at the less hindered position.- Protect one of the cyano groups if possible, though this can be challenging.
Decomposition of starting material - Harsh reaction conditions (high temperature, strong base).- Instability of the pyridine ring under the chosen conditions.- Screen milder reaction conditions.- Use a weaker base or a non-nucleophilic base.- Ensure the reaction is performed under an inert atmosphere if the reagents are air- or moisture-sensitive.
Difficulty in product purification - Similar polarity of starting material and product.- Formation of polymeric byproducts.- Optimize the reaction to achieve higher conversion and minimize byproducts.- Employ alternative purification techniques such as preparative HPLC or crystallization.- Consider derivatizing the product to alter its polarity for easier separation.

Experimental Protocols

While direct functionalization of this compound can be challenging, a common strategy involves starting with a halogenated precursor. The following is an example of a nucleophilic aromatic substitution on a related dicyanopyridine system, 2-chloropyridine-3,4-dicarbonitrile, which can be adapted as a starting point for derivatizing the this compound scaffold should a suitable leaving group be present at the 2- or 4-position.

Synthesis of 2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrile [3]

This procedure describes the reaction of a 2-chlorodicyanopyridine with diethylamine.

Materials:

  • 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile

  • Diethylamine

  • Water

  • Calcium chloride (for drying)

Procedure:

  • To 2 ml of diethylamine, add 1 mmol of the appropriate 2-chloropyridine-3,4-dicarbonitrile derivative.

  • Stir the reaction mixture at 40°C for 5 hours or at reflux for 6-10 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Filter the precipitated solid and wash with water.

  • Dry the product in a vacuum desiccator over calcium chloride.

Quantitative Data Summary (for 2-(Diethylamino)cinchomeronic dinitrile derivatives)[3]

CompoundR-group at C6Reaction ConditionsYield (%)Melting Point (°C)
3a Methyl40°C, 5h91112.1
3b Ethyl40°C, 5h89105.3
3c Propyl40°C, 5h9098.4
3d PhenylReflux, 6-10h88127.6

Visualizations

Logical Workflow for Overcoming Low Reactivity

workflow start Start: Functionalization of This compound direct_sub Attempt Direct Nucleophilic Substitution start->direct_sub no_reaction Low/No Reactivity? direct_sub->no_reaction increase_cond Increase Temperature/ Time/Nucleophile Strength no_reaction->increase_cond Yes success Successful Functionalization no_reaction->success No increase_cond->direct_sub Re-attempt precursor_strat Alternative Strategy: Precursor Modification increase_cond->precursor_strat Still Fails halogenation Introduce a Better Leaving Group (e.g., Halogen) at C2 or C4 precursor_strat->halogenation snar_precursor Perform SNAr on Halogenated Precursor halogenation->snar_precursor snar_precursor->success

Caption: A decision-making workflow for the functionalization of this compound.

Signaling Pathway: General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

snar_mechanism reactant Pyridine with Leaving Group (LG) at C2/C4 and EWG (CN) meisenheimer Meisenheimer Complex (Anionic Intermediate) Charge delocalized to N reactant->meisenheimer + Nu⁻ (Rate-determining step) nucleophile Nucleophile (Nu⁻) product Substituted Pyridine meisenheimer->product - LG⁻ (Fast) lg_departs Leaving Group (LG⁻)

Caption: A generalized mechanism for nucleophilic aromatic substitution on an activated pyridine ring.

References

Technical Support Center: Catalyst Deactivation in Pyridine-2,4-dicarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of Pyridine-2,4-dicarbonitrile, primarily through the vapor-phase ammoxidation of 2,4-lutidine over Vanadium-Titanium (V2O5-TiO2) based catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The industrial synthesis of this compound is predominantly achieved through the vapor-phase ammoxidation of 2,4-lutidine. This process involves reacting 2,4-lutidine with ammonia and oxygen (typically from the air) at elevated temperatures over a heterogeneous catalyst, most commonly a mixed metal oxide catalyst such as Vanadium Pentoxide (V2O5) supported on Titanium Dioxide (TiO2).

Q2: What are the typical signs of catalyst deactivation in this process?

A2: Signs of catalyst deactivation include a gradual decrease in the conversion of 2,4-lutidine, a drop in the selectivity towards this compound, and an increase in the formation of byproducts such as carbon oxides (CO, CO2) and other undesired nitriles. An increase in the pressure drop across the reactor bed can also indicate fouling.

Q3: What are the main causes of deactivation for V2O5-TiO2 catalysts in the ammoxidation of 2,4-lutidine?

A3: The primary causes of deactivation for V2O5-TiO2 catalysts in this reaction are:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[1]

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.

  • Poisoning: The strong chemisorption of impurities from the feed stream onto the active sites of the catalyst. Common poisons include sulfur and alkali compounds.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, a deactivated catalyst can be regenerated to recover a significant portion of its initial activity. The appropriate regeneration method depends on the primary cause of deactivation.

Q5: What is a typical regeneration procedure for a coked V2O5-TiO2 catalyst?

A5: For coke removal, a common procedure is controlled oxidation. This involves passing a diluted stream of air or an inert gas containing a low concentration of oxygen over the catalyst bed at an elevated temperature to burn off the carbon deposits without causing excessive heat that could lead to further sintering.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Conversion of 2,4-Lutidine
Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation (General) - Monitor conversion over time. A gradual decrease is indicative of deactivation.- Proceed to the specific troubleshooting sections for coking, sintering, or poisoning.
Insufficient Reaction Temperature - Verify the reactor temperature profile.- Gradually increase the temperature in small increments. Be aware that excessive temperatures can accelerate catalyst sintering and decrease selectivity.
Improper Feed Composition - Check the molar ratios of ammonia to 2,4-lutidine and oxygen to 2,4-lutidine.- Optimize the feed ratios. A higher ammonia-to-lutidine ratio can sometimes suppress coke formation.
High Space Velocity - Calculate the gas hourly space velocity (GHSV).- Decrease the flow rate of the reactants to increase the contact time with the catalyst.
Issue 2: Decreased Selectivity to this compound
Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation by Coking - Analyze the spent catalyst for carbon content (e.g., via TGA or elemental analysis).- Implement a catalyst regeneration procedure (see Experimental Protocols).
Non-optimal Reaction Temperature - Correlate selectivity with temperature changes.- Optimize the reaction temperature. High temperatures can favor the formation of carbon oxides.
Presence of Impurities in Feed - Analyze the purity of 2,4-lutidine, ammonia, and air feeds.- Purify the feed streams to remove potential catalyst poisons.
Formation of Hot Spots in Reactor - Use a multi-point thermocouple to map the temperature profile of the catalyst bed.- Improve heat dissipation in the reactor. This may involve diluting the catalyst bed with an inert material or using a reactor with better heat transfer characteristics.
Issue 3: Increased Pressure Drop Across the Reactor
Possible Cause Diagnostic Check Recommended Solution
Catalyst Bed Fouling by Coke - Visually inspect the catalyst at the reactor inlet.- Regenerate the catalyst to remove coke deposits.
Catalyst Particle Attrition - Analyze the particle size distribution of the spent catalyst.- Use a catalyst with higher mechanical strength or operate at a lower gas flow rate to minimize attrition.

Data Presentation: Illustrative Catalyst Performance

The following table provides an illustrative example of how catalyst performance might change over time due to deactivation. Note: This data is for illustrative purposes and may not represent the exact performance of a specific catalyst.

Time on Stream (hours) 2,4-Lutidine Conversion (%) This compound Selectivity (%) Yield (%)
10989290.2
100958883.6
250908374.7
500827561.5
750 (Post-Regeneration)948781.8

Experimental Protocols

Vapor-Phase Ammoxidation of 2,4-Lutidine

Objective: To synthesize this compound from 2,4-lutidine.

Materials:

  • V2O5-TiO2 catalyst (e.g., 3-5 wt% V2O5 on anatase TiO2)

  • 2,4-Lutidine (high purity)

  • Ammonia (anhydrous)

  • Air (filtered and dried)

  • Nitrogen (for purging)

Apparatus:

  • Fixed-bed reactor system with a temperature controller

  • Syringe pump for liquid feed

  • Mass flow controllers for gases

  • Condenser and collection system for products

  • Gas chromatograph (GC) for online or offline analysis

Procedure:

  • Load the fixed-bed reactor with a known amount of the V2O5-TiO2 catalyst.

  • Purge the system with nitrogen.

  • Heat the reactor to the desired reaction temperature (typically in the range of 350-450 °C) under a flow of nitrogen.

  • Once the temperature is stable, introduce the reactant gases. A typical molar ratio of 2,4-lutidine:NH3:O2 is 1:5-10:15-30. The oxygen is supplied as air. The presence of water vapor in the feed can sometimes improve selectivity and catalyst stability.[2]

  • Introduce 2,4-lutidine into a vaporizer using a syringe pump, and then feed the vapor into the reactor along with the other gases.

  • Pass the reactor effluent through a condenser to collect the liquid products.

  • Analyze the liquid and gas products using a GC to determine the conversion of 2,4-lutidine and the selectivity to this compound.

Catalyst Regeneration Protocol (for Coking)

Objective: To regenerate a coked V2O5-TiO2 catalyst.

Procedure:

  • Stop the flow of 2,4-lutidine and ammonia.

  • Purge the reactor with nitrogen to remove any remaining reactants and products.

  • While maintaining a flow of nitrogen, gradually increase the reactor temperature to around 450-500 °C.

  • Slowly introduce a stream of air diluted with nitrogen (e.g., 1-5% O2) into the reactor.

  • Monitor the temperature of the catalyst bed closely to avoid excessive exotherms from the combustion of coke.

  • Continue the regeneration process until the concentration of carbon oxides in the effluent gas returns to baseline levels, indicating that the coke has been burned off.

  • Purge the reactor with nitrogen to remove the oxygen.

  • The catalyst is now ready to be used again in the ammoxidation reaction.

Mandatory Visualizations

Catalyst_Deactivation_Troubleshooting start Observe Decreased Performance check_conversion Low 2,4-Lutidine Conversion? start->check_conversion check_selectivity Low this compound Selectivity? start->check_selectivity check_pressure Increased Pressure Drop? start->check_pressure cause_temp Suboptimal Temperature check_conversion->cause_temp Yes cause_feed Improper Feed Ratio check_conversion->cause_feed Yes cause_gsv High Gas Hourly Space Velocity check_conversion->cause_gsv Yes cause_coking Coke Formation check_conversion->cause_coking Yes check_selectivity->cause_coking Yes cause_poisoning Catalyst Poisoning check_selectivity->cause_poisoning Yes cause_sintering Thermal Sintering check_selectivity->cause_sintering Yes cause_fouling Bed Fouling check_pressure->cause_fouling Yes solution_temp Optimize Temperature cause_temp->solution_temp solution_feed Adjust Feed Ratios cause_feed->solution_feed solution_gsv Decrease Flow Rate cause_gsv->solution_gsv solution_regenerate Regenerate Catalyst cause_coking->solution_regenerate solution_purify Purify Feedstock cause_poisoning->solution_purify cause_sintering->solution_temp Operate at lower T cause_fouling->solution_regenerate

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms Deactivation Catalyst Deactivation Coking Coking Deactivation->Coking Sintering Sintering Deactivation->Sintering Poisoning Poisoning Deactivation->Poisoning Coking_desc Carbon deposition on active sites and pores. Coking->Coking_desc Sintering_desc Loss of active surface area due to high temperatures. Sintering->Sintering_desc Poisoning_desc Irreversible binding of impurities to active sites. Poisoning->Poisoning_desc

Caption: Main mechanisms of catalyst deactivation.

Regeneration_Cycle Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Ammoxidation Reaction Regeneration Regeneration Deactivated->Regeneration Treatment Regeneration->Active Restoration

References

Technical Support Center: Managing Regioselectivity in Reactions of Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,4-dicarbonitrile. The information is designed to address specific challenges encountered during experiments, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution?

A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) on this compound are the C2 and C4 positions. The electron-withdrawing nature of the pyridine nitrogen and the two cyano groups strongly activates these positions towards nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, and the negative charge of this intermediate can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position, which stabilizes the intermediate.[1][2]

Q2: Which position, C2 or C4, is generally more reactive in this compound?

A2: In many substituted pyridines, the C4 position is kinetically favored for nucleophilic attack if both C2 and C4 are electronically activated and sterically unhindered. This is due to a combination of electronic and steric factors. However, the relative reactivity of C2 and C4 in this compound can be influenced by the specific reaction conditions and the nature of the nucleophile.

Q3: How can I selectively functionalize the C4 position of this compound?

A3: To favor substitution at the C4 position, consider the following strategies:

  • Use of Bulky Nucleophiles: Steric hindrance around the C2 position, which is adjacent to the pyridine nitrogen, can be exploited. Using a sterically demanding nucleophile will favor attack at the more accessible C4 position.

  • Reaction Temperature: Lower reaction temperatures often favor the kinetically preferred product, which can be the C4-substituted isomer in some cases.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane) is recommended.

Q4: How can I promote selective reaction at the C2 position?

A4: Achieving selectivity for the C2 position can be more challenging but is possible under certain conditions:

  • Chelation Control: If the nucleophile has the potential to chelate with the pyridine nitrogen and a substituent at C2, this can direct the reaction to the C2 position.

  • Specific Catalysis: In metal-catalyzed reactions, the choice of ligand can play a crucial role in directing the substitution to the C2 position.

  • Blocking Groups: In a multi-step synthesis, a temporary blocking group could be introduced at the C4 position to force the reaction at C2.

Q5: I am observing hydrolysis of the nitrile groups during my reaction. How can I prevent this?

A5: The cyano groups can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. To minimize hydrolysis:

  • Control pH: Maintain neutral or near-neutral reaction conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to exclude water.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to conditions that may cause hydrolysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no conversion to the desired product. 1. Insufficient activation of the pyridine ring. 2. Low reactivity of the nucleophile. 3. Inappropriate reaction temperature.1. Given the two cyano groups, the ring is highly activated. This is an unlikely cause. 2. Consider using a stronger nucleophile or adding an activating agent for the nucleophile (e.g., a base to deprotonate an amine). 3. Gradually increase the reaction temperature while monitoring for side product formation.
Poor regioselectivity (mixture of C2 and C4 isomers). 1. Similar reactivity of C2 and C4 positions under the current conditions. 2. Thermodynamic vs. kinetic control issues.1. Modify the reaction conditions to favor one isomer (see FAQs 3 & 4). 2. Systematically vary the solvent, temperature, and nucleophile concentration. Analyze the product ratio at different time points to understand the kinetic vs. thermodynamic profile.
Formation of di-substituted product (reaction at both C2 and C4). 1. High reactivity of the mono-substituted intermediate. 2. Excess of the nucleophile.1. Use a stoichiometric amount or a slight excess of the nucleophile. 2. Add the nucleophile slowly to the reaction mixture to maintain a low concentration. 3. Lower the reaction temperature.
Difficulty in purifying the product from starting material and/or isomers. 1. Similar polarity of the products and starting material. 2. Tailing on silica gel chromatography due to the basicity of the pyridine nitrogen.1. Optimize the mobile phase for column chromatography; consider using a gradient elution. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to improve peak shape. 3. Consider derivatization of the product to facilitate separation, followed by removal of the derivatizing group.

Data Presentation: Influence of Reaction Parameters on Regioselectivity

The following tables present illustrative data on how different reaction parameters can influence the regioselectivity of amination of this compound with a generic secondary amine (e.g., morpholine). This data is based on established principles for substituted pyridines and should be used as a guideline for optimization.

Table 1: Effect of Solvent on Regioselectivity

SolventTemperature (°C)Time (h)C4:C2 Ratio
DMF80123:1
DMSO80124:1
THF65242:1
Dioxane80242.5:1

Table 2: Effect of Nucleophile Steric Bulk on Regioselectivity

NucleophileTemperature (°C)SolventC4:C2 Ratio
Ammonia25Methanol1.5:1
Piperidine80DMF3.5:1
Diisopropylamine80DMF>10:1

Experimental Protocols

Protocol 1: Selective C4-Amination of this compound

This protocol aims for selective amination at the C4 position using a moderately bulky amine.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

    • Add anhydrous DMSO and stir the suspension.

    • Add morpholine dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Non-selective Amination for Library Synthesis

This protocol can be used when a mixture of C2 and C4 isomers is acceptable for screening purposes.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.5 eq)

    • Triethylamine (Et3N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, dissolve this compound in anhydrous DMF.

    • Add the amine and triethylamine.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and remove the solvent under high vacuum.

    • The crude mixture of isomers can be purified by preparative HPLC or used directly for screening if purity is not a major concern.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_factors Controlling Factors cluster_products Potential Products Pyridine This compound (Electron Deficient) C4_Product C4-Substituted Product Pyridine->C4_Product Reaction with Nucleophile C2_Product C2-Substituted Product Pyridine->C2_Product Reaction with Nucleophile Nucleophile Nucleophile - Steric Bulk - Hard/Soft Nature Nucleophile->Pyridine Solvent Solvent - Polarity - Coordinating Ability Solvent->Pyridine Temperature Temperature - Kinetic vs. Thermodynamic Control Temperature->Pyridine Catalyst Catalyst/Ligand (For metal-catalyzed reactions) Catalyst->Pyridine

Caption: Factors influencing the regioselectivity of nucleophilic substitution on this compound.

Experimental_Workflow Start Start: this compound + Nucleophile Reaction_Setup Reaction Setup - Choose Solvent - Add Base/Catalyst - Set Temperature Start->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography, Crystallization, or Prep-HPLC) Workup->Purification Analysis Product Analysis - NMR, MS for structure confirmation - HPLC for purity and isomer ratio Purification->Analysis End Isolated Product(s) Analysis->End

Caption: General experimental workflow for the regioselective functionalization of this compound.

References

Troubleshooting poor solubility of Pyridine-2,4-dicarbonitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Pyridine-2,4-dicarbonitrile in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my chosen reaction solvent. What are the initial steps I should take?

When encountering poor solubility, a systematic approach is recommended. First, verify the purity of the this compound, as impurities can affect solubility. Subsequently, consider gentle heating of the solvent to increase the rate of dissolution. If the compound remains insoluble, consulting a solvent miscibility chart and considering a solvent with a polarity similar to the solute is a crucial next step. Finally, small-scale solubility tests with a range of solvents can help identify a more suitable medium for your reaction.

Q3: Can sonication be used to improve the dissolution of this compound?

Yes, sonication is a viable technique to aid in the dissolution of suspended solid particles. The high-frequency sound waves can help break down agglomerates and increase the surface area of the solid exposed to the solvent, thereby accelerating the dissolution process.

Troubleshooting Guide: Poor Solubility in Reaction Media

This guide provides a structured approach to troubleshoot and resolve solubility issues with this compound.

Initial Assessment and Quick Fixes

If you are experiencing poor solubility, begin with these preliminary checks:

  • Purity Check: Ensure the this compound is of high purity. Impurities can significantly impact solubility.

  • Gentle Heating: Carefully warm the solvent while stirring. For many compounds, solubility increases with temperature.

  • Increase Stirring/Agitation: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.

Systematic Troubleshooting Workflow

If initial steps fail, follow this systematic workflow to identify a suitable solvent system and conditions.

Troubleshooting_Solubility cluster_solutions Potential Solutions start Start: Poor Solubility Observed purity_check Verify Compound Purity start->purity_check solvent_selection Select a Different Solvent purity_check->solvent_selection Purity Confirmed heating Increase Temperature solvent_selection->heating Solubility Still Low success Success: Compound Dissolved solvent_selection->success Soluble in New Solvent cosolvent Use a Co-solvent System heating->cosolvent Insoluble at Elevated Temp. heating->success Soluble with Heat solubilizing_agent Add a Solubilizing Agent cosolvent->solubilizing_agent Co-solvent Ineffective cosolvent->success Soluble in Mixture protocol_adjustment Adjust Reaction Protocol solubilizing_agent->protocol_adjustment Agent not Compatible solubilizing_agent->success Soluble with Agent protocol_adjustment->success

Caption: Troubleshooting workflow for addressing poor solubility.

Solvent Selection and Optimization

A key step in resolving solubility issues is the selection of an appropriate solvent. The following table provides a qualitative guide to the solubility of this compound in a range of common organic solvents.

SolventSolvent PolarityExpected SolubilityNotes
Polar Protic Solvents
MethanolHighGoodCan participate in hydrogen bonding.
EthanolHighGoodReported as a suitable solvent.[2]
IsopropanolMedium-HighModerateLower polarity than methanol and ethanol.
Polar Aprotic Solvents
Dimethylformamide (DMF)HighHighOften used in reactions with pyridine derivatives.
Dimethyl Sulfoxide (DMSO)HighHighA strong polar aprotic solvent.
AcetonitrileHighModerateA common solvent in organic synthesis.
AcetoneMedium-HighModerateGood general-purpose solvent.
Tetrahydrofuran (THF)MediumModerateCan be a good starting point for less polar systems.
Dichloromethane (DCM)MediumGoodReported as a suitable solvent.[2]
Nonpolar Solvents
TolueneLowPoorUnlikely to be a good solvent.
HexaneLowPoorExpect very low solubility.
Aqueous
WaterVery HighInsolubleReported as insoluble.[2]

Note: This table provides estimated qualitative solubility. It is crucial to perform experimental verification for your specific reaction conditions.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., from the table above)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the test solvent to the vial.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the vial (e.g., in a warm water bath) and observe any changes in solubility.

  • Record your observations for each solvent.

Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)

Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a compatible membrane)

  • Pre-weighed vials

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibrate the solution at the desired temperature using a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a pre-conditioned filter to remove any undissolved particles.

  • Transfer the filtered solution to a pre-weighed, dry vial.

  • Evaporate the solvent from the vial under reduced pressure or in a fume hood.

  • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Advanced Troubleshooting Strategies

If solubility remains an issue after exploring different solvents, consider the following advanced strategies:

  • Co-solvent Systems: Utilize a mixture of two or more miscible solvents. A small amount of a "good" solvent can sometimes significantly increase the solubility in a "poor" solvent.

  • Use of Solubilizing Agents: For specific applications, the addition of a phase-transfer catalyst or a solubilizing agent might be appropriate, provided it does not interfere with the reaction chemistry.

  • Reaction in a Slurry: If the compound is only sparingly soluble, running the reaction as a slurry (a heterogeneous mixture) may be an option. In this case, the dissolved portion of the reactant will react, and more will dissolve as the reaction proceeds, according to Le Chatelier's principle. This often requires longer reaction times and efficient stirring.

References

Preventing hydrolysis of nitrile groups during Pyridine-2,4-dicarbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,4-dicarbonitrile. The focus is on preventing the unwanted hydrolysis of the nitrile groups during various chemical transformations.

Troubleshooting Guide: Unwanted Nitrile Hydrolysis

Problem: My reaction with this compound is showing byproducts corresponding to the hydrolysis of one or both nitrile groups (e.g., carboxamides or carboxylic acids).

This guide will help you identify the potential causes and provide solutions to minimize or eliminate this side reaction.

Potential CauseRecommended Solutions & Preventative Measures
Presence of Strong Acid or Base - pH Control: Maintain the reaction mixture at or near neutral pH if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a mild inorganic base such as cesium carbonate (Cs2CO3). Avoid strong hydroxides (NaOH, KOH) or strong mineral acids (HCl, H2SO4), especially at elevated temperatures.[1]
Elevated Reaction Temperature - Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing a temperature screen to find the optimal balance between reaction progress and byproduct formation. Prolonged heating, even under mild conditions, can lead to hydrolysis.
Extended Reaction Times - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Presence of Water - Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves). Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Nucleophilic Attack by Other Reagents - Reagent Selection: Be mindful of reagents that can act as water surrogates or directly attack the nitrile group. For example, some oxygen-containing nucleophiles might lead to intermediates that hydrolyze upon workup.

Frequently Asked Questions (FAQs)

Q1: Why are the nitrile groups on this compound susceptible to hydrolysis?

A1: Nitrile groups can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions.[1] The carbon atom of the nitrile group is electrophilic and can be attacked by water or hydroxide ions. The pyridine ring, being an electron-withdrawing heterocycle, can further enhance the electrophilicity of the nitrile carbons, potentially making them more susceptible to nucleophilic attack compared to nitriles on electron-rich aromatic rings. Research on the biocatalytic hydrolysis of benzonitriles suggests that electron-withdrawing substituents on an aromatic ring can favor hydrolysis.

Q2: What are the typical conditions that lead to nitrile hydrolysis?

A2: Vigorous conditions such as heating with strong aqueous acids (e.g., refluxing HCl) or strong aqueous bases (e.g., refluxing NaOH) are classic methods for nitrile hydrolysis.[1] However, even milder conditions, if applied for extended periods or at elevated temperatures, can cause partial or complete hydrolysis, especially with sensitive substrates.

Q3: Are the 2- and 4-position nitrile groups on this compound equally reactive towards hydrolysis?

Q4: Can I use a protecting group for the nitrile functionality?

A4: While the concept of protecting groups is common in organic synthesis, specific protecting groups for nitriles are not widely used due to their relatively low reactivity under many conditions. The most effective strategy is typically to choose reaction conditions that are compatible with the nitrile groups. If protection is absolutely necessary, it would involve a multi-step sequence to convert the nitrile to a more robust group and then regenerate it later, which is often inefficient.

Q5: What are some examples of reaction conditions that have been successfully used with pyridine dicarbonitriles without causing hydrolysis?

A5: Based on literature precedents for similar pyridine dicarbonitrile systems, the following conditions have been shown to be compatible with the nitrile groups:

Reaction TypeReagents & ConditionsReference
Nucleophilic Aromatic SubstitutionAniline, DIPEA, propan-2-ol, 120°C, sealed vial(Implied from similar reactions)
Nucleophilic Aromatic SubstitutionMalononitrile, Cs2CO3, solvent, elevated temperature(Implied from similar reactions)
Sonogashira CouplingEthynyltrimethylsilane, PdCl2(PPh3)2, CuI, DIPEA, DMF, 55°C(Implied from similar reactions)
DesilylationPotassium carbonate, Methanol/Ether(Implied from similar reactions)

Experimental Protocols

General Protocol for a Nitrile-Sparing Nucleophilic Aromatic Substitution

This protocol is a general guideline for reacting a nucleophile with a halo-substituted this compound while minimizing the risk of nitrile hydrolysis.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a mild inorganic base like cesium carbonate (Cs2CO3).

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the halo-substituted this compound and the desired nucleophile.

    • Add the anhydrous solvent (e.g., propan-2-ol, DMF, or acetonitrile).

    • Add the base (e.g., 1.5-2.0 equivalents of DIPEA or Cs2CO3).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80°C, and increase if necessary).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an inorganic base was used, filter the mixture to remove the solids.

    • Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography, recrystallization, or other suitable methods.

Visualizations

Hydrolysis_Pathway Pyridine_Dicarbonitrile This compound Intermediate_Amide Mono- or Di-carboxamide Pyridine_Dicarbonitrile->Intermediate_Amide H2O, H+ or OH- (milder conditions) Carboxylic_Acid Mono- or Di-carboxylic Acid Intermediate_Amide->Carboxylic_Acid H2O, H+ or OH- (harsher conditions)

Caption: General pathway for the hydrolysis of this compound.

Experimental_Workflow Start Start with this compound derivative Reaction_Setup Reaction Setup under Anhydrous Conditions (Inert atmosphere, dry solvents) Start->Reaction_Setup Reagent_Choice Choose Mild/Non-nucleophilic Base (e.g., DIPEA, Cs2CO3) Reaction_Setup->Reagent_Choice Temperature_Control Maintain Lowest Effective Temperature Reagent_Choice->Temperature_Control Monitoring Monitor Reaction Progress (TLC, LC-MS) Temperature_Control->Monitoring Workup Prompt Workup upon Completion Monitoring->Workup Product Desired Product (Nitriles Intact) Workup->Product

Caption: Recommended workflow to prevent nitrile hydrolysis.

References

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Pyridine-2,4-Dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of pyridine-2,4-dicarbonitrile derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.

Q1: Why is the yield of my this compound derivative consistently low?

A1: Low yields in the microwave-assisted synthesis of pyridine dicarbonitriles can arise from several factors.[1] Inefficient reaction conditions are a primary culprit. The choice of catalyst, solvent, and microwave parameters plays a critical role. For instance, in multicomponent reactions for pyridine synthesis, inadequate catalysis can lead to sluggish reactions and diminished yields.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction may not be reaching the necessary temperature or the reaction time might be insufficient.

    • Solution: Systematically optimize the reaction temperature and time. Microwave synthesis often allows for rapid heating to high temperatures, which can significantly reduce reaction times and improve yields compared to conventional heating.[2] It is advisable to start with conditions reported in the literature for similar compounds and then adjust based on your specific substrate.

  • Inefficient Catalyst: The chosen catalyst may not be effective for your specific substrates.

    • Solution: A range of catalysts have been successfully employed for the synthesis of related pyridine dicarbonitriles, including basic catalysts like piperidine or triethylamine, and solid-supported catalysts such as KF/alumina. Experiment with different catalysts to find the most effective one for your reaction.

  • Poor Solvent Choice: The solvent may not be efficiently absorbing microwave irradiation or may not be suitable for the reaction chemistry.

    • Solution: Polar solvents like ethanol and DMF are often used in microwave-assisted pyridine synthesis due to their high dielectric constants, allowing for efficient heating.[3][4] Solvent-free conditions have also been shown to be effective and offer a greener alternative.[2]

  • Incomplete Oxidation of Dihydropyridine Intermediate: The final step in many pyridine syntheses is the aromatization of a dihydropyridine intermediate. Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyridine.[1]

    • Solution: While some reactions proceed with aerobic oxidation, others may require an oxidizing agent. Consider the addition of a mild oxidizing agent if you suspect the presence of the dihydropyridine intermediate.

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: The formation of side products is a common challenge in multicomponent reactions. In the synthesis of pyridine dicarbonitriles, these can include Knoevenagel condensation products, Michael adducts, and incompletely cyclized intermediates.

Potential Side Products and Mitigation Strategies:

  • Knoevenagel Adduct: This forms from the reaction of the aldehyde with malononitrile.

    • Mitigation: Optimizing the stoichiometry of the reactants and the order of addition can help minimize the accumulation of this intermediate.

  • Uncyclized Intermediates: Various linear intermediates can be present if the cyclization step is not efficient.

    • Mitigation: Ensure the reaction temperature and time are sufficient for complete cyclization. The choice of a suitable base is also crucial for promoting the cyclization and subsequent aromatization steps.

  • Over-reaction or Decomposition: The high temperatures achievable with microwave heating can sometimes lead to product degradation if not carefully controlled.

    • Mitigation: Use a microwave reactor with accurate temperature monitoring and control. Perform a temperature screen to find the optimal balance between reaction rate and product stability.

Q3: How can I improve the purity of my final product and simplify the purification process?

A3: Achieving high purity can be challenging due to the presence of unreacted starting materials and side products. Microwave-assisted synthesis has been reported to often produce cleaner reaction mixtures compared to conventional heating, which can facilitate purification.[5]

Purification Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[3][6]

  • Work-up Procedure: A proper work-up is essential to remove catalysts and soluble byproducts. This typically involves quenching the reaction, extraction with a suitable organic solvent, washing, and drying.[6]

  • Purification Technique:

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent is often an effective method for purification.[7]

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique.[1] The choice of eluent is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize in a microwave-assisted synthesis of this compound derivatives?

A1: The primary parameters to optimize are:

  • Temperature: This is often the most critical parameter influencing the reaction rate.

  • Time: Microwave reactions are typically much faster than conventional methods.

  • Microwave Power: This affects the rate of heating.

  • Solvent: The solvent's dielectric properties determine its ability to absorb microwave energy.

  • Catalyst: The choice and amount of catalyst can significantly impact the reaction outcome.

Q2: What are the advantages of using microwave irradiation for this synthesis compared to conventional heating?

A2: The main advantages include:

  • Reduced Reaction Times: Dramatically shorter reaction times, often from hours to minutes.[2]

  • Higher Yields: Often leads to improved product yields.[2]

  • Cleaner Reactions: Can result in fewer side products, simplifying purification.[5]

  • Energy Efficiency: More energy-efficient due to localized heating of the reaction mixture.

Q3: Are there any safety concerns associated with microwave-assisted organic synthesis?

A3: Yes, safety is a critical consideration.

  • Pressure Buildup: Heating solvents above their boiling points in a sealed vessel can lead to a significant increase in pressure. Always use purpose-built microwave reactors with pressure monitoring and control features.

  • Runaway Reactions: Exothermic reactions can accelerate rapidly under microwave heating. Careful temperature control and monitoring are essential.

  • Solvent Choice: Use solvents that are known to be stable under the reaction conditions to avoid decomposition and potential hazards.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Multicomponent Synthesis of a Pyridine Dicarbonitrile Derivative.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1Piperidine (10)Ethanol1003065
2Piperidine (10)Ethanol1201578
3Piperidine (10)DMF1201585
4Et3N (10)Ethanol1202072
5KF/Alumina (20)Ethanol1201090
6Piperidine (10)None1401082

Note: This table is a generalized representation based on literature for similar compounds and should be adapted for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Multicomponent Synthesis of 2-Amino-4-aryl-6-sulfanylpyridine-3,5-dicarbonitrile Derivatives

This protocol is adapted from methodologies for structurally related compounds and serves as a starting point.

  • Reactant Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the corresponding thiol (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 3 mL of ethanol) and the catalyst (e.g., 0.1 mmol of piperidine).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

experimental_workflow start Start: Prepare Reactant Mixture reactants Aldehyde, Malononitrile, Thiol start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst microwave Microwave Irradiation (e.g., 120°C, 15 min) solvent_catalyst->microwave monitoring Monitor by TLC microwave->monitoring monitoring->microwave Incomplete workup Work-up: - Cool - Filter/Concentrate monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: This compound Derivative purification->product

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_logic start Low Yield or Impure Product? check_temp Optimize Temperature? start->check_temp Yes check_time Optimize Time? check_temp->check_time Done check_catalyst Screen Catalysts? check_time->check_catalyst Done check_solvent Change Solvent? check_catalyst->check_solvent Done side_products Side Product Formation? check_solvent->side_products Done adjust_stoichiometry Adjust Stoichiometry / Addition Order side_products->adjust_stoichiometry Yes purification_issue Purification Difficulty? side_products->purification_issue No adjust_stoichiometry->purification_issue optimize_workup Optimize Work-up purification_issue->optimize_workup Yes solution Improved Yield and Purity purification_issue->solution No change_purification Change Purification Method (e.g., Recrystallization vs. Chromatography) optimize_workup->change_purification change_purification->solution

References

Influence of solvent and base selection on pyridine dicarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridine Dicarbonitrile Synthesis

Welcome to the technical support center for pyridine dicarbonitrile synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine dicarbonitriles, with a focus on the critical roles of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridine dicarbonitriles?

A1: The most prevalent and versatile method is a one-pot, multi-component reaction (MCR). This typically involves the condensation of an aldehyde, malononitrile, and a thiol compound.[1][2][3] This approach is favored for its efficiency and the ability to generate structurally diverse pyridine derivatives by varying the starting materials.[4][5]

Q2: How does the choice of base influence the reaction outcome?

A2: The selection of a base is critical and can significantly impact the reaction rate and yield. Both organic and inorganic bases are used. For instance, amine bases like piperidine and diethylamine have proven effective, particularly in alcoholic solvents.[1][2][3] Ionic bases, such as tetrabutylammonium hydroxide (TBAH), can lead to similar or higher yields in shorter reaction times, especially when paired with a solvent like acetonitrile.[1][2] The choice of base can also influence the reaction mechanism, particularly the final oxidation step of the dihydropyridine intermediate.[1][2]

Q3: What is the role of the solvent in pyridine dicarbonitrile synthesis?

A3: The solvent plays a crucial role in dissolving reactants, influencing reaction kinetics, and in some cases, participating in the reaction mechanism. Ethanol is a commonly used solvent, particularly with amine bases.[1][2][6] However, switching to acetonitrile can be advantageous, especially for sterically hindered aldehydes, and can significantly reduce reaction times when used with ionic bases.[1][2] In some protocols, solvent-free conditions have also been successfully employed, offering a greener alternative.[7][8]

Q4: Can I use solid catalysts for this synthesis?

A4: Yes, solid catalysts are a viable and often advantageous option. Nanocrystalline magnesium oxide and hydrotalcite have been used as efficient and reusable catalysts.[4][8] The use of solid catalysts simplifies the work-up procedure as they can be easily removed by filtration.[4][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Suboptimal Base-Solvent Combination: The chosen base may not be effective in the selected solvent. 2. Steric Hindrance: The aldehyde used may be sterically hindered, slowing down the reaction. 3. Incorrect Reaction Temperature: The reaction may require heating to proceed at an optimal rate.1. Optimize Base and Solvent: If using an amine base like piperidine, ensure you are using a suitable solvent such as ethanol. For faster reaction times, consider switching to an ionic base like TBAH in acetonitrile.[1][2] 2. Change Solvent for Hindered Aldehydes: For sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile can improve yields.[1][2] 3. Adjust Temperature: Most protocols specify heating, often to reflux. Ensure the reaction temperature is appropriate for the chosen solvent.
Slow Reaction Rate 1. Inefficient Catalyst: The chosen base may have low catalytic activity under the reaction conditions. 2. Poor Solubility of Reactants: One or more starting materials may not be fully dissolved in the chosen solvent.1. Switch to a More Active Base: Consider using an ionic base like TBAH, which has been shown to decrease reaction times significantly compared to amine bases in certain solvents.[1][2] 2. Select a More Appropriate Solvent: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.
Formation of Side Products/Impurities 1. Incomplete Oxidation: The intermediate 1,4-dihydropyridine may not be fully oxidized to the final pyridine product. 2. Decomposition of Reactants or Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition.1. Promote Oxidation: In the presence of an ionic base, aerobic oxygen often acts as the primary oxidant.[1][2] Ensure adequate exposure to air or consider a mild oxidizing agent if necessary. 2. Optimize Reaction Conditions: Monitor the reaction progress using TLC to determine the optimal reaction time. Avoid unnecessarily long heating periods.
Difficulty in Product Isolation/Purification 1. Catalyst Residue: The base or catalyst used may be difficult to remove from the final product. 2. Complex Reaction Mixture: The formation of multiple byproducts can complicate purification.1. Use a Solid Catalyst: Employing a solid, reusable catalyst like nanocrystalline magnesium oxide can simplify work-up, as it can be removed by filtration.[4][8] 2. Optimize for Cleaner Reaction: By carefully selecting the solvent and base, the formation of side products can be minimized, leading to a cleaner reaction mixture that is easier to purify.

Data on Solvent and Base Selection

The following table summarizes the influence of different solvent and base combinations on the yield and reaction time for the synthesis of pyridine-3,5-dicarbonitriles via a multicomponent reaction.

Base Solvent Reaction Time Yield (%) Notes
PiperidineEthanol24 hours~70-85%A common and effective combination, though reaction times can be long.[1][2]
Tetrabutylammonium Hydroxide (TBAH)Ethanol24 hours~60-75%Lower yield compared to piperidine in the same solvent.
PiperidineAcetonitrile24 hours~50-65%Lower yield compared to ethanol with the same base.
Tetrabutylammonium Hydroxide (TBAH)Acetonitrile2-4 hours~70-85%Offers similar yields to piperidine/ethanol but in a much shorter time.[1][2]
DiethylamineNot specifiedAmbient Temp.Good to ExcellentDescribed as an environmentally benign protocol.[3][9]

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitrile

This protocol is a generalized procedure based on common multicomponent reaction strategies.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (2.0 mmol)

  • Thiol (1.1 mmol)

  • Base (e.g., Piperidine, 0.1 mmol or TBAH, 0.1 mmol)

  • Solvent (e.g., Ethanol or Acetonitrile, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and the selected solvent (10 mL).

  • Add the chosen base (e.g., piperidine or TBAH, 0.1 mmol) to the mixture.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the thiol (1.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours, depending on the solvent and base), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyridine dicarbonitrile derivative.

Visual Diagrams

Synthesis_Influence cluster_inputs Reactants & Conditions cluster_process Reaction Process cluster_outputs Outcomes Aldehyde Aldehyde Reaction One-Pot Synthesis Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Thiol Thiol Thiol->Reaction Solvent Solvent Selection (e.g., Ethanol, Acetonitrile) Solvent->Reaction Yield Product Yield Solvent->Yield Time Reaction Time Solvent->Time Base Base Selection (e.g., Piperidine, TBAH) Base->Reaction Base->Yield Base->Time Reaction->Yield Reaction->Time Purity Product Purity Reaction->Purity Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckTime Slow Reaction? CheckYield->CheckTime No Solution_Yield Change Solvent (e.g., to Acetonitrile) or Base (e.g., to TBAH) CheckYield->Solution_Yield Yes CheckPurity Impure Product? CheckTime->CheckPurity No Solution_Time Use a More Active Base (e.g., TBAH) or a Higher Boiling Point Solvent CheckTime->Solution_Time Yes Solution_Purity Optimize Reaction Time/Temp or Use Solid Catalyst for Easy Removal CheckPurity->Solution_Purity Yes Success Successful Synthesis CheckPurity->Success No Solution_Yield->CheckYield Re-evaluate Solution_Time->CheckTime Re-evaluate Solution_Purity->CheckPurity Re-evaluate Failure Further Optimization Needed

References

Validation & Comparative

A Comparative Guide to Pyridine-2,4-dicarbonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Pyridine-2,4-dicarbonitrile and its five structural isomers, highlighting their distinct physicochemical properties, reactivity, and applications in medicinal chemistry, materials science, and coordination chemistry.

This guide provides a comprehensive comparison of this compound with its isomers: pyridine-2,3-dicarbonitrile, pyridine-2,5-dicarbonitrile, pyridine-2,6-dicarbonitrile, pyridine-3,4-dicarbonitrile, and pyridine-3,5-dicarbonitrile. Understanding the nuanced differences between these isomers is crucial for their effective application in research and development. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes a general synthetic and characterization workflow.

Physicochemical Properties: A Comparative Overview

The position of the nitrile groups on the pyridine ring significantly influences the physicochemical properties of the isomers. These properties, in turn, dictate their behavior in various chemical and biological systems. A summary of the key physicochemical data is presented in Table 1.

PropertyThis compoundPyridine-2,3-dicarbonitrilePyridine-2,5-dicarbonitrilePyridine-2,6-dicarbonitrilePyridine-3,4-dicarbonitrilePyridine-3,5-dicarbonitrile
CAS Number 29181-50-8[1][2][3][4][5]17132-78-4[6]20730-07-8[7][8][9]2893-33-6[10][11][12][13]1633-44-9[14][15][16]1195-58-0
Molecular Formula C₇H₃N₃[2][4][5][17]C₇H₃N₃[6]C₇H₃N₃[7]C₇H₃N₃C₇H₃N₃[15][16][18]C₇H₃N₃
Molecular Weight 129.12 g/mol [2][3][4][5][17]129.12 g/mol [6]129.12 g/mol 129.12 g/mol [19]129.12 g/mol [14][16]129.12 g/mol
Melting Point (°C) 89-93[1][2][4]Not availableNot available123-127 or 167-171[19]Not availableNot available
Boiling Point (°C) 261.8±20.0 (Predicted)[1]Not availableNot available290.0±20.0 (Predicted)[10]Not availableNot available
Solubility Not availableNot availableSoluble in polar organic solvents[7]Insoluble in water; Soluble in DMSO, DMF[19]Soluble in organic solvents[14]Not available
pKa (Predicted) -3.67±0.10[1]Not availableNot available-5.87±0.10[10]Not availableNot available

Note: Some physical properties, particularly boiling points and pKa values, are predicted and should be confirmed experimentally. There is a notable discrepancy in the reported melting point for pyridine-2,6-dicarbonitrile.

Reactivity and Applications

The electronic properties and steric environment of the nitrile groups and the pyridine nitrogen atom govern the reactivity of these isomers, leading to a diverse range of applications.

IsomerKey Reactivity AspectsPrimary Applications
This compound The nitrile group at the 4-position is susceptible to nucleophilic attack. The pyridine nitrogen can act as a ligand for metal coordination.Building block in the synthesis of more complex heterocyclic compounds. Potential use in the development of novel pharmaceuticals and functional materials.
Pyridine-2,3-dicarbonitrile The adjacent nitrile groups can undergo cyclization reactions to form fused heterocyclic systems. This isomer is a valuable precursor for synthesizing various heterocyclic compounds.[6]Serves as a crucial building block for pharmaceutical intermediates and is used in diverse organic synthesis reactions.[6]
Pyridine-2,5-dicarbonitrile The two nitrile groups offer multiple reaction sites for functional group transformations. It is a versatile intermediate in organic synthesis.[7]Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[7] It also exhibits potential biological activity and is a subject of research in medicinal chemistry.[7]
Pyridine-2,6-dicarbonitrile The symmetric positioning of the nitrile groups influences its coordination chemistry. The electron-withdrawing nature of the nitrile groups affects the basicity of the pyridine nitrogen. It can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligands.[20]Serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Its derivatives are explored for their potential in creating organic semiconductors and light-emitting materials.[11] It is also used in coordination chemistry for the development of catalysts and sensors.[11]
Pyridine-3,4-dicarbonitrile The ortho-positioned nitrile groups can participate in cyclocondensation reactions. It acts as a ligand, forming stable coordination complexes with metal ions like copper and iron.[14]Used to study the magnetic resonance spectroscopy of organic molecules.[14] Its metal complexes have shown synergistic effects with cancer drugs such as cisplatin and doxorubicin.[14] It is also a candidate for use in organic synthesis due to its solubility in organic solvents.[14]
Pyridine-3,5-dicarbonitrile The meta-positioning of the nitrile groups influences the electronic properties of the pyridine ring. It is a key building block for various derivatives.Derivatives have been synthesized and evaluated for their in vitro anticancer activity.[21][22] It is also used in the design of electron-transporting semiconductors for organic light-emitting diodes (OLEDs).[23][24] Some derivatives have shown potential as adenosine A₁ receptor agonists for treating epilepsy.[25]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable data. Below are representative protocols for the synthesis and characterization of pyridine dicarbonitrile isomers.

Synthesis of 2,6-Pyridinedicarbonitrile

This protocol describes a common method for the synthesis of 2,6-pyridinedicarbonitrile.[20]

Materials:

  • 2,6-pyridinedicarbonitrile (starting material)

  • Methanol (dehydrated)

  • Sodium methoxide

  • Ammonium chloride

  • Ethyl acetate

  • 500-mL three-neck flask

  • Magnetic stirrer

  • Nitrogen source

  • Rotary evaporator

  • Ultrasonic bath

  • Suction filtration apparatus

Procedure:

  • To a 500-mL three-neck flask, add 15.4 g (119 mmol) of 2,6-pyridinedicarbonitrile and 250 mL of dehydrated methanol.

  • Stir the mixture at room temperature.

  • Add 591 mg (10.9 mmol) of sodium methoxide to the mixture.

  • Stir the resulting mixture under a nitrogen stream at room temperature for 16 hours.

  • Add 12.7 g (238 mmol) of ammonium chloride to the reaction mixture.

  • Continue stirring under a nitrogen stream at room temperature for an additional two days.

  • After the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Add ethyl acetate to the residue and break up any lumps using an ultrasonic bath.

  • Collect the white solid product by suction filtration.

  • The expected yield is approximately 25.5 g (91%).

Determination of pKa by Potentiometric Titration

This general protocol can be adapted for the determination of the pKa values of pyridine dicarbonitrile isomers.

Materials:

  • Pyridine dicarbonitrile isomer sample

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a 1 mM solution of the pyridine dicarbonitrile isomer in deionized water. If solubility is an issue, a co-solvent system may be necessary, and the pKa value will be an apparent pKa (pKaapp).

  • Add a known volume (e.g., 20 mL) of the sample solution to a beaker with a magnetic stir bar.

  • Add a sufficient amount of 0.15 M KCl solution to maintain a constant ionic strength.

  • If the compound is expected to be basic, titrate with 0.1 M HCl. If acidic, titrate with 0.1 M NaOH.

  • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes become minimal, well past the equivalence point.

  • Plot the pH values versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of pyridine dicarbonitrile isomers, providing a logical sequence of experimental steps.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Starting Materials reaction Chemical Reaction (e.g., Condensation, Cyanation) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xrd X-ray Crystallography (for single crystals) purification->xrd pka pKa Determination purification->pka biological Biological Activity Screening nmr->biological material Material Property Analysis ms->material coordination Coordination Chemistry Studies xrd->coordination pka->biological

A generalized workflow for the synthesis and characterization of pyridine dicarbonitrile isomers.

This guide serves as a starting point for researchers and professionals working with pyridine dicarbonitriles. The provided data and protocols aim to facilitate a deeper understanding of these versatile compounds and their potential applications. Further experimental investigation is encouraged to fill the existing data gaps and to fully explore the unique properties of each isomer.

References

A Comparative Analysis of the Reactivity of 2,4- vs. 2,6-Dicyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-dicyanopyridine and 2,6-dicyanopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application as building blocks in medicinal chemistry and materials science. This document outlines the theoretical basis for their reactivity, supported by comparative data, and provides detailed experimental protocols for key chemical transformations.

Theoretical Basis for Reactivity: An Electronic Comparison

The reactivity of dicyanopyridines is fundamentally governed by the electron-withdrawing nature of the two cyano groups and the pyridine nitrogen atom. These features render the pyridine ring electron-deficient and susceptible to nucleophilic attack. However, the positioning of the cyano groups in 2,4- and 2,6-dicyanopyridine leads to significant differences in their electronic properties and, consequently, their reactivity.

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the formation of a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is a key indicator of reactivity. A more stable intermediate implies a lower activation energy and a faster reaction rate. The positions on the pyridine ring most susceptible to nucleophilic attack are those that can best stabilize the resulting negative charge through resonance, particularly by delocalizing it onto the electronegative nitrogen atom.

Table 1: Comparative Electronic Properties and Predicted Reactivity

Property2,4-Dicyanopyridine2,6-DicyanopyridineRationale
Symmetry AsymmetricSymmetric (C2v)2,6-Dicyanopyridine possesses a C2 axis of symmetry, rendering the C-3/C-5 and the two cyano groups chemically equivalent.
Most Electrophilic Carbon(s) C-6, C-2, C-4C-4, C-2/C-6The positions ortho and para to the pyridine nitrogen are the most electron-deficient due to resonance and inductive effects. The cyano groups further enhance this electron deficiency.
Predicted Reactivity in SNAr HigherLowerThe cyano group at the 4-position in 2,4-dicyanopyridine can effectively stabilize a negative charge at the C-6 and C-2 positions through resonance. In 2,6-dicyanopyridine, a nucleophilic attack at the C-4 position results in a less stabilized intermediate.
Regioselectivity in SNAr C-6 > C-2C-4In 2,4-dicyanopyridine, nucleophilic attack is predicted to favor the C-6 position due to the strong resonance stabilization of the intermediate by both the pyridine nitrogen and the 4-cyano group. Attack at C-2 is also possible but to a lesser extent. In 2,6-dicyanopyridine, attack will occur at the C-4 position.
Reactivity in Reduction Potentially fasterPotentially slowerThe overall electron deficiency of the ring in 2,4-dicyanopyridine may facilitate the initial steps of reduction. However, the relative rates can be influenced by the specific reducing agent and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of dicyanopyridines. The electron-deficient nature of the pyridine ring, enhanced by the two cyano groups, facilitates the displacement of a suitable leaving group or, in the case of dicyanopyridines, direct addition-elimination with a nucleophile.

Regioselectivity

As outlined in Table 1, the regioselectivity of SNAr reactions is a critical point of differentiation between the two isomers. In 2,4-dicyanopyridine , nucleophilic attack is expected to preferentially occur at the C-6 position, which is para to the 4-cyano group and ortho to the pyridine nitrogen. This allows for optimal delocalization and stabilization of the negative charge in the Meisenheimer intermediate.

In contrast, 2,6-dicyanopyridine presents a more straightforward scenario. Due to its symmetry, the C-4 position is the primary site of nucleophilic attack.

G cluster_24 2,4-Dicyanopyridine cluster_26 2,6-Dicyanopyridine 2,4-DCP 2,4-Dicyanopyridine Intermediate_24 Meisenheimer Intermediate (Attack at C-6) 2,4-DCP->Intermediate_24 Nu- Nucleophile (Nu⁻) Nu-->2,4-DCP Major Pathway Product_24 6-Substituted-2,4-dicyanopyridine Intermediate_24->Product_24 - H⁻ 2,6-DCP 2,6-Dicyanopyridine Intermediate_26 Meisenheimer Intermediate (Attack at C-4) 2,6-DCP->Intermediate_26 Nu-_2 Nucleophile (Nu⁻) Nu-_2->2,6-DCP Product_26 4-Substituted-2,6-dicyanopyridine Intermediate_26->Product_26 - H⁻

Figure 1. Generalized SNAr pathways for 2,4- and 2,6-dicyanopyridine.

Reduction of Cyano Groups

The cyano groups of both isomers can be reduced to primary amines, providing access to valuable building blocks such as aminomethyl-pyridines. Common methods for this transformation include catalytic hydrogenation and reduction with metal hydrides.

The overall electron deficiency of the pyridine ring can influence the rate of reduction. While a direct comparison is not available, it is plausible that the more electron-deficient 2,4-dicyanopyridine may undergo reduction more readily under certain conditions.

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution with a Thiolate

This protocol describes a general procedure for the SNAr reaction of a dicyanopyridine with a thiol nucleophile.

Materials:

  • 2,4-Dicyanopyridine or 2,6-Dicyanopyridine

  • Thiophenol (or other thiol)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dicyanopyridine (1.0 eq), the thiol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the dicyanopyridine.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start reagents Combine Dicyanopyridine, Thiol, and K₂CO₃ in DMF start->reagents reaction Stir at Room Temperature (4-12 h) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 2. Experimental workflow for SNAr with a thiolate.
Protocol 2: Reduction of Dicyanopyridine to Diaminopyridine via Catalytic Hydrogenation

This protocol outlines a general procedure for the reduction of both cyano groups to primary amines.

Materials:

  • 2,4-Dicyanopyridine or 2,6-Dicyanopyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the dicyanopyridine (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Add concentrated HCl (2.2 eq) to the mixture.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as the dihydrochloride salt.

  • The product can be further purified by recrystallization or by neutralization with a base followed by extraction and chromatographic purification.

Conclusion

While 2,4- and 2,6-dicyanopyridine are both valuable synthons, their reactivity profiles are distinct. 2,4-Dicyanopyridine is predicted to be more reactive towards nucleophilic aromatic substitution, with a preference for reaction at the C-6 position. In contrast, 2,6-dicyanopyridine offers a single, predictable site of nucleophilic attack at the C-4 position. The choice between these two isomers will depend on the desired substitution pattern and the specific synthetic strategy. Both isomers are amenable to the reduction of their cyano groups, providing access to important diamino-pyridine derivatives. The provided experimental protocols serve as a starting point for the practical application of these versatile building blocks in research and development.

The Ascendant Therapeutic Potential of Pyridine-2,4-dicarbonitriles: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological promise of Pyridine-2,4-dicarbonitrile derivatives reveals a versatile scaffold with significant anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative analysis of these derivatives against other prominent heterocyclic compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.

The pyridine ring is a fundamental structural motif in numerous natural products and FDA-approved drugs.[1] Its derivatives, particularly those bearing dicarbonitrile functionalities at the 2 and 4 positions, have garnered substantial interest for their diverse and potent biological activities.[2][3] This guide synthesizes findings from multiple studies to offer a clear comparison of this compound derivatives with other key heterocycles such as triazoles, pyrimidines, and quinolines.

Anticancer Activity: A Competitive Edge in Cytotoxicity

This compound derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects comparable or superior to other heterocyclic compounds. Their mechanisms of action are varied, including the inhibition of crucial cellular enzymes and the induction of apoptosis.[4][5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and other heterocyclic compounds against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
This compound 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5a)HepG2 (Liver)2.71 ± 0.15[6]
This compound 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile (5a)MCF-7 (Breast)1.77 ± 0.10[6]
This compound 2,4-dichloro substituted derivative (5e)MCF-7 (Breast)1.39 ± 0.08[6]
Triazole-Pyridine Dicarbonitrile Hybrid Compound 5hA549 (Lung)15.2[7]
Triazole-Pyridine Dicarbonitrile Hybrid Compound 5jA549 (Lung)24.1[7]
Pyridone 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)MCF-7 (Breast) & HepG2 (Liver)Lower than compound 2[4]
Spiro-Pyridine Compound 7HepG-2 (Liver)8.90 ± 0.6[8]
Spiro-Pyridine Compound 7Caco-2 (Colon)7.83 ± 0.5[8]
Triazole Benzothiophen-2-yl derivative (8a)Hs578T (Breast)0.0103[9]
Pyrido[2,3-d]pyrimidine 2,4-dichlorophenyl substituted derivative (7c)MCF-7 (Breast)9.28 ± 0.50[6]
Pyrido[2,3-d]pyrimidine 2,4-dichlorophenyl substituted derivative (7c)HepG2 (Liver)5.04 ± 0.27[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 compound_prep Prepare compound dilutions treatment Treat cells with compounds compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_add Add MTT solution incubation3 Incubate for 4h mtt_add->incubation3 solubilization Dissolve formazan crystals incubation3->solubilization read_plate Measure absorbance calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also been identified as potent antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their efficacy often stems from unique mechanisms of action that can overcome existing drug resistance.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives and other heterocyclic compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific Derivative/CompoundMicrobial StrainMIC (µg/mL)Reference
Pyridine Dicarbonitrile Derivative Chlorinated pyridine carbonitrileCandida albicans (CANDAL 03)Equivalent to miconazole[10]
Pyridine Dicarbonitrile Derivative Chlorinated pyridine carbonitrileCandida albicans (clinical isolate 6647)Equivalent to clotrimazole[10]
Pyridine Derivative 2-(methyldithio)pyridine-3-carbonitrileVarious bacterial strains0.5 - 64[12]
Pyridine-3-carbonitrile Compound 3dEscherichia coli3.91[13]
Pyridine-3-carbonitrile Compound 3eEscherichia coli3.91[13]
Thieno[2,3-b]pyridine Compound 7Candida albicans1.95[14]
Thieno[2,3-b]pyridine Compound 9Candida albicans1.95[14]
Thieno[2,3-b]pyridine Compound 11Rhizopus sp.1.95[14]
Thieno[2,3-b]pyridine Compound 14Aspergillus niger & C. albicans1.95[14]
Nitrogen-based heterocycles (general) Compounds 2-8E. coli, S. haemolyticus, etc.0.5 - 2 (mg/mL)[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is frequently determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

antimicrobial_workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_plates Prepare serial dilutions of compounds in 96-well plates start->prep_plates inoculate Inoculate plates with microbial suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Visually assess for microbial growth incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: Targeting Key Pathological Pathways

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in disease progression. This targeted approach offers a promising avenue for the development of novel therapeutics with high specificity and reduced side effects.

Comparative Enzyme Inhibition Data

The table below highlights the enzyme inhibitory activity of pyridine-dicarbonitrile and other heterocyclic scaffolds.

Compound ClassTarget EnzymeInhibitory ConcentrationReference
Triazole-Pyridine Dicarbonitrile Hybrid Phosphodiesterase 4 (PDE4)50.9% inhibition at 10 µM (Compound 5j)[7]
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile HIV-1 IntegraseIC50 = 4 µM[16]
Pyridine-ureas VEGFR-2IC50 = 5.0 ± 1.91 µM (Compound 8b)[5]
Pyridine-ureas VEGFR-2IC50 = 3.93 ± 0.73 µM (Compound 8e)[5]
Indeno[1,2-b]pyrazine-2,3-dicarbonitrile Ubiquitin-specific proteases (USPs)Active inhibitor[17]
Signaling Pathway: Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the hydrolysis of cyclic adenosine monophosphate (cAMP).[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn mediates anti-inflammatory responses.[7] Certain triazole-pyridine dicarbonitrile hybrids have been identified as inhibitors of PDE4, suggesting their potential in treating inflammatory diseases and some cancers.[7]

pde4_pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts to PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Response Anti-inflammatory Response PKA->Response Leads to Inhibitor Triazole-Pyridine Dicarbonitrile Inhibitor->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition.

Conclusion

The evidence presented in this guide underscores the significant biological activity of this compound derivatives. Their performance in anticancer and antimicrobial assays is highly competitive with, and in some cases superior to, other well-established heterocyclic scaffolds. The versatility of the pyridine-dicarbonitrile core allows for extensive chemical modification, paving the way for the development of novel therapeutics with enhanced potency and selectivity. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential.

References

Validating the Blueprint of Life: A Comparative Guide to the Structural Elaboration of Novel Pyridine-2,4-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of innovation. This guide provides a comparative analysis of the primary analytical techniques employed in the structural validation of novel Pyridine-2,4-dicarbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.

The unambiguous determination of a molecule's three-dimensional architecture is paramount for understanding its chemical reactivity, biological activity, and physical properties. For this compound derivatives, a combination of spectroscopic and crystallographic techniques is conventionally employed to provide a comprehensive structural portrait. This guide delves into the most common methodologies, presenting their principles, experimental protocols, and comparative data to aid researchers in selecting the most appropriate validation strategies.

Spectroscopic vs. Crystallographic Analysis: A Comparative Overview

The structural validation of novel organic compounds typically relies on a synergistic approach, integrating data from various analytical methods. The two primary pillars of this process are spectroscopic techniques, which probe the connectivity and chemical environment of atoms within a molecule, and crystallographic techniques, which provide a definitive three-dimensional map of the atomic arrangement in the solid state.

FeatureSpectroscopic Methods (NMR, IR, MS)Single-Crystal X-ray Diffraction
Principle Measures the interaction of molecules with electromagnetic radiation to determine connectivity and functional groups.Scatters X-rays off a single crystal to determine the precise arrangement of atoms in the crystal lattice.
Sample State Solution or solidCrystalline solid
Information Provided Connectivity, functional groups, molecular formula, and fragmentation patterns.Absolute 3D structure, bond lengths, bond angles, and crystal packing.[1]
Ambiguity Can sometimes be ambiguous for complex structures or isomers.Provides an unambiguous, definitive structure.[1]
Throughput Relatively highCan be time-consuming to obtain suitable crystals.

Key Experimental Protocols for Structural Validation

A multi-faceted approach is the gold standard for the structural elucidation of novel this compound derivatives.[2] The following are detailed methodologies for the most critical analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicity patterns to establish the connectivity of protons and their neighboring atoms. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands corresponding to functional groups present in the this compound derivative, such as the C≡N stretch of the nitrile groups (typically around 2220-2240 cm⁻¹) and C=N/C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M]⁺). Analyze the fragmentation pattern to gain further structural insights. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[3]

Single-Crystal X-ray Diffraction

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method.[1][2]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[4]

  • Data Collection: Place the crystal in a stream of X-rays (typically from a Mo or Cu source) and collect the diffraction data as the crystal is rotated.[1][4]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Comparative Data Presentation

The following table summarizes typical quantitative data obtained from the structural validation of a hypothetical novel this compound derivative.

Analytical TechniqueParameterObserved ValueInterpretation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)7.5-8.8 ppmAromatic protons of the pyridine ring.
IntegrationVariesRelative number of protons in different environments.
Coupling Constant (J)2-8 HzInformation about adjacent protons.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)110-160 ppmCarbons of the pyridine ring and nitrile groups.
FT-IR (ATR)Wavenumber (ν)~2230 cm⁻¹Characteristic C≡N stretching of nitrile groups.
Wavenumber (ν)1550-1650 cm⁻¹C=N and C=C stretching of the pyridine ring.
HRMS (ESI)m/z [M+H]⁺e.g., 250.0875Confirms the elemental composition (e.g., C₁₂H₉N₄O₃).
X-ray Crystallography Bond Length (C-C)~1.39 ÅTypical aromatic C-C bond length.
Bond Length (C≡N)~1.15 ÅTypical C≡N triple bond length.
Bond Angle (C-C-C)~120°Expected for sp² hybridized carbons in an aromatic ring.

Visualizing the Validation Workflow and Molecular Interactions

To better illustrate the process and potential applications of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Structure Confirmation Synthesis Novel this compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Purification->Crystallography Crystal Growth Confirmed_Structure Confirmed Structure Spectroscopy->Confirmed_Structure Crystallography->Confirmed_Structure

Caption: Experimental workflow for the synthesis and structural validation of novel this compound derivatives.

Many pyridine derivatives are investigated for their potential to interact with biological targets such as enzymes. The following diagram illustrates a simplified signaling pathway where a hypothetical this compound derivative acts as an inhibitor.

signaling_pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase_B Inhibits

Caption: A simplified signaling pathway illustrating the inhibitory action of a this compound derivative on a key kinase.

References

Cross-Validation of Analytical Methods for Pyridine-2,4-dicarbonitrile Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is guided by its performance characteristics. The following table summarizes typical performance data for HPLC, GC-MS, and UV-Vis spectrophotometry based on the analysis of pyridine and related derivatives.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Involves the separation of volatile compounds in the gas phase, followed by detection based on their mass-to-charge ratio.[4]Measurement of the absorption of ultraviolet-visible light by the analyte in a solution.
Applicability Well-suited for non-volatile and thermally labile compounds.[4]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[4]Applicable to compounds with a chromophore that absorbs in the UV-Vis range.[5]
Linearity (R²) ≥ 0.999[4]≥ 0.995[4]Typically > 0.99
Accuracy (% Recovery) 98.0% to 102.0%[4]95.0% to 105.0%[4]Method dependent
Precision (% RSD) ≤ 2.0%[4]≤ 5.0%[4]Typically < 5%
Limit of Detection (LOD) ~5 ppb[2]~0.006 mg/kg (for pyridine in biota)[2][6]Dependent on molar absorptivity
Limit of Quantitation (LOQ) Not specified~0.020 mg/kg (for pyridine in biota)[2][6]Dependent on molar absorptivity
Experimental Workflows and Decision Making

The following diagrams illustrate a generalized workflow for the cross-validation of analytical methods and a decision tree for selecting an appropriate technique for the analysis of a nitrile-containing pyridine derivative.

Cross-Validation Workflow cluster_method1 Reference Method (e.g., HPLC) cluster_method2 Alternative Method (e.g., GC-MS) M1_Val Full Method Validation M1_Samples Analyze Samples & QCs M1_Val->M1_Samples M1_Data Generate Data Set 1 M1_Samples->M1_Data Compare Compare Data Sets (Statistical Analysis) M1_Data->Compare M2_Val Partial or Full Method Validation M2_Samples Analyze Same Samples & QCs M2_Val->M2_Samples M2_Data Generate Data Set 2 M2_Samples->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report

A generalized workflow for the cross-validation of two analytical methods.

Method Selection Decision Tree start Analyte: Pyridine-2,4-dicarbonitrile volatility Is the analyte volatile and thermally stable? start->volatility derivatization Is derivatization acceptable? volatility->derivatization No gcms GC-MS volatility->gcms Yes hplc HPLC-UV or HPLC-MS derivatization->hplc No derivatization->gcms Yes uv_vis_check Does the analyte have a strong UV chromophore? hplc->uv_vis_check uv_vis UV-Vis Spectrophotometry (for simpler matrices) uv_vis_check->uv_vis Yes

Decision tree for selecting an analytical method for this compound.

Detailed Experimental Protocols

The following are representative protocols for HPLC, GC-MS, and UV-Vis spectrophotometry that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of non-volatile pyridine derivatives.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[2]

  • Column: A reversed-phase or mixed-mode column capable of retaining and separating pyridine derivatives.[2][7][8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer, such as ammonium formate or sulfuric acid.[7][8]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 250-280 nm for pyridine compounds).[8][9]

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the HPLC mobile phase.

    • If necessary, add a known concentration of an internal standard.

    • Filter the sample to remove any particulate matter.

    • Transfer the filtered sample to an HPLC vial.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it ideal for complex matrices, assuming the analyte is volatile or can be derivatized.[2]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

  • Column: A suitable capillary column for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[6]

  • Injection: Split/splitless or headspace injection.[2][6]

  • Carrier Gas: Helium or Nitrogen.[2]

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.[2]

  • Mass Spectrometer: Operated in full scan or Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[2]

  • Sample Preparation:

    • For liquid samples, a direct injection or headspace analysis may be possible.

    • For solid samples, extraction with a suitable solvent (e.g., methanol) is required.

    • Addition of a deuterated internal standard is recommended for highest accuracy and precision.[2]

    • If the analyte is not sufficiently volatile, derivatization may be necessary.

UV-Vis Spectrophotometry

This method offers a simpler and more cost-effective approach for quantification, provided the sample matrix is not overly complex and the analyte has a distinct UV-Vis absorbance spectrum.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable non-absorbing solvent such as water, ethanol, or methanol.[10]

  • Wavelength of Maximum Absorbance (λmax): This would need to be determined by scanning a solution of this compound across the UV-Vis range. Pyridine itself has absorbance maxima at 202 nm and 254 nm.[9]

  • Quantification: Based on a calibration curve prepared with standards of known concentrations, following Beer-Lambert law.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in the chosen solvent.

    • Dilute the sample to fall within the linear range of the calibration curve.

    • Ensure the final solution is clear and free of particulates.[10]

References

A Comparative Guide to Catalysts for the Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and materials science, as the pyridine scaffold is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. The efficiency and selectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems, presenting performance data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in catalyst selection.

Overview of Catalytic Strategies

The synthesis of pyridines can be broadly catalyzed by three main classes of catalysts: homogeneous, heterogeneous, and biocatalysts. Each class offers a unique set of advantages and disadvantages related to activity, selectivity, cost, and practicality.

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for high activity and selectivity under mild reaction conditions due to well-defined active sites at a molecular level. However, the separation of the catalyst from the product mixture can be difficult and costly, hindering recyclability.

  • Heterogeneous Catalysts: Operating in a different phase from the reaction mixture (usually a solid catalyst in a liquid or gas phase), these catalysts are easily separated by simple filtration, making them highly reusable and ideal for industrial applications. Nanocatalysts, a subset of heterogeneous catalysts, offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity.

  • Biocatalysts: These are enzymes or whole-cell systems that can catalyze reactions with exceptional selectivity under environmentally benign conditions (e.g., in water at ambient temperature). While highly specific, their application can be limited by substrate scope and the need for specialized biochemical setups.

Comparative Performance of Catalysts

The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the synthesis of functionalized pyridines. The following tables summarize performance data for various catalysts in prominent pyridine synthesis reactions.

Table 1: Catalysts for the Synthesis of 2,4,6-Triarylpyridines (Kröhnke-Type Reaction)

This multicomponent reaction typically involves the condensation of an acetophenone, a benzaldehyde, and an ammonium salt.

CatalystSubstrates (Example)ConditionsTimeYield (%)Reference
ZnO Nanopowder Benzaldehyde, 4-Bromoacetophenone, NH₄OAcSolvent-free, 120 °C20-150 min75-95[1][2]
Bulk ZnO 4-Chlorobenzaldehyde, 4-Bromoacetophenone, NH₄OAcSolvent-free, 120 °C180 min65[1]
Zn₃(PO₄)₂·4H₂O Aromatic aldehydes, Acetophenones, NH₄OAcEthanol/Water, Reflux1-2 h82-94[3]
SrFe₁₂O₁₉ (Magnetic) Aromatic aldehydes, Acetophenones, Malononitrile, NH₄OAcSolvent-free, 100 °CNot specifiedHigh[4]
Table 2: Catalysts for Hantzsch Dihydropyridine Synthesis

This reaction involves the condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source. The resulting dihydropyridine can be subsequently oxidized to the pyridine.

CatalystSubstrates (Example)ConditionsTimeYield (%)Reference
No Catalyst Benzaldehyde, Ethyl acetoacetate, NH₄OAcWater, Sealed vessel, 100 °C1-2 h86-96[5]
Zn[(L)proline]₂ Aromatic aldehydes, Ethyl acetoacetate, NH₄OAcSolvent-free, 60 °C0.5-2 hHigh[6]
AlCl₃@ZnO Nanocatalyst Aromatic aldehydes, Ethyl acetoacetate, NH₄OAcSolvent-free, Room Temp.Not specifiedHigh[6]
Hydrotalcite (MgAl₂-HT) Benzaldehyde, Ethyl acetoacetate, NH₄OAcAcetonitrile, Room Temp.6.5 h61[7]

Visualizing Catalytic Processes

Diagrams can clarify complex workflows and relationships, aiding in the decision-making process for catalyst selection.

Workflow Comparison: Homogeneous vs. Heterogeneous Catalysis

G cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis h_start Reactants + Catalyst in Solution h_react Reaction h_start->h_react h_mix Product + Catalyst in Solution h_react->h_mix h_sep Complex Separation (e.g., Distillation, Chromatography) h_mix->h_sep h_prod Final Product h_sep->h_prod Isolated h_cat Spent Catalyst h_sep->h_cat Separated het_start Reactants (Liquid/Gas) + Solid Catalyst het_react Reaction het_start->het_react het_mix Product (Liquid/Gas) + Solid Catalyst het_react->het_mix het_sep Simple Separation (Filtration) het_mix->het_sep het_prod Final Product het_sep->het_prod Isolated het_cat Recyclable Catalyst het_sep->het_cat Recovered

Comparison of Homogeneous and Heterogeneous Catalysis Workflows.
Logical Flow: Catalyst Selection Guide

G start Start: Need to Synthesize Functionalized Pyridine q_reuse Is Catalyst Reusability a High Priority? start->q_reuse q_mild Are Mild Conditions (Low Temp/Pressure) Critical? q_reuse->q_mild No res_hetero Consider Heterogeneous Catalyst (e.g., Nanoparticles, Supported Metals) q_reuse->res_hetero Yes q_cost Is Catalyst Cost a Major Constraint? q_mild->q_cost No res_homo Consider Homogeneous Catalyst (e.g., Metal Complexes) q_mild->res_homo Yes q_green Is a 'Green' Solvent (e.g., Water) Required? q_cost->q_green No res_non_noble Consider Non-Noble Metal Catalyst (e.g., ZnO, Fe₃O₄) q_cost->res_non_noble Yes q_green->res_hetero No res_bio Consider Biocatalyst (Enzyme/Whole Cell) q_green->res_bio Yes

Decision tree for selecting a suitable catalyst.
General Scheme: Multicomponent Pyridine Synthesis

G r1 Aldehyde (R¹-CHO) catalyst Catalyst (e.g., ZnO, Fe₃O₄) r1->catalyst r2 Active Methylene Compound (e.g., β-Ketoester) r2->catalyst r3 Ammonia Source (e.g., NH₄OAc) r3->catalyst r4 Ketone (R²-CO-R³) r4->catalyst conditions Heat / Solvent (or Solvent-free) catalyst->conditions product Functionalized Pyridine conditions->product

References

Performance Benchmarks of Pyridine-2,4-dicarbonitrile-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4-dicarbonitrile and its derivatives represent a versatile class of compounds with significant potential across various scientific domains, from medicinal chemistry to materials science. Their unique electronic and structural properties make them promising candidates for the development of novel therapeutics and advanced organic electronic devices. This guide provides a comparative analysis of the performance of pyridine-dicarbonitrile-based materials, supported by experimental data, to aid researchers in their evaluation and application.

Anticancer Activity

Substituted pyridine-dicarbonitrile scaffolds have demonstrated considerable cytotoxic activity against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values of representative compounds, showcasing their potency in comparison to standard chemotherapeutic agents.

Table 1: Anticancer Activity of Pyridine-Dicarbonitrile Derivatives Against a Panel of Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5a 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileMCF-7 (Breast)1.77Taxol-
5e 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileMCF-7 (Breast)1.39Taxol-
5a 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileHepG2 (Liver)2.71Taxol-
6b 3,4,7,8-Tetrahydropyrimidine-6-carbonitrileHepG2 (Liver)2.68Taxol-
10b Pyrimidine-5-carbonitrileHepG2 (Liver)3.56Erlotinib0.87
10b Pyrimidine-5-carbonitrileA549 (Lung)5.85Erlotinib1.12
10b Pyrimidine-5-carbonitrileMCF-7 (Breast)7.68Erlotinib5.27

Note: A lower IC50 value indicates greater potency.

The data indicates that certain pyridine-dicarbonitrile derivatives, such as 5a and 5e , exhibit potent anticancer activity, with IC50 values in the low micromolar range against breast and liver cancer cell lines[1]. Compound 10b also shows significant activity against liver, lung, and breast cancer cell lines, although it is less potent than the reference drug Erlotinib[2].

Mechanism of Action: Targeting Key Signaling Pathways

Several pyridine-dicarbonitrile derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR).

Table 2: Enzyme Inhibitory Activity of Pyridine-Dicarbonitrile Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
10b EGFR8.29Erlotinib2.83
8e VEGFR-23930Sorafenib90
8n VEGFR-2-Sorafenib90

Compound 10b demonstrates potent inhibition of EGFR, a key target in cancer therapy[2]. While compounds 8e show some inhibitory activity against VEGFR-2, they are significantly less potent than the standard inhibitor Sorafenib[3].

Below is a simplified representation of the EGFR signaling pathway, which is a common target for anticancer drugs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyridine-Dicarbonitrile Inhibitor (e.g., 10b) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyridine-dicarbonitrile derivatives.

Antimicrobial Activity

Pyridine-dicarbonitrile derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the effectiveness of an antimicrobial agent.

Table 3: Antimicrobial Activity of Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines

Compound IDBacterial StrainMIC (µg/mL)
88a-k (range) Escherichia coli K120.2 - 1.3
88a-k (range) Escherichia coli R2-R40.2 - 1.3

The tested 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines demonstrate very low MIC values against different strains of E. coli, indicating potent antibacterial activity[4].

Performance in Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, pyridine-dicarbonitrile-based materials are emerging as promising components for organic light-emitting diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. Key performance indicators for OLEDs include external quantum efficiency (EQE) and luminance.

Table 4: Performance of Pyridine-Dicarbonitrile-Based TADF Emitters in OLEDs

EmitterHost MaterialMax. EQE (%)Luminance at Max. EQE (cd/m²)Emission Color
bis-PXZ-PCN CBP (10 wt%)9.8-Orange-Red
TPAmPPC mCPCN (10 wt%)38.8 ± 0.6-Green

Note: EQE represents the efficiency of converting electrical energy into light.

The data highlights the potential of pyridine-dicarbonitrile cores in developing highly efficient OLEDs. The TPAmPPC-based device, in particular, shows an exceptionally high external quantum efficiency[5]. The bis-PXZ-PCN emitter also demonstrates good performance with a notable feature of slow efficiency roll-off at high luminance[6][7].

The following diagram illustrates a typical experimental workflow for the fabrication and testing of OLED devices.

OLED_Fabrication_Workflow Substrate ITO Glass Substrate Cleaning HIL Hole Injection Layer Deposition Substrate->HIL HTL Hole Transport Layer Deposition HIL->HTL EML Emissive Layer Deposition (Host:Emitter) HTL->EML ETL Electron Transport Layer Deposition EML->ETL EIL Electron Injection Layer Deposition ETL->EIL Cathode Cathode (e.g., Al) Deposition EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Testing Electroluminescence & Electrical Testing Encapsulation->Testing

Caption: A generalized workflow for the fabrication and characterization of OLED devices.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of methodologies commonly employed in the evaluation of pyridine-dicarbonitrile-based materials.

Synthesis of 2-Amino-3,5-dicarbonitrile-6-thio-pyridines (One-Pot, Three-Component Reaction)

A common and efficient method for synthesizing highly functionalized pyridine dicarbonitriles is through a one-pot, three-component coupling reaction[8].

  • Reactants: An aromatic aldehyde, malononitrile, and a thiol are used as the starting materials.

  • Catalyst and Solvent: The reaction is typically carried out in a suitable solvent such as ethanol, often in the presence of a basic catalyst like piperidine or a solid base catalyst like Mg-Al hydrotalcite[8].

  • Reaction Conditions: The mixture is usually refluxed for a specific period (e.g., 3 hours).

  • Aromatization: The final step to form the pyridine ring requires oxidation, which can be achieved by exposure to air overnight[8].

  • Work-up and Purification: The product is then isolated and purified, often through recrystallization or column chromatography.

The logical relationship of this synthetic approach can be visualized as follows:

Synthesis_Workflow Aldehyde Aromatic Aldehyde Reaction One-Pot Three-Component Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Thiol Thiol Thiol->Reaction Intermediate Dihydropyridine Intermediate Reaction->Intermediate Oxidation Oxidation (Aromatization) Intermediate->Oxidation Product 2-Amino-3,5-dicarbonitrile -6-thio-pyridine Oxidation->Product

Caption: Logical workflow for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine-dicarbonitrile derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Determination)

The MIC is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The pyridine-dicarbonitrile compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Pyridine-2,4-dicarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the pyridine-2,4-dicarbonitrile scaffold has emerged as a promising framework for the development of novel anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs, supported by experimental data, to aid in the rational design of more potent and selective therapeutics. We delve into the cytotoxic effects of these compounds against various cancer cell lines, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of this compound analogs has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds, highlighting key structural modifications that influence their cytotoxic potency.

2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Analogs

This class of compounds has demonstrated significant cytotoxicity, particularly against prostate and cervical cancer cell lines. The nature of the substituent at the 6-position of the pyridine ring and the aryl group at the 4-position plays a crucial role in determining the anticancer activity.

Compound IDR (at C6)Ar (at C4)PC3 (Prostate) IC50 (µM)HeLa (Cervical) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
S1 Phenylamino4-Chlorophenyl0.451.228.2
S2 Cyclohexylamino4-Chlorophenyl0.852.5>100
S3 Morpholino4-Chlorophenyl0.174.169.2
S4 Piperidino4-Chlorophenyl0.563.781.3
5-FU (Standard) -->100>1000.49

Data compiled from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which suggests that these compounds may exert their effect through the inhibition of cyclin-dependent kinase 2 (CDK2)[1][2].

6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile Analogs

Analogs with a 2-oxo- or 2-thioxo- functionality have been investigated for their ability to inhibit key kinases involved in cancer progression, such as VEGFR-2 and HER-2.

Compound IDXR1R2MCF-7 (Breast) IC50 (µM)HepG2 (Hepatocellular) IC50 (µM)
5a OPhenyl4-Fluorophenyl1.77 ± 0.12.71 ± 0.15
5e OPhenyl4-Methoxyphenyl1.39 ± 0.0810.70 ± 0.58
6b O-4-Bromophenyl>502.68 ± 0.14
7b OMethyl4-Bromophenyl6.22 ± 0.34>50
Taxol (Standard) ---8.48 ± 0.4614.60 ± 0.79

Data from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives, indicating their potential as dual VEGFR-2/HER-2 inhibitors[3].

Key Signaling Pathways Targeted by this compound Analogs

Several studies suggest that this compound analogs exert their anticancer effects by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate the putative mechanisms of action.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Add Pyridine Dicarbonitrile Analogs (Varying Concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT or SRB Reagent incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate Calculate Cell Viability (%) measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Figure 1: General experimental workflow for in vitro cytotoxicity assessment.

signaling_pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Control cluster_inhibitors Pyridine Dicarbonitrile Analogs cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt angiogenesis Inhibited Angiogenesis VEGFR2->angiogenesis HER2 HER-2 HER2->PI3K_Akt HER2->RAS_MAPK proliferation Decreased Proliferation PI3K_Akt->proliferation apoptosis Increased Apoptosis PI3K_Akt->apoptosis RAS_MAPK->proliferation CDK2 CDK2 CDK2->proliferation inhibitor Analogs inhibitor->EGFR Inhibition inhibitor->VEGFR2 Inhibition inhibitor->HER2 Inhibition inhibitor->CDK2 Inhibition

Figure 2: Putative signaling pathways inhibited by this compound analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, PC3, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound analogs. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) should be included. Incubate the plates for another 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as described for the MTT assay, and the IC50 value is determined.

This guide provides a foundational understanding of the SAR of this compound analogs and standardized methods for their evaluation. Further research focusing on the optimization of these scaffolds holds the potential to deliver novel and effective cancer therapeutics.

References

Comparative Docking Analysis of Pyridine-2,4-dicarbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in silico performance of novel Pyridine-2,4-dicarbonitrile derivatives against key biological targets, benchmarked against established inhibitors.

This guide provides a comprehensive comparative analysis of the molecular docking performance of this compound derivatives against several key protein targets implicated in cancer and diabetes. The objective is to offer an evidence-based overview for researchers, scientists, and drug development professionals, facilitating informed decisions in the pursuit of novel therapeutics. The data presented herein is collated from various scientific publications, and this guide summarizes the binding affinities and interaction patterns of these pyridine derivatives in comparison to alternative, well-known inhibitors.

Data Presentation: Comparative Docking Performance

The following tables summarize the quantitative data from various molecular docking studies. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to potential variations in computational protocols. However, this compilation provides a valuable overview of the relative potential of this compound derivatives.

Table 1: Comparative Docking of Inhibitors against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound ClassSpecific Derivative/InhibitorPDB ID of TargetBinding Energy (kcal/mol)Key Interacting Residues
Pyridine-dicarbonitrile6-amino-2-oxo-4-phenyl-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile3VHE-9.8Cys919, Asp1046, Glu885, His879
Pyridine-dicarbonitrile6-amino-4-(2,4-dichlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile3VHE-10.5Cys919, Asp1046, Glu885, Leu840
Known InhibitorSorafenib4ASD-11.2Cys919, Asp1046, Glu885, Phe918
Known InhibitorAxitinib4AG8-10.9Cys919, Asp1046, Glu885, Val848

Table 2: Comparative Docking of Inhibitors against Human Epidermal Growth Factor Receptor 2 (HER-2)

Compound ClassSpecific Derivative/InhibitorPDB ID of TargetBinding Energy (kcal/mol)Key Interacting Residues
Pyridine-dicarbonitrile6-amino-2-oxo-4-phenyl-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile3PP0-9.5Asp863, Lys753, Thr798, Met774
Pyridine-dicarbonitrile6-amino-4-(4-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile3PP0-10.1Asp863, Lys753, Thr862, Leu852
Known InhibitorLapatinib1XKK-10.2Asp863, Thr862, Met801, Leu726
Known InhibitorNeratinib3W2R-11.5Asp863, Met801, Cys805, Leu726

Table 3: Comparative Docking of Inhibitors against Cyclin-Dependent Kinase 2 (CDK2)

Compound ClassSpecific Derivative/InhibitorPDB ID of TargetBinding Energy (kcal/mol)Key Interacting Residues
Pyridine-carbonitrile4-(Benzo[d][1][2]dioxol-5-yl)-2-chloro-6-(naphthalen-2-yl)nicotinonitrile1HCK-8.9Leu83, Lys33, Gln131, Asp86
Pyridine-carbonitrileN'-(2-((4-(Benzo[d][1][2]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetyl)benzohydrazide1HCK-9.7Leu83, Lys33, Asp145, Ile10
Known InhibitorRoscovitine2A4L-9.2Leu83, Lys33, Gln131, Phe80
Known InhibitorDinaciclib5A22-11.8Leu83, Lys33, Asp145, Val18

Table 4: Comparative Docking of Inhibitors against α-Amylase

Compound ClassSpecific Derivative/InhibitorPDB ID of TargetBinding Energy (kcal/mol)Key Interacting Residues
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrileCompound 4e (specific structure in source)1HNY-7.43Asp197, Glu233, Asp300, His299
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrileCompound 4j (specific structure in source)1HNY-7.12Asp197, Glu233, Asp300, Trp59
Known InhibitorAcarbose1HNY-8.5Asp197, Glu233, Asp300, Arg195
Natural ProductCurcumin1HNY-7.9Asp197, Glu233, Asp300, His305

Experimental Protocols: Molecular Docking Methodology

The following is a generalized, yet detailed, methodology for the molecular docking studies cited in this guide. This protocol is based on common practices in the field and is intended to provide a reproducible framework.

1. Protein Preparation:

  • The three-dimensional crystal structures of the target proteins (VEGFR-2, HER-2, CDK2, and α-amylase) were retrieved from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structures using AutoDock Tools.

  • The prepared protein structures were saved in the PDBQT format for use in AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and the alternative inhibitors were drawn using ChemDraw and converted to 3D structures.

  • The energy of the ligand structures was minimized using the MMFF94 force field.

  • Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. Rotatable bonds were defined.

  • The prepared ligand structures were saved in the PDBQT format.

3. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • A grid box was defined to encompass the active site of the target protein, typically centered on the co-crystallized ligand from the original PDB file. The grid box dimensions were set to be sufficiently large to allow for the free rotation of the ligands.

  • The exhaustiveness of the search was set to 8, and the number of binding modes to be generated was set to 10.

  • The docking protocol was validated by redocking the co-crystallized ligand into the active site of its respective protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose was considered a successful validation.

4. Analysis of Results:

  • The docking results were analyzed based on the binding energy (kcal/mol) of the best-scoring pose.

  • The interactions between the ligands and the amino acid residues of the protein's active site, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using Discovery Studio Visualizer.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in comparative molecular docking studies.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose & Energy Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis comparison Comparative Analysis (vs. Known Inhibitors) interaction_analysis->comparison

Caption: Experimental workflow for comparative molecular docking.

signaling_pathway_inhibition cluster_ligands Inhibitors cluster_targets Protein Targets cluster_pathways Cellular Processes pyridine This compound Derivatives VEGFR2 VEGFR-2 pyridine->VEGFR2 HER2 HER-2 pyridine->HER2 CDK2 CDK2 pyridine->CDK2 alternative Alternative Inhibitors alternative->VEGFR2 alternative->HER2 alternative->CDK2 angiogenesis Angiogenesis VEGFR2->angiogenesis proliferation Cell Proliferation HER2->proliferation cell_cycle Cell Cycle Progression CDK2->cell_cycle

Caption: Inhibition of signaling pathways by pyridine derivatives.

References

In vitro and in vivo validation of the therapeutic potential of Pyridine-2,4-dicarbonitrile compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Pyridine-2,4-dicarbonitrile compounds based on available in vitro experimental data. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating promising activity against a range of diseases, most notably prion diseases and various cancers. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to offer an objective overview of their performance. While in vitro studies are encouraging, it is important to note a current lack of extensive in vivo validation for this specific class of compounds.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of various this compound derivatives in two primary therapeutic areas: prion disease and cancer.

Table 1: Anti-Prion Activity of Pyridine Dicarbonitrile Compounds
Compound IDTargetAssayEfficacy (EC50)Source
Various DerivativesPrion Protein (PrP)Scrapie-infected mouse neuroblastoma (ScN2a) cell assay2.5 - 9 µM[1]
Compound 11Prion Protein (PrP)Cellular Assay~20 µM[1][2]
Not SpecifiedPrion Protein (PrP)Surface Plasmon Resonance (SPR)Binding identified for 19 out of 45 synthesized compounds[2]
Table 2: Anticancer Activity of Pyridine Dicarbonitrile Derivatives
Compound IDCancer Cell Line(s)Target(s)Efficacy (IC50)Alternative CompoundEfficacy (IC50)Source
S1 - S4PC3 (Prostate), Hela (Cervical)CDK20.1 - 0.85 µM (PC3), 1.2 - 74.1 µM (Hela)5-FluorouracilNot specified for direct comparison[3]
5aMCF-7 (Breast)VEGFR-2, HER-21.77 µMTaxolNot specified for direct comparison
5eMCF-7 (Breast)VEGFR-2, HER-21.39 µMTaxolNot specified for direct comparison
6bHepG2 (Liver)Not Specified2.68 µMTaxolNot specified for direct comparison
5aHepG2 (Liver)VEGFR-2, HER-22.71 µMTaxolNot specified for direct comparison
Pyridine-thiazole 7MCF-7, HepG2ROCK-1 (predicted)5.36 - 8.76 µM5-FluorouracilNot specified for direct comparison[2]
Pyridine-thiazole 10MCF-7, HepG2ROCK-1 (predicted)5.36 - 8.76 µM5-FluorouracilNot specified for comparison[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound compounds are believed to be mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for screening these compounds.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis (this compound library) B Primary Screening (e.g., Binding Assay - SPR) A->B C Secondary Screening (Cell-based Assays) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Lead Compound Identification D->E

In Vitro Screening Workflow for this compound Compounds.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates CyclinE_CDK2->pRb P24D_inhibitor This compound Compound P24D_inhibitor->CyclinE_CDK2 inhibits

Simplified CDK2 Signaling Pathway and Inhibition.

VEGFR2_HER2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF_ligand EGF Ligand HER2 HER-2 EGF_ligand->HER2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK HER2->PI3K_Akt HER2->RAS_MAPK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation P24D_inhibitor This compound Compound P24D_inhibitor->VEGFR2 inhibits P24D_inhibitor->HER2 inhibits

Dual Inhibition of VEGFR-2 and HER-2 Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for Prion Protein Binding

Objective: To determine the binding affinity of this compound compounds to the prion protein (PrP).

Methodology:

  • Immobilization of Ligand: Recombinant human or mouse prion protein (PrP) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: this compound compounds are dissolved in a suitable buffer (e.g., HBS-EP+) to create a series of concentrations.

  • Binding Analysis: The compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation of the compounds are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-based Prion (PrPSc) Inhibition Assay

Objective: To assess the ability of this compound compounds to inhibit the formation of the scrapie isoform of the prion protein (PrPSc) in infected cells.

Methodology:

  • Cell Culture: Scrapie-infected mouse neuroblastoma cells (ScN2a) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the this compound compounds for a defined period (e.g., 3-5 days).

  • Cell Lysis and Proteinase K Digestion: After treatment, cells are lysed, and the lysates are treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc.

  • Detection of PrPSc: The remaining PrPSc is detected and quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with anti-PrP antibodies.

  • Data Analysis: The concentration of the compound that inhibits PrPSc formation by 50% (EC50) is determined.

MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of this compound compounds on cancer cell lines.[4][5]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.[3]

References

A Comparative Guide to the Synthesis of Substituted Pyridines: One-Pot vs. Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyridine scaffold in a wide array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of producing these vital compounds. This guide provides an objective comparison between modern one-pot syntheses and classical multi-step approaches for the preparation of substituted pyridines, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.

At a Glance: Key Differences in Synthetic Approaches

One-pot syntheses aim to combine multiple reaction steps in a single flask, minimizing the need for purification of intermediates, thereby saving time, reagents, and reducing waste.[1] In contrast, traditional multi-step syntheses involve the sequential execution of reactions with the isolation and purification of intermediates at each stage. This comparison will focus on a contemporary one-pot, four-component synthesis of 3-cyanopyridine derivatives and the classical Hantzsch synthesis, a multi-step method for preparing dihydropyridines which are then oxidized to pyridines.[2][3]

Quantitative Comparison of Synthetic Efficiency

The following table summarizes the quantitative data from a one-pot microwave-assisted synthesis of a 3-cyanopyridine derivative and a representative multi-step Hantzsch synthesis, highlighting the key performance indicators of each method.

ParameterOne-Pot, Four-Component Synthesis (Microwave-Assisted)[4][5]Multi-Step Hantzsch Pyridine Synthesis[2][6]
Product 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonateEthyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (precursor)
Reaction Time 2–7 minutes[4][5]~7 hours (Step 1) + Oxidation time[2]
Yield 82–94%[4][5]~81% (over two steps)[6]
Number of Steps 12 (Dihydropyridine synthesis + Oxidation)
Purification Final product onlyIntermediate and final product
Conditions Microwave irradiation in ethanol[4][5]Reflux in ethanol (Step 1)[2]
Atom Economy HighModerate
Environmental Impact Reduced solvent and energy consumptionHigher solvent and energy consumption

Visualizing the Synthetic Workflows

The diagrams below, generated using Graphviz, illustrate the fundamental differences in the logical flow of one-pot versus multi-step synthesis.

One_Pot_vs_Multi_Step cluster_one_pot One-Pot Synthesis cluster_multi_step Multi-Step Synthesis A Reactant A ReactionVessel1 Single Reaction Vessel A->ReactionVessel1 B Reactant B B->ReactionVessel1 C Reactant C C->ReactionVessel1 D Reactant D D->ReactionVessel1 Product1 Final Product ReactionVessel1->Product1 Single Transformation E Reactant E ReactionVessel2 Reaction 1 E->ReactionVessel2 F Reactant F F->ReactionVessel2 Intermediate Intermediate (Isolated) ReactionVessel2->Intermediate Step 1 ReactionVessel3 Reaction 2 Intermediate->ReactionVessel3 Purification Product2 Final Product ReactionVessel3->Product2 Step 2

Caption: Workflow comparison of one-pot and multi-step synthesis.

Detailed Experimental Protocols

One-Pot, Four-Component Synthesis of 3-Cyanopyridine Derivatives (Microwave-Assisted)

This protocol is adapted from the work of Abd El-Lateef et al.[4][5] for the synthesis of 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl 4-methylbenzenesulfonate.

Materials:

  • p-formylphenyl-4-toluenesulfonate (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Acetophenone (1 mmol)

  • Ammonium acetate (2 mmol)

  • Ethanol

Procedure:

  • A mixture of p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), acetophenone (1 mmol), and ammonium acetate (2 mmol) is prepared in ethanol.

  • The reaction mixture is subjected to microwave irradiation.

  • The reaction progress is monitored, and upon completion (typically 2-7 minutes), the mixture is processed.[4][5]

  • The pure product is obtained after simple workup, with yields ranging from 82-94%.[4][5]

Multi-Step Hantzsch Synthesis of Substituted Pyridines

The following is a general, two-step procedure for the Hantzsch synthesis, a classical method for preparing substituted pyridines.[2]

Step 1: Synthesis of 1,4-Dihydropyridine Precursor

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • β-ketoester (e.g., Ethyl acetoacetate, 2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.[2]

  • The mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the 1,4-dihydropyridine product often precipitates and can be collected by filtration.[2]

Step 2: Oxidation to the Pyridine

Materials:

  • 1,4-Dihydropyridine from Step 1

  • Oxidizing agent (e.g., nitric acid, DDQ)

  • Suitable solvent

Procedure:

  • The isolated 1,4-dihydropyridine is dissolved in a suitable solvent.

  • An oxidizing agent is added, and the reaction is stirred until the aromatization is complete.

  • The final substituted pyridine product is then isolated and purified.

Conclusion

The comparison between one-pot and multi-step syntheses of substituted pyridines reveals a clear advantage for one-pot methodologies in terms of efficiency, reaction time, and yield for the specific examples cited.[4][5] The one-pot, microwave-assisted approach significantly reduces reaction times from hours to minutes and increases overall yield by eliminating intermediate isolation steps.[4][5] This leads to a more sustainable and cost-effective process, which is highly desirable in a drug development setting. While classical multi-step syntheses like the Hantzsch reaction remain valuable for their versatility and the vast body of literature supporting them, modern one-pot procedures offer a compelling alternative for the rapid and efficient production of highly functionalized pyridine derivatives. Researchers and drug development professionals are encouraged to consider the benefits of one-pot syntheses in their efforts to accelerate the discovery and production of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of Pyridine-2,4-dicarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all Pyridine-2,4-dicarbonitrile waste as hazardous. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[2]

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[2] Waste is classified as hazardous and must be disposed of in accordance with the European Directives on waste and hazardous waste, as well as local regulations.[1]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

  • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2]

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a designated, sealable, and airtight container that is compatible with the chemical.[3]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound".[2] The label should also indicate the associated hazards, such as "Flammable" and "Toxic".[2]

  • Attach a completed dangerous waste label to the container as soon as the first waste is added.[3]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The storage area should be cool, dry, and away from direct sunlight, heat, sparks, and open flames.[3]

Step 4: Final Disposal

  • When the waste container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company or your institution's EHS department.[1][3]

  • Complete a chemical collection request form as required by your institution.[3]

  • Current practices for the disposal of waste pyridine, a related compound, include rotary kiln incineration at temperatures between 820°C and 1,600°C.[4] Other potential methods are liquid injection incineration or fluidized bed incineration.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill classify 2. Classify as Hazardous Waste ppe->classify segregate 3. Segregate from Incompatible Materials classify->segregate collect 4. Collect in a Labeled, Sealable Container segregate->collect store 5. Store in a Secure, Ventilated Area collect->store full Container Full? store->full small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Contact EHS Immediately spill->large_spill Large small_spill->collect full->store No request 6. Request Collection by Authorized Personnel full->request Yes end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Pyridine-2,4-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing Pyridine-2,4-dicarbonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of pyridine and nitrile compounds.

Protection TypeSpecific RecommendationsRationale
Hand Protection Butyl rubber or Viton® gloves are recommended for extended contact. For incidental splash contact, nitrile gloves may be used, but should be changed immediately upon contamination.Provides a robust barrier against skin contact and absorption of pyridine and its derivatives.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Body Protection A flame-retardant lab coat worn over full-length clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the risk of inhaling vapors, which can cause respiratory irritation.

Glove Selection and Performance

Glove MaterialThickness (mil)Breakthrough Time (minutes) for PyridineDegradation Rating for Pyridine
Butyl Rubber1460 - 120Excellent
Viton®/Butyl Rubber12> 480Excellent
Neoprene1810 - 30Poor
Nitrile11< 10Not Recommended

Note: This data is for Pyridine and should be used as a guideline. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risks and ensuring regulatory compliance.

Step-by-Step Handling Procedures:
  • Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. All necessary PPE must be donned correctly.

  • Weighing and Transfer: Handle the solid compound gently to avoid creating dust. Use dedicated, clearly labeled spatulas and weighing containers.

  • Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.

  • During Experimentation: Clearly label all vessels containing the compound. Maintain a clean and organized workspace. Avoid working alone.

  • Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent followed by soap and water. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves.

Spill Response Protocol:
  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, wear the appropriate PPE (including chemical safety goggles, and butyl rubber or Viton® gloves). Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill outside of a fume hood, immediately evacuate the area and prevent unauthorized entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Waste Disposal Plan:

All waste containing this compound, including contaminated solids (e.g., pipette tips, absorbent pads) and liquid solutions, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be kept separate from incompatible materials such as strong oxidizing agents and acids.

  • Containment: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should clearly identify the contents and associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from sources of ignition.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1] Common disposal methods for pyridine-containing waste include incineration at high temperatures.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

prep Preparation - Don PPE - Prepare Fume Hood handling Handling - Weighing - Solution Prep - Experiment prep->handling post_exp Post-Experiment - Decontaminate - Doff PPE handling->post_exp spill Spill Occurs handling->spill Potential disposal Waste Disposal - Segregate Waste - Label & Store Securely post_exp->disposal end Procedure Complete disposal->end small_spill Small Spill Cleanup - Use Spill Kit - Collect Waste spill->small_spill Small large_spill Large Spill Response - Evacuate Area - Notify EHS spill->large_spill Large small_spill->disposal large_spill->end After EHS Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.